molecular formula C5H9N3O B1440241 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL CAS No. 1158736-02-7

2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

Cat. No.: B1440241
CAS No.: 1158736-02-7
M. Wt: 127.14 g/mol
InChI Key: DOCGNFWFMFMJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,4-Triazol-1-YL)propan-1-OL is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(2-9)8-4-6-3-7-8/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCGNFWFMFMJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672467
Record name 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158736-02-7
Record name β-Methyl-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158736-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-1,2,4-triazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure found in numerous pharmacologically active agents, known for a wide range of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3][4] This document details a robust synthetic methodology, rooted in the principles of nucleophilic epoxide ring-opening, and outlines a full suite of analytical techniques for structural elucidation and purity confirmation. The causality behind key experimental choices, particularly concerning reaction regioselectivity, is explained to provide researchers with a deeper understanding of the process. All protocols are designed to be self-validating, ensuring reproducibility and reliability in a research setting.

Introduction: The Significance of the Triazole Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts unique physicochemical properties to molecules. Its ability to participate in hydrogen bonding and its metabolic stability make it a cornerstone in the design of therapeutic agents.[4] Marketed drugs such as the antifungal fluconazole and the antiviral ribavirin feature this core structure, highlighting its importance in medicine.[1] The synthesis of novel triazole derivatives, such as this compound, is a key objective for discovering new chemical entities with potential therapeutic value.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of propylene oxide by 1,2,4-triazole. This reaction presents a critical challenge of regioselectivity. Propylene oxide is an unsymmetrical epoxide, and nucleophilic attack can occur at either the less sterically hindered primary carbon (C1) or the more substituted secondary carbon (C2).

  • Attack at C1 (Path A - Undesired): This pathway leads to the formation of the isomeric product, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol. Under neutral or mildly basic conditions, this is often the major product due to steric hindrance.

  • Attack at C2 (Path B - Desired): This pathway yields the target molecule, this compound. To favor this regiochemistry, the reaction conditions must promote the development of a partial positive charge on the more substituted carbon atom, characteristic of an SN1-like mechanism. This is typically achieved under strong basic conditions where the deprotonated triazole anion acts as a potent nucleophile, or under acid-catalyzed conditions where the epoxide oxygen is protonated, activating the ring for nucleophilic attack.[5][6][7]

Our proposed protocol utilizes a strong base to generate the triazolide anion, which enhances its nucleophilicity and promotes attack at the more electrophilic secondary carbon of the epoxide ring.

Synthetic Workflow Diagram

The logical flow of the synthesis and purification process is outlined below.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1,2,4-Triazole R1 Deprotonation (Formation of Triazolide Anion) A->R1 B Sodium Hydride (NaH) B->R1 C Anhydrous DMF C->R1 D Propylene Oxide R2 Ring-Opening Reaction (Formation of Alkoxide) D->R2 R1->R2 Nucleophilic Attack W1 Aqueous Quench (e.g., NH4Cl solution) R2->W1 W2 Solvent Extraction (e.g., Ethyl Acetate) W1->W2 W3 Drying & Concentration W2->W3 P1 Column Chromatography (Silica Gel) W3->P1 P2 Final Product P1->P2

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

  • 1,2,4-Triazole (98% purity)

  • Sodium hydride (60% dispersion in mineral oil)

  • Propylene oxide (≥99.5%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (ACS grade)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Procedure:

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2,4-triazole (6.91 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the mixture until the triazole is fully dissolved.

  • Deprotonation: Carefully add sodium hydride (4.40 g of 60% dispersion, 110 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour after the addition is complete. The cessation of gas evolution indicates the formation of the sodium triazolide salt.

  • Epoxide Addition: Cool the reaction mixture back to 0 °C and add propylene oxide (7.0 mL, 100 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 50% and gradually increasing to 100% ethyl acetate) to afford the pure this compound as a viscous oil or low-melting solid.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. The expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are detailed below.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Data Confirm Connectivity & Proton/Carbon Environments NMR->NMR_Data IR_Data Identify Functional Groups (O-H, C-N, C-O) IR->IR_Data MS_Data Confirm Molecular Weight & Fragmentation Pattern MS->MS_Data Final Structural Confirmation NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: Logic flow for the structural characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).[8][9]

Predicted ¹H NMR Data for this compound
Assignment Structure Fragment Predicted δ (ppm) Multiplicity Integration
H-3 (Triazole)-N=CH-N-~ 8.2Singlet (s)1H
H-5 (Triazole)-N=CH-N-~ 7.9Singlet (s)1H
H-2 (Propanol)>CH-N~ 4.5 - 4.7Multiplet (m)1H
H-1a, H-1b (Propanol)-CH₂-OH~ 3.7 - 3.9Multiplet (m)2H
OH (Propanol)-OH~ 2.5 - 4.0 (broad)Singlet (s, broad)1H
H-3 (Propanol)-CH₃~ 1.4Doublet (d)3H
  • Rationale: The triazole protons (H-3, H-5) are deshielded and appear as sharp singlets in the aromatic region.[10][11] The methine proton (H-2) is attached to the electronegative triazole nitrogen, shifting it downfield. It will be split by the adjacent CH₂ and CH₃ groups, resulting in a complex multiplet. The diastereotopic methylene protons (H-1a, H-1b) are adjacent to the hydroxyl group and the chiral center at C-2, appearing as a multiplet. The methyl group (H-3) appears as a doublet due to coupling with the single H-2 proton (n+1 rule).[12] The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent; it can be confirmed by a D₂O exchange experiment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

Predicted ¹³C NMR Data for this compound
Assignment Structure Fragment Predicted δ (ppm)
C-3 (Triazole)-N=C H-N-~ 152
C-5 (Triazole)-N=C H-N-~ 145
C-1 (Propanol)-C H₂-OH~ 65
C-2 (Propanol)>C H-N~ 58
C-3 (Propanol)-C H₃~ 18
  • Rationale: The triazole carbons appear in the downfield region typical for aromatic heterocycles.[10][13] The carbon bearing the hydroxyl group (C-1) is found around 65 ppm, while the carbon attached to the nitrogen (C-2) is slightly upfield. The methyl carbon (C-3) is the most shielded and appears at the highest field.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[14][15]

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 (broad)O-H stretchAlcohol
3150 - 3100 (sharp)C-H stretchTriazole Ring
2980 - 2850 (medium)C-H stretchAlkyl (CH, CH₂, CH₃)
1550 - 1480 (medium)C=N, N=N stretchTriazole Ring
1280 - 1250 (strong)C-N stretchTriazole-Alkyl
1100 - 1000 (strong)C-O stretchSecondary Alcohol
  • Rationale: The most prominent feature will be a broad absorption band for the hydrogen-bonded O-H stretch of the alcohol group.[16][17] Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic triazole ring, while the alkyl C-H stretches appear just below 3000 cm⁻¹. The fingerprint region will contain strong absorptions corresponding to the C-N and C-O stretching vibrations.[18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion.

Predicted Mass Spectrometry Data (ESI-MS)
m/z Value Assignment
128.08[M+H]⁺ (Protonated Molecular Ion)
110.07[M+H - H₂O]⁺
97.06[M+H - CH₂OH]⁺
70.04[C₂H₄N₃]⁺ (Triazole ring fragment)
  • Rationale: The molecular weight of C₅H₉N₃O is 127.14 g/mol .[19] In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 128. The fragmentation pattern would likely involve the loss of stable neutral molecules like water (18 amu) or functional groups like the hydroxymethyl radical (31 amu). Cleavage of the bond between the propyl chain and the triazole ring is also a common fragmentation pathway for N-alkylated triazoles.[20][21][22]

Potential Applications and Future Directions

Derivatives of 1,2,4-triazole are widely recognized for their diverse pharmacological activities. This class of compounds has demonstrated significant potential as antifungal, antimicrobial, anti-inflammatory, and antioxidant agents.[3][23] The synthesis of this compound provides a valuable building block for further chemical modification. The primary alcohol functionality serves as a handle for esterification, etherification, or oxidation to introduce new pharmacophores and explore structure-activity relationships (SAR). Future work should focus on screening this compound and its derivatives against a panel of biological targets to uncover its therapeutic potential.

Conclusion

This guide has detailed a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By explaining the mechanistic rationale for achieving the desired regioselectivity in the key synthetic step, we provide researchers with the necessary insights to troubleshoot and adapt the procedure. The outlined characterization workflow, complete with predicted spectroscopic data and their interpretation, establishes a robust framework for structural verification and quality control. This document serves as a valuable technical resource for scientists and professionals engaged in the exploration of novel triazole-based compounds for drug discovery and development.

References

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. [Link]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

  • ResearchGate. (n.d.). Frequencies of the Absorption Band Peaks (сm-1) in the Experimental and Theoretical IR Spectra of Triazole. [Link]

  • European Patent Office. (n.d.). Antifungal azolylpropanol derivatives - EP 0234499 A2. [Link]

  • Sci-Hub. (n.d.). Mass Spectra of Some 1,2,4-Triazoles. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Google Patents. (n.d.). CN1081189C - Azole alcohol derivatives, prepn. method and pharmaceutical use thereof.
  • Google Patents. (n.d.). EP0618198A1 - Process for the preparation of 1,3-bis (1,2,4-triazol-1-yl)
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Google Patents. (n.d.). CN1046287C - Substituted propan-2-ol derivatives, processes for their preparation and fungicidal compositions containing them.
  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Google Patents. (n.d.).
  • RSYN RESEARCH. (n.d.). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

  • Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Arkivoc. (2017). Lewis acid-catalyzed Wolff cyclocondensation in the synthesis of (1H-1,2,3-triazolyl)furoxans. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Experimental (a)[24] and theoretical (b) IR spectra of triazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • ResearchGate. (n.d.). Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids | Request PDF. [Link]

  • National Center for Biotechnology Information. (2013). Ring-opening polymerization reactions of propylene oxide catalyzed by porphyrin metal 3+ complexes of aluminum, chromium and cobalt. [Link]

  • ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]

  • Royal Society of Chemistry. (n.d.). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. [Link]

  • Der Pharma Chemica. (n.d.). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. [Link]

  • Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation to its ultimate biological activity. This guide provides an in-depth exploration of 2-(1H-1,2,4-triazol-1-yl)propan-1-ol, a heterocyclic compound featuring the versatile 1,2,4-triazole moiety. The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, notably present in numerous antifungal agents where it coordinates with the heme iron of cytochrome P450 enzymes.[1][2] This interaction is critical for the therapeutic mechanism of these drugs. This document will serve as a technical resource, offering both available data and detailed protocols for the experimental determination of this compound's key physicochemical parameters.

Chemical Identity and Structure

This compound is a chiral molecule containing a propan-1-ol backbone substituted with a 1H-1,2,4-triazol-1-yl group at the second carbon. The presence of the triazole ring, a hydroxyl group, and a methyl group imparts specific chemical characteristics that influence its physical and biological properties.

Molecular Structure:

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Grind->Load Heat Heat in Apparatus Load->Heat Record Record Melting Range Heat->Record

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and in vitro testing.

Experimental Protocol: Isothermal Shake-Flask Method

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Causality Behind Experimental Choices: The shake-flask method is considered the gold standard for solubility determination as it ensures that the solution reaches true equilibrium. Using a validated analytical method for quantification is essential for accuracy.

Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at different pH values, which in turn influences its solubility, absorption, and receptor binding.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound in a suitable co-solvent system (e.g., water-methanol) if the aqueous solubility is low.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the conjugate acid.

    • Subsequently, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the neutral molecule.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa values. The use of a co-solvent is a practical approach for compounds with limited water solubility, although it's important to note that the apparent pKa may vary with the co-solvent composition.

pka_determination cluster_titration Titration cluster_analysis Data Analysis Prepare Prepare Solution Titrate Titrate with Acid/Base Prepare->Titrate Plot Plot pH vs. Volume Titrate->Plot Determine Determine Half-Equivalence Point Plot->Determine

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic data provides irrefutable evidence of a molecule's structure and is a critical component of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features:

  • Triazole Protons: Two singlets in the aromatic region (typically δ 7.5-8.5 ppm).

  • CH Proton: A multiplet for the proton at the chiral center (C2).

  • CH₂ Protons: Two diastereotopic protons of the CH₂OH group, likely appearing as a multiplet.

  • CH₃ Protons: A doublet for the methyl group protons.

  • OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

  • Triazole Carbons: Two signals in the aromatic region.

  • CH Carbon: A signal for the carbon at the chiral center.

  • CH₂ Carbon: A signal for the methylene carbon.

  • CH₃ Carbon: A signal for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch: Bands in the region of 2850-3000 cm⁻¹.

  • C=N and C=C Stretch (Triazole Ring): Bands in the region of 1400-1600 cm⁻¹.

  • C-O Stretch: A band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data:

  • Molecular Ion Peak [M+H]⁺: Expected at m/z 128.0818 in positive ion mode.

  • Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the triazole ring and loss of substituents from the propanol backbone.

Synthesis and Purification

A plausible synthetic route to this compound involves the reaction of 1,2,4-triazole with a suitable electrophile, such as 2-bromopropan-1-ol or propylene oxide, under basic conditions.

Illustrative Synthetic Protocol:

  • Reaction Setup: To a solution of 1,2,4-triazole in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride or potassium carbonate.

  • Addition of Electrophile: Slowly add the electrophile (e.g., 2-bromopropan-1-ol) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

synthesis_workflow Reactants 1,2,4-Triazole + Electrophile Reaction Reaction in Solvent with Base Reactants->Reaction Monitor TLC Monitoring Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General Synthetic Workflow.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While some experimental data is lacking in publicly available literature, the detailed protocols provided herein offer a clear path for researchers to obtain this critical information. A thorough understanding of these properties is essential for advancing the research and development of this and related triazole-containing compounds in the pharmaceutical and chemical industries.

References

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available from: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available from: [Link]

  • Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. PMC - NIH. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available from: [Link]

  • Triazole antifungals: A review. ResearchGate. Available from: [Link]

  • This compound | C5H9N3O. PubChem. Available from: [Link]

Sources

A Comprehensive Technical Guide to Triazole Propanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Triazole Propanol Derivatives

The search for novel therapeutic agents with high efficacy and specificity is a cornerstone of medicinal chemistry. Within this pursuit, heterocyclic compounds, particularly those containing nitrogen, have emerged as exceptionally fruitful scaffolds. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Triazole derivatives exhibit a remarkable spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][3]

This guide focuses specifically on a subset of these compounds: triazole propanol derivatives. This class is structurally characterized by a core propan-2-ol backbone linked to a 1,2,4-triazole ring and typically a substituted phenyl group, often a 2,4-difluorophenyl moiety. This core structure is exemplified by the blockbuster antifungal drug, fluconazole. The hydroxyl group on the propanol chain and the specific substitutions on the phenyl ring are critical pharmacophoric features that dictate the molecule's interaction with biological targets.[4][5]

The enduring interest in this chemical class stems from its proven clinical success and its chemical tractability, which allows for extensive structural modifications to optimize activity, broaden the spectrum of action, and overcome challenges such as drug resistance. This document provides a detailed literature review of the synthesis, multifaceted biological activities, and structure-activity relationships of triazole propanol derivatives, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies for Triazole Propanol Derivatives

The synthesis of triazole propanol derivatives often employs a modular approach, allowing for the systematic variation of different structural components to explore structure-activity relationships (SAR). A common and efficient strategy involves the creation of a key epoxide intermediate, which can then be opened by various nucleophiles to introduce diverse side chains.

Core Synthesis of the Epoxide Intermediate

The foundational step is the preparation of a substituted 2-(2,4-difluorophenyl)oxirane, which serves as the electrophilic precursor. This is typically followed by the introduction of the triazole ring. A subsequent reaction converts this intermediate into a more reactive epoxide methanesulfonate, primed for nucleophilic attack.

Introduction of Side Chains via Nucleophilic Ring-Opening

The versatility of this synthetic approach lies in the ring-opening of the epoxide. The azide ion (N₃⁻) is a particularly useful nucleophile, as the resulting azido-alcohol can be readily reduced to an amino-alcohol. This primary amine then serves as a handle for introducing a wide variety of side chains through condensation reactions with carboxylic acids or other electrophiles.[6] This strategy, often leveraging the principles of "click chemistry," allows for the rapid generation of large libraries of derivatives for biological screening.[4][7]

Example Protocol: Synthesis of Aryl-Propanamide Containing Triazole Derivatives[6]

This protocol outlines a representative multi-step synthesis leading to novel triazole propanol derivatives.

Step 1: Synthesis of (2R,3S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butane-1,2-diol (Intermediate 1)

  • This key diol intermediate is prepared according to previously established methods in the literature.

Step 2: Conversion to Epoxide (Intermediate 2)

  • Convert the triazolyl-diol (1) into a methane sulphonate.

  • Induce elimination to form the corresponding epoxide (2).

    • Causality: The conversion to a mesylate creates a good leaving group, facilitating the intramolecular cyclization to form the epoxide ring upon treatment with a base.

Step 3: Ring-Opening with Azide (Intermediate 3)

  • React epoxide (2) with sodium azide (NaN₃).

  • The azide ion acts as a nucleophile, attacking one of the epoxide carbons to yield the ring-opened azide compound (3).

    • Causality: This step introduces a nitrogen-containing functional group that can be further modified.

Step 4: Reduction to Amine (Intermediate 4)

  • Subject the azide compound (3) to catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).

  • This selectively reduces the azide group to a primary amine (4), without affecting the other functional groups.

    • Self-Validation: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to ensure complete conversion of the starting azide.

Step 5: Condensation to Final Products

  • React the amine compound (4) with various commercially available substituted propionic acids in the presence of a coupling agent (e.g., HATU).

  • This amide bond formation yields the target aryl-propanamide containing triazole derivatives.

    • Causality: This final step allows for the introduction of diverse aromatic and heterocyclic side chains, enabling a thorough investigation of structure-activity relationships.

Diagram: General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Functionalization Diol Triazolyl-Diol Intermediate 1 Epoxide Epoxide Intermediate 2 Diol->Epoxide Mesylation, Elimination Azide Azido-alcohol Intermediate 3 Epoxide->Azide NaN₃ Ring-Opening Amine Amino-alcohol Intermediate 4 Azide->Amine Catalytic Hydogenation Final Target Triazole Propanol Derivatives Amine->Final Acids Substituted Propionic Acids Acids->Final Condensation

Caption: General synthetic workflow for triazole propanol derivatives.

Antifungal Properties of Triazole Propanol Derivatives

The most prominent and clinically significant activity of triazole propanol derivatives is their antifungal effect. They form the backbone of systemic antifungal therapy, particularly against infections caused by Candida and Aspergillus species.[5]

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Triazole antifungals function by disrupting the integrity of the fungal cell membrane.[8] Their primary target is a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51 or Erg11p).[5][9][10]

  • Binding to CYP51: The triazole ring's nitrogen atom (N4) binds to the heme iron atom in the active site of the CYP51 enzyme.[10]

  • Inhibition of Demethylation: This binding competitively inhibits the enzyme, blocking the oxidative removal of the 14α-methyl group from lanosterol.[5][11]

  • Ergosterol Depletion: The inhibition of CYP51 leads to a depletion of ergosterol, an essential sterol that maintains the fluidity and integrity of the fungal plasma membrane.[9][11]

  • Accumulation of Toxic Sterols: Concurrently, the blockage causes the accumulation of toxic 14α-methylated precursor sterols (like lanosterol) within the cell.[9]

  • Cell Growth Arrest: The combination of ergosterol depletion and toxic sterol accumulation disrupts membrane-bound enzyme functions, alters membrane permeability, and ultimately inhibits fungal growth and replication (a fungistatic effect).[8][11]

Diagram: Ergosterol Biosynthesis Pathway and Triazole Inhibition

G Squalene Squalene Lanosterol Lanosterol (14α-methylated sterol) Squalene->Lanosterol Intermediates Intermediates Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) Accumulation Accumulation of Toxic Sterols Lanosterol->Accumulation Ergosterol Ergosterol Intermediates->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole Triazole Propanol Derivative Triazole->Block Block->Lanosterol Inhibition

Caption: Triazole derivatives inhibit CYP51, blocking ergosterol synthesis.

Spectrum of Activity and Efficacy

Many newly synthesized triazole propanol derivatives show potent, broad-spectrum antifungal activity, often exceeding that of the clinical standard, fluconazole.[2][6] They are frequently tested against a panel of clinically relevant fungi. A significant goal of current research is to develop derivatives that are effective against fluconazole-resistant strains of Candida albicans and emerging pathogens like Candida auris.[6]

Table: In Vitro Antifungal Activity (MIC) of Selected Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.

CompoundC. albicans (MIC, µg/mL)C. neoformans (MIC, µg/mL)C. glabrata (MIC, µg/mL)Reference
Fluconazole (FCZ) 0.25 - >64.0≤0.125 - 1.0>64.0[4][6]
Itraconazole (ICZ) 0.25<0.1251.0[4]
Derivative 1a 0.250.54.0[4]
Derivative 1q 1.00.58.0[4]
Derivative A1 0.125≤0.1250.25[6]
Derivative A3 0.125≤0.1250.25[6]
Derivative A9 0.250.50.5[6]

Data synthesized from multiple sources to show a comparative overview.[4][6]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method, a standard for determining the MIC of antifungal agents.

  • Preparation of Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the culture medium. Each well will contain 100 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungus without drug) and a negative control (medium without fungus).

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[7]

  • Determination of MIC:

    • After incubation, visually inspect the plates for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., 80% reduction, MIC₈₀) compared to the positive control.[4][5]

Anticancer Potential of Triazole Propanol Derivatives

Beyond their well-established antifungal role, triazole derivatives are gaining significant attention as potential anticancer agents.[12][13] The triazole nucleus is a versatile scaffold for designing molecules that can interact with various targets involved in cancer progression.[14]

Emerging Evidence and Mechanisms of Action

Research has shown that triazole derivatives can exhibit cytotoxic activity against a range of human cancer cell lines, including those from breast, lung, colon, and liver cancers.[12][14][15] The mechanisms are diverse and not as universally defined as their antifungal action, but may include:

  • Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cells from proliferating.[14][15]

  • Induction of Apoptosis: Many compounds trigger programmed cell death (apoptosis) in cancer cells.

  • Enzyme Inhibition: Triazoles can be designed to inhibit enzymes crucial for cancer cell survival and proliferation, such as kinases or metalloproteinases.[14]

Table: Cytotoxic Activity (IC₅₀) of Selected Triazole Derivatives

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineIC₅₀ (µM)Reference
Doxorubicin HT-1080 (Fibrosarcoma)~1-5[14]
Cisplatin HCT-116 (Colon)12.31[15]
Tetrahydrocurcumin HCT-116 (Colon)124.72[15]
Derivative 8 HT-1080 (Fibrosarcoma)15.13[14]
Derivative 8 A-549 (Lung)21.25[14]
Derivative 4g HCT-116 (Colon)1.09[15]
Derivative 4g A549 (Lung)45.16[15]

Data compiled from studies on various triazole derivatives to illustrate potential efficacy.[14][15]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; ~5 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity of Triazole Propanol Derivatives

The 1,2,4-triazole scaffold is also present in compounds with significant anti-inflammatory properties.[3][16] Many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen contain a propionic acid moiety, making the fusion of a triazole ring with a propanoic acid-like structure a rational strategy for developing new anti-inflammatory agents.[17][18]

Mechanisms of Action

The anti-inflammatory effects of triazole derivatives are often attributed to their ability to modulate key components of the inflammatory cascade:

  • COX/LOX Inhibition: Some derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[16]

  • Cytokine Modulation: Certain compounds have been shown to significantly reduce the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interferon-γ (IFN-γ) from immune cells.[17]

Table: In Vitro Anti-inflammatory Activity of Selected Triazole Derivatives
CompoundTargetIC₅₀ComparisonReference
Celecoxib COX-20.83 µMReference Drug[16]
Quercetin 5-LOX5.96 µMReference Drug[16]
Derivative 18a COX-20.55 µMMore potent than Celecoxib[16]
Derivative 33a COX-27.25 nMMore potent than Celecoxib (42.60 nM)[16]
Derivative 33a 5-LOX5.43 µMMore potent than Quercetin[16]

Data shows the inhibitory concentration (IC₅₀) against key inflammatory enzymes.[16]

Diagram: Workflow for Evaluating Anti-inflammatory Potential

G cluster_0 In Vitro Screening Start Synthesized Triazole Propanol Derivatives Toxicity Assess Toxicity in Immune Cells (e.g., PBMC) Start->Toxicity Enzyme Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) Toxicity->Enzyme Cytokine Cytokine Release Assay (LPS-stimulated cells) Toxicity->Cytokine Analysis Analyze IC₅₀ Values and Cytokine Levels (ELISA) Enzyme->Analysis Cytokine->Analysis Lead Identify Lead Compounds with Potent Activity Analysis->Lead

Caption: A streamlined workflow for screening anti-inflammatory activity.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic SAR studies are crucial for optimizing the therapeutic potential of triazole propanol derivatives. Research has identified several key pharmacophoric features essential for potent biological activity, particularly for antifungal action.[4][5]

  • Triazole Ring: Essential for binding to the heme iron of the CYP51 enzyme.[10]

  • 2,4-Difluorophenyl Group: This specific halogen substitution pattern is a common feature in highly active azole antifungals and is critical for potent inhibition.[4]

  • Tertiary Hydroxyl Group: The hydroxyl group on the propanol backbone is a key pharmacophore, likely forming hydrogen bonds within the enzyme's active site.[4][5]

  • Side Chain: The nature of the side chain attached to the propanol backbone significantly influences the compound's activity spectrum, potency, and pharmacokinetic properties. Modifications here are the primary strategy for developing novel agents with improved profiles, such as activity against resistant strains.[6][19] For example, introducing aryl-propanamide side chains has yielded compounds with excellent, broad-spectrum antifungal activity.[6]

Diagram: Key Pharmacophore and SAR Summary

Sources

The Enigmatic Structure of CAS 1158736-02-7: A Technical Impasse in Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: To our valued community of researchers, scientists, and drug development professionals, this communication addresses the topic of the structure elucidation of the chemical entity registered under CAS number 1158736-02-7. The compound is identified in chemical databases and by suppliers as 2-(1H-1,2,4-triazol-1-yl)propan-1-ol [1][2]. Its molecular formula is established as C₅H₉N₃O[1].

An in-depth technical guide on the structure elucidation of a specific molecule is critically dependent on the availability of primary experimental data. The cornerstone of such an analysis rests upon the detailed interpretation of spectroscopic evidence, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is through the meticulous analysis of ¹H NMR, ¹³C NMR, and mass spectra that the precise connectivity of atoms and the overall molecular architecture can be definitively established and validated.

Despite a comprehensive and exhaustive search of scientific literature, chemical databases, and supplier technical sheets, the specific experimental spectroscopic data for CAS 1158736-02-7 (this compound) has not been found in publicly accessible resources. While general information regarding its identity is available, the primary data required for a rigorous structure elucidation guide—namely the ¹H NMR, ¹³C NMR, and mass spectra—remain elusive.

The Imperative of Empirical Data in Structure Elucidation

The process of structure elucidation is a cornerstone of chemical and pharmaceutical research. It is an exacting discipline that relies on the convergence of multiple analytical techniques to arrive at an unambiguous structural assignment. A technical guide on this topic, to be of true scientific value, must be built upon a foundation of verifiable experimental results. Without the actual spectral data for CAS 1158736-02-7, any attempt to construct a detailed guide would be purely speculative and would not meet the rigorous standards of scientific integrity and trustworthiness that are paramount in our field.

While the searches did yield a wealth of spectroscopic information for a variety of other triazole derivatives[2][3][4][5][6][7][8][9][10][11][12], it would be scientifically unsound to extrapolate this data to the specific and unique structure of this compound. Each molecule possesses a distinct electronic environment, leading to a unique spectral fingerprint.

A Hypothetical Workflow for Structure Elucidation

In the interest of providing a valuable educational resource and to illustrate the robust methodologies that would be employed had the data been available, we present a generalized workflow for the structure elucidation of a novel small molecule, such as the one .

Step 1: Foundational Analysis - Mass Spectrometry

The initial step in the characterization of an unknown compound is typically Mass Spectrometry (MS). This technique provides the crucial determination of the molecular weight of the analyte.

  • Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

    • A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for polar molecules.

    • The instrument is operated in high-resolution mode to obtain the accurate mass of the molecular ion.

    • The resulting mass is used to calculate the elemental composition, which is then compared to the expected formula (C₅H₉N₃O for CAS 1158736-02-7).

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structural motifs present in the molecule[13][14][15][16][17]. For this compound, one might anticipate fragmentation patterns corresponding to the loss of a hydroxyl group, a propyl chain, or cleavage of the triazole ring.

cluster_MS Mass Spectrometry Workflow Sample Sample Ionization Ionization Sample->Ionization Introduction Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Mass Separation Mass_Spectrum Mass Spectrum (Molecular Ion & Fragments) Detector->Mass_Spectrum Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

Step 2: Unraveling the Carbon Skeleton - ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number of unique carbon environments in a molecule and their chemical nature (e.g., aliphatic, aromatic, carbonyl).

  • Experimental Protocol: ¹³C NMR Spectroscopy

    • A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The sample is placed in the NMR spectrometer.

    • A standard proton-decoupled ¹³C NMR spectrum is acquired.

    • Additional experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be performed to differentiate between CH₃, CH₂, CH, and quaternary carbons.

For this compound, one would expect to observe five distinct carbon signals corresponding to the five carbon atoms in the molecule.

Step 3: Mapping the Proton Environment - ¹H NMR Spectroscopy

¹H NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).

  • Experimental Protocol: ¹H NMR Spectroscopy

    • A solution of the compound is prepared in a deuterated solvent.

    • A high-resolution ¹H NMR spectrum is acquired.

    • The chemical shifts, integration, and coupling patterns of the signals are analyzed to piece together the molecular structure.

For this compound, one would anticipate distinct signals for the protons on the triazole ring, the propanol backbone, and the hydroxyl group. The coupling patterns would be instrumental in establishing the connectivity of the propanol chain.

cluster_NMR NMR Spectroscopy Workflow Sample_Prep Sample Preparation (Deuterated Solvent) NMR_Spectrometer NMR Spectrometer Sample_Prep->NMR_Spectrometer 1D_Spectra 1D Spectra Acquisition (¹H, ¹³C, DEPT) NMR_Spectrometer->1D_Spectra 2D_Spectra 2D Spectra Acquisition (COSY, HSQC, HMBC) NMR_Spectrometer->2D_Spectra Data_Analysis Spectral Interpretation 1D_Spectra->Data_Analysis 2D_Spectra->Data_Analysis

Caption: A typical workflow for NMR-based structure elucidation.

Step 4: The Final Confirmation - 2D NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively establish the connectivity between protons and carbons, providing an unambiguous confirmation of the proposed structure.

Conclusion

The elucidation of a chemical structure is a scientific endeavor that demands empirical evidence. In the case of CAS 1158736-02-7, the absence of publicly available primary spectroscopic data makes it impossible to construct the in-depth, technically rigorous guide that was requested.

We remain committed to providing the scientific community with accurate and authoritative information. Should the experimental data for this compound become available in the future, we will be poised to deliver the comprehensive analysis that this and every unique chemical entity deserves.

References

A comprehensive list of references consulted for this response is available below. Please note that these references provide general context on structure elucidation techniques and information on related compounds, but do not contain the specific experimental data for CAS 1158736-02-7.

(No reference list is provided as the core task of elucidating the specific structure with its own data could not be completed, and therefore no specific claims are made that would require citation in the final output.)

Sources

"2-(1H-1,2,4-Triazol-1-YL)propan-1-OL IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Medicinal Chemistry and Drug Development Professionals

Nomenclature and Chemical Identity

The compound 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol is a key heterocyclic molecule frequently utilized as a building block in the synthesis of pharmacologically active compounds, particularly in the development of antifungal agents.

IUPAC Name: 2-(1,2,4-triazol-1-yl)propan-1-ol[1]

Synonyms and Identifiers:

A clear identification is crucial for regulatory and research purposes. The compound is also known by several other names and identifiers:

  • This compound[1]

  • 2-(1H-1,2,4-triazol-1-yl)-1-propanol[1]

  • 1H-1,2,4-triazole-1-ethanol, beta-methyl-[1]

  • CAS Number: 1158736-02-7[1][2]

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is fundamental for designing synthetic routes, developing formulations, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₅H₉N₃OPubChem[1][2]
Molecular Weight 127.14 g/mol PubChem[1]
XLogP3 (Lipophilicity) -0.3PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 3PubChem (Computed)[3]
Boiling Point (Predicted) 313°CECHEMI (Predicted)[3]
Density (Predicted) 1.24 g/cm³ECHEMI (Predicted)[3]

Note: Some properties are computationally predicted and should be confirmed experimentally for critical applications.

Synthesis and Manufacturing Insights

The 1,2,4-triazole moiety is a cornerstone of many successful antifungal drugs, including fluconazole and itraconazole.[4][5] The synthesis of propanol-linked triazoles like the topic compound often involves the nucleophilic opening of an epoxide ring by the triazole nucleus.

General Synthetic Workflow:

The preparation of this compound and its derivatives typically follows a regiospecific reaction between an appropriate oxirane (epoxide) and a triazole salt. This method is advantageous as it controls the connectivity of the resulting molecule, which is critical for its ultimate biological activity.

The diagram below illustrates a generalized workflow for this class of reaction.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary):

The following protocol is a representative example for synthesizing a related triazolyl-propanol derivative, which can be adapted for the target molecule. This method is derived from procedures used for creating precursors to antifungal agents like fluconazole.[6]

  • Preparation of the Triazole Salt:

    • Rationale: 1,2,4-Triazole is weakly acidic. To make it a potent nucleophile capable of opening the epoxide ring, it must first be deprotonated with a strong base to form the highly reactive triazolide anion.

    • Procedure: To a solution of 1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.

  • Nucleophilic Ring-Opening Reaction:

    • Rationale: The triazolide anion attacks one of the carbon atoms of the propylene oxide ring. The reaction is typically heated to overcome the activation energy for ring-opening. The choice of solvent is critical; protic solvents like 2-propanol can facilitate the reaction.[6]

    • Procedure: Add propylene oxide (1.2 eq) to the solution of the sodium triazole salt. Heat the reaction mixture to reflux (e.g., 80-100°C) for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation:

    • Rationale: This step quenches the reaction and removes inorganic byproducts and the solvent.

    • Procedure: After cooling to room temperature, carefully pour the reaction mixture into ice-water. Extract the aqueous phase several times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent in vacuo.

  • Purification:

    • Rationale: The crude product must be purified to remove unreacted starting materials and side products to meet the high-purity standards required for pharmaceutical applications.

    • Procedure: The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a structural motif and key intermediate in the synthesis of azole antifungal agents.[4][7]

Core Scaffold of Azole Antifungals:

The 1,2,4-triazole ring connected to a substituted propanol backbone is a validated pharmacophore for inhibiting fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Intermediate for Advanced Antifungals:

This compound serves as a precursor for more complex, second-generation triazole antifungals. For instance, derivatives like 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (the chemical name for Fluconazole) are built upon this fundamental structure.[5][8] The synthetic strategies often involve further functionalization of the propanol backbone.

The diagram below shows the logical relationship of the core compound to the development of advanced antifungal agents.

Caption: Role as a core building block in the development of advanced antifungal agents.

Beyond antifungals, the 1,2,4-triazole nucleus is explored for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties, making its derivatives valuable for broader medicinal chemistry programs.[9]

Safety and Handling

For research and development purposes, this compound should be handled according to standard laboratory safety protocols. While specific toxicity data is limited, related compounds may be harmful if swallowed or come into contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(11), 3283. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Retrieved from [Link]

  • Gomaa, A. A. M., & Ali, G. A. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(23), 5734. Retrieved from [Link]

  • Google Patents. (n.d.). EP0618198B1 - Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.
  • LookChem. (n.d.). 3-chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol. Retrieved from [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Gupta, S., & Kumar, D. (2013). Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medical and Pharmaceutical Research, 1(2). Retrieved from [Link]

  • PubChem. (n.d.). (Carboxymethyl)dimethyl-3-((1-oxooctyl)amino)propylammonium hydroxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Exploratory Screening of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Exploration

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4][5][6][7] This privileged scaffold is particularly prominent in the development of antifungal drugs, such as fluconazole and itraconazole, which have revolutionized the treatment of systemic fungal infections.[1][3][4][8] The efficacy of these antifungal triazoles stems from their ability to inhibit cytochrome P450 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3][8]

The subject of this guide, 2-(1H-1,2,4-triazol-1-yl)propan-1-ol, is a structurally intriguing molecule that shares key pharmacophoric features with established antifungal agents, notably the 1,2,4-triazole ring linked to a propan-1-ol side chain.[9] This structural similarity provides a strong rationale for its exploratory screening as a potential antifungal agent. Furthermore, the diverse pharmacological profiles of triazole derivatives, which also include antibacterial, antiviral, and anticancer activities, warrant a broader investigation into the biological potential of this compound.[1][2][4][6][7][10][11][12][13]

This technical guide presents a comprehensive, multi-tiered strategy for the exploratory screening of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific reasoning for each step of the screening cascade. The methodologies described herein are intended to be self-validating, ensuring the generation of robust and reproducible data.

Part 1: Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to any screening campaign. These properties influence its solubility, stability, and bioavailability, which are critical for assay performance and interpretation of results.

PropertyValueSource
Molecular Formula C5H9N3OPubChem[9]
Molecular Weight 127.14 g/mol PubChem[9]
IUPAC Name 2-(1,2,4-triazol-1-yl)propan-1-olPubChem[9]
CAS Number 1158736-02-7PubChem[9]
Predicted LogP -0.3PubChem[9]

Part 2: A Tiered Approach to Exploratory Screening

A logical and efficient screening cascade is essential for the systematic evaluation of a compound's biological activity. The proposed workflow for this compound is a tiered approach, beginning with broad primary screens and progressing to more specific secondary and mechanistic assays for promising hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Mechanism of Action Studies cluster_3 Tier 4: Advanced In Vitro Profiling Primary Antifungal Assay Primary Antifungal Assay MIC Determination MIC Determination Primary Antifungal Assay->MIC Determination Active Primary Antibacterial Assay Primary Antibacterial Assay Primary Antibacterial Assay->MIC Determination Active Primary Cytotoxicity Assay Primary Cytotoxicity Assay Dose-Response Cytotoxicity Dose-Response Cytotoxicity Primary Cytotoxicity Assay->Dose-Response Cytotoxicity Active Spectrum of Activity Spectrum of Activity MIC Determination->Spectrum of Activity CYP51 Inhibition Assay CYP51 Inhibition Assay Spectrum of Activity->CYP51 Inhibition Assay Ergosterol Biosynthesis Assay Ergosterol Biosynthesis Assay CYP51 Inhibition Assay->Ergosterol Biosynthesis Assay Cell Membrane Integrity Assay Cell Membrane Integrity Assay Ergosterol Biosynthesis Assay->Cell Membrane Integrity Assay Resistance Profiling Resistance Profiling Cell Membrane Integrity Assay->Resistance Profiling In Vitro ADME/Tox In Vitro ADME/Tox Resistance Profiling->In Vitro ADME/Tox

Caption: Tiered screening workflow for this compound.

Tier 1: Primary Screening

The initial tier of screening aims to cast a wide net to identify any significant biological activity of the compound.

Given the structural similarity of the test compound to known antifungal agents, the primary focus of the screening will be on its antifungal activity. A broth microdilution assay is a standard and efficient method for this purpose.

Protocol: Antifungal Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Culture a panel of clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of test concentrations.

  • Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (fungal inoculum without compound) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24–48 hours.

  • Data Analysis:

    • Visually inspect the plates for fungal growth or use a spectrophotometer to measure the optical density at 600 nm.

    • The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

While the primary hypothesis is antifungal activity, the broad biological profile of triazoles necessitates a preliminary assessment of antibacterial effects.

Protocol: Antibacterial Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Culture a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Compound Preparation and Incubation:

    • Follow the same procedure for compound dilution as described in the antifungal assay.

    • Add the bacterial inoculum to the microtiter plates and incubate at 37°C for 18–24 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration that inhibits visible bacterial growth.

A preliminary assessment of cytotoxicity against a mammalian cell line is crucial to gauge the compound's potential for host toxicity and to establish a therapeutic window.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for 24–48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2–4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Tier 2: Secondary Screening and Hit Confirmation

If the primary screening reveals promising activity, the next tier focuses on confirming and expanding upon these findings.

A more precise determination of the MIC is performed for active compounds. Additionally, the MFC or MBC is determined to differentiate between static (inhibiting growth) and cidal (killing) activity.

Protocol: MFC/MBC Determination

  • Following the determination of the MIC from the broth microdilution assay, aliquot a small volume from the wells showing no visible growth.

  • Plate the aliquots onto appropriate agar plates.

  • Incubate the plates under suitable conditions.

  • The MFC/MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

The compound's activity should be tested against a broader panel of clinically relevant and drug-resistant strains of fungi and/or bacteria to understand its spectrum of activity.

Tier 3: Mechanism of Action Studies

For compounds with confirmed antifungal activity, elucidating the mechanism of action is a critical next step.

G cluster_0 Antifungal Triazole Mechanism of Action Triazole Compound Triazole Compound CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) Triazole Compound->CYP51 (Lanosterol 14α-demethylase) Inhibition Ergosterol Ergosterol CYP51 (Lanosterol 14α-demethylase)->Ergosterol Conversion Lanosterol Lanosterol Lanosterol->CYP51 (Lanosterol 14α-demethylase) Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation

Caption: Mechanism of action of antifungal triazoles.

A direct assessment of the compound's ability to inhibit the CYP51 enzyme is a key mechanistic study. This can be achieved using a cell-free enzymatic assay with recombinant CYP51.

This whole-cell assay measures the impact of the compound on the ergosterol biosynthesis pathway. Fungal cells are treated with the compound, and the sterol composition is analyzed by gas chromatography-mass spectrometry (GC-MS). A hallmark of CYP51 inhibition is the accumulation of lanosterol and a depletion of ergosterol.

Disruption of ergosterol biosynthesis can lead to a compromised fungal cell membrane. This can be assessed using fluorescent dyes that are excluded from cells with intact membranes (e.g., propidium iodide).

Tier 4: Advanced In Vitro Profiling

For lead candidates, a more in-depth in vitro characterization is necessary.

The potential for the development of resistance is a critical consideration. This can be assessed by serial passage of fungal strains in the presence of sub-inhibitory concentrations of the compound.

Preliminary assessment of absorption, distribution, metabolism, and excretion (ADME) properties, as well as a more comprehensive toxicity profile, is essential for predicting the compound's in vivo behavior. This includes assays for metabolic stability, plasma protein binding, and potential for off-target effects.

Part 3: Data Interpretation and Future Directions

The data generated from this exploratory screening cascade will provide a comprehensive initial profile of this compound. A potent antifungal agent with a clear mechanism of action, a broad spectrum of activity, and a favorable preliminary safety profile would be a strong candidate for further preclinical development. Conversely, a lack of significant activity in the primary screens would suggest that this particular scaffold may not be a promising starting point for the development of new therapeutic agents.

The structure-activity relationships (SAR) of 1,2,4-triazole derivatives are well-documented, and any promising activity from this initial screening could guide the synthesis of analogs with improved potency and pharmacological properties.[1]

References

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PubMed Central. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. National Institutes of Health. [Link]

  • This compound | C5H9N3O. PubChem. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

  • Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. MDPI. [Link]

  • New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. PubMed Central. [Link]

  • In vitro anticancer screening of synthesized compounds. ResearchGate. [Link]

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). National University of Pharmacy. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). National University of Pharmacy. [Link]

  • Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the In Vitro Antifungal Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the methodologies and scientific principles underlying the in vitro evaluation of triazole derivatives as antifungal agents. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments, fostering a deeper understanding of the intricate relationship between chemical structure and antifungal efficacy.

The Core of Triazole Antifungal Action: Targeting Ergosterol Biosynthesis

Triazole antifungals are a cornerstone in the treatment of fungal infections, their efficacy rooted in a specific molecular mechanism.[1][2] These synthetic compounds are characterized by a five-membered ring containing three nitrogen atoms.[1][2] Their primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component in fungi that is absent in mammals.[2][3][4]

Triazoles achieve this by targeting and inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1][5][6][7] The nitrogen atom within the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[1][8] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[4][9] The consequence is a dysfunctional cell membrane with altered permeability and fluidity, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[6]

A secondary mechanism of action has also been proposed, suggesting that the accumulation of sterol intermediates triggers a negative feedback loop, further inhibiting sterol synthesis.[9]

Triazole Mechanism of Action cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell cluster_2 Consequences HMG-CoA_Reductase HMG-CoA Reductase Lanosterol Lanosterol HMG-CoA_Reductase->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Ergosterol_Depletion Ergosterol Depletion Toxic_Sterols Toxic Sterol Accumulation Membrane Fungal Cell Membrane (Ergosterol Integration) Ergosterol->Membrane Maintains Integrity Triazole Triazole Derivative Triazole->CYP51 Inhibits Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition (Fungistatic/Fungicidal) Membrane_Disruption->Growth_Inhibition

Caption: Mechanism of action of triazole antifungal derivatives.

Foundational In Vitro Antifungal Susceptibility Testing

The initial assessment of a novel triazole derivative's antifungal potential relies on standardized in vitro susceptibility testing methods. These assays determine the minimum concentration of the compound required to inhibit the visible growth of a specific fungus. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two key organizations that provide standardized protocols to ensure reproducibility and comparability of data across different laboratories.[10][11][12][13][14]

Broth Microdilution Assay

The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[10][11] This quantitative assay involves challenging a standardized fungal inoculum with serial dilutions of the triazole derivative in a 96-well microtiter plate.

Principle: The MIC is the lowest concentration of the antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[10] For azoles tested against yeasts, the endpoint is typically a 50% reduction in growth compared to a drug-free control well.[10]

Step-by-Step Protocol (Adapted from CLSI M27/M60 and EUCAST guidelines): [14][15][16]

  • Media Preparation: Prepare RPMI 1640 medium buffered with MOPS to a pH of 7.0.[17] For certain fungi, supplementation with 2% glucose may be required.[18]

  • Compound Preparation: Dissolve the triazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial twofold dilutions of the compound in the assay medium directly in the microtiter plate.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in the assay medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).[19]

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (fungus without compound) and a negative control (medium without fungus).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[10]

  • Reading the MIC: After incubation, visually or spectrophotometrically determine the lowest concentration of the triazole derivative that shows a significant reduction in fungal growth compared to the positive control.

Disk Diffusion Assay

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution, particularly useful for screening larger numbers of compounds or isolates.[20]

Principle: A paper disk impregnated with a known amount of the triazole derivative is placed on an agar plate uniformly inoculated with a fungal suspension. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.

Step-by-Step Protocol (Adapted from CLSI M44 guidelines): [20]

  • Agar Plate Preparation: Use Mueller-Hinton agar supplemented with glucose and methylene blue for Candida species.

  • Inoculum Preparation: Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Uniformly streak the fungal suspension across the surface of the agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place a paper disk containing a specified concentration of the triazole derivative onto the inoculated agar surface.

  • Incubation: Incubate the plate at 35°C for 20-24 hours.

  • Measurement: Measure the diameter of the zone of growth inhibition in millimeters.

Delving Deeper: Advanced In Vitro Characterization

Beyond the initial MIC determination, a more in-depth understanding of a triazole derivative's antifungal properties requires more advanced assays.

Time-Kill Assays

Time-kill assays provide valuable information on the pharmacodynamics of an antifungal agent, revealing whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus) and the rate at which it acts.[21][22]

Principle: A standardized fungal inoculum is exposed to a constant concentration of the triazole derivative over time. At specific intervals, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU).

Time-Kill Assay Workflow Start Start with Standardized Fungal Inoculum Exposure Expose to Triazole Derivative (e.g., 1x, 4x, 16x MIC) and Control Start->Exposure Incubation Incubate at 35°C with Agitation Exposure->Incubation Sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) Incubation->Sampling Dilution Perform Serial Dilutions Sampling->Dilution Plating Plate on Agar Medium Dilution->Plating Incubate_Plates Incubate Plates Plating->Incubate_Plates CFU_Count Count Colony-Forming Units (CFU) Incubate_Plates->CFU_Count Plotting Plot log10 CFU/mL vs. Time CFU_Count->Plotting Analysis Determine Fungistatic vs. Fungicidal Activity Plotting->Analysis

Caption: Workflow for a typical antifungal time-kill assay.

Step-by-Step Protocol: [17][23]

  • Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 medium to a starting inoculum of approximately 10⁵ CFU/mL.[17]

  • Exposure: Add the triazole derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation.[17] At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.

  • Quantification of Viable Cells: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Investigating the Mechanism: Sterol Analysis

To confirm that a novel triazole derivative acts via the canonical ergosterol biosynthesis inhibition pathway, direct analysis of the fungal sterol profile is essential.

Principle: Fungal cells are cultured with and without the triazole derivative. The lipids are then extracted, and the sterol composition is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). Inhibition of CYP51 will result in a decrease in ergosterol levels and an accumulation of its precursor, lanosterol.

Step-by-Step Protocol:

  • Fungal Culture: Grow the fungal strain to mid-log phase in a suitable broth medium.

  • Drug Treatment: Expose the fungal culture to the triazole derivative at a concentration known to inhibit growth (e.g., the MIC). Incubate for a defined period.

  • Lipid Extraction: Harvest the fungal cells and perform a total lipid extraction using a solvent system such as chloroform:methanol.

  • Saponification: Saponify the lipid extract to release the sterols from their esterified forms.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing the free sterols) using a non-polar solvent like n-hexane.

  • Derivatization: Derivatize the sterols (e.g., silylation) to increase their volatility for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The different sterols will be separated based on their retention times and identified by their mass spectra.

  • Data Quantification: Quantify the relative amounts of ergosterol and lanosterol in the treated and untreated samples.

Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of in vitro testing is to generate robust data that can guide the drug development process. This involves not only accurate data collection but also insightful interpretation.

Quantitative Data Summary

Systematic organization of MIC data is crucial for comparing the activity of different derivatives against a panel of fungal species.

Compound C. albicans (MIC µg/mL) C. neoformans (MIC µg/mL) A. fumigatus (MIC µg/mL) C. glabrata (MIC µg/mL)
Triazole A 0.5128
Triazole B 0.1250.2514
Triazole C 24832
Fluconazole 12>6416
Voriconazole 0.060.1250.51

Note: The above data is illustrative.

This tabular format allows for a quick assessment of a compound's spectrum of activity and potency relative to standard-of-care drugs. For instance, in the example above, Triazole B demonstrates broad-spectrum activity with higher potency than Fluconazole.

Understanding Structure-Activity Relationships (SAR)

By systematically modifying the chemical structure of a lead triazole derivative and correlating these changes with the resulting antifungal activity, researchers can deduce key structure-activity relationships (SAR).[5][24] This knowledge is invaluable for rationally designing more potent and selective antifungal agents.

Key structural features of triazoles that are often modified and evaluated include:

  • The core triazole ring: Essential for binding to the heme iron of CYP51.[25][26]

  • The dihalophenyl group: A common feature in many potent triazoles, with the type and position of halogens significantly influencing activity.[6][24]

  • The side chain: Modifications to the side chain can impact potency, spectrum of activity, and pharmacokinetic properties.[6][24][27] For example, incorporating piperazine moieties has been shown to enhance antifungal activity.[6]

A strong SAR investigation might reveal that the addition of electron-withdrawing groups like -NO₂ and -CF₃ at specific positions on an aromatic side chain enhances activity against certain fungal species.[5]

Addressing the Challenge: Antifungal Resistance

The emergence of triazole resistance is a significant clinical concern.[28][29][30] Understanding the mechanisms of resistance is crucial for the development of new derivatives that can overcome these challenges. Common resistance mechanisms include:

  • Target site mutations: Alterations in the ERG11 or cyp51A gene that reduce the binding affinity of triazoles to the CYP51 enzyme.[7][28][29]

  • Overexpression of the target enzyme: Increased production of CYP51 can titrate out the inhibitory effect of the drug.[28][29]

  • Efflux pump overexpression: Fungal cells can actively pump the triazole derivative out of the cell, reducing its intracellular concentration.[28][29]

  • Alterations in the ergosterol biosynthesis pathway: Mutations in other enzymes, such as HMG-CoA reductase, can also contribute to resistance.[9][28]

In vitro evolution experiments, where fungi are serially passaged in the presence of increasing concentrations of a triazole derivative, can be used to select for resistant mutants and elucidate the genetic basis of resistance.[28][29]

Conclusion and Future Directions

The in vitro evaluation of triazole derivatives is a multifaceted process that extends from foundational susceptibility testing to in-depth mechanistic studies. A thorough understanding of the principles and methodologies outlined in this guide is essential for any researcher in the field of antifungal drug discovery. By combining standardized assays with advanced techniques to probe the mechanism of action and resistance, scientists can effectively identify and optimize the next generation of triazole antifungals to combat the growing threat of invasive fungal infections. The continued development of novel derivatives with broad-spectrum activity, improved potency, and the ability to circumvent existing resistance mechanisms remains a critical objective in medicinal chemistry and infectious disease research.[1][31][32]

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. [Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2024, April 29). National Institutes of Health. [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. [Link]

  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi. (2022, August 22). National Institutes of Health. [Link]

  • Triazole antifungals | Research Starters. (n.d.). EBSCO. [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (n.d.). PubMed. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi. (n.d.). National Institutes of Health. [Link]

  • Synthesis, antifungal activity, and molecular docking studies of novel triazole derivatives. (n.d.). PubMed. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (n.d.). Oxford Academic. [Link]

  • Mechanisms of Triazole Resistance in Aspergillus fumigatus. (n.d.). National Center for Biotechnology Information. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). National Institutes of Health. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). National Center for Biotechnology Information. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (n.d.). MDPI. [Link]

  • Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. (2020, February 15). PubMed. [Link]

  • Mechanisms of triazole resistance in Aspergillus fumigatus. (2020, October 21). PubMed. [Link]

  • Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia. (n.d.). Frontiers. [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Semantic Scholar. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). CLSI. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). National Center for Biotechnology Information. [Link]

  • M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. (2020). CLSI. [Link]

  • Fungi (AFST). (n.d.). EUCAST. [Link]

  • Design , Synthesis , and Structure − Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. (n.d.). Semantic Scholar. [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology | Medical Mycology. (n.d.). Oxford Academic. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022, August 3). CLSI. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2025, July 18). Semantic Scholar. [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024, April 23). CDC. [Link]

  • EUCAST breakpoints for antifungals. (n.d.). PubMed. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (n.d.). Dove Medical Press. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014, April 10). National Institutes of Health. [Link]

  • EUCAST breakpoints for antifungals. (n.d.). Semantic Scholar. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). MDPI. [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. (n.d.). National Center for Biotechnology Information. [Link]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. (n.d.). American Society for Microbiology. [Link]

  • (PDF) EUCAST breakpoints for antifungals. (2025, August 9). ResearchGate. [Link]

  • Time-kill assays in which Candida albicans strains were cultured in YPD... (n.d.). ResearchGate. [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. (n.d.). PubMed. [Link]

  • Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity. (n.d.). SciELO. [Link]

  • Sterol Biosynthesis Inhibiting Triazole Fungicides. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

This compound is a key chemical entity, often encountered as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly within the class of triazole-based antifungal agents. Its structural integrity and purity are paramount, as any impurities can carry through to the final drug product, potentially impacting its safety and efficacy. Consequently, robust and reliable analytical methods are essential for its accurate detection and quantification in various matrices, from raw materials and in-process controls to final API batches.

This comprehensive guide provides detailed application notes and validated protocols for the analysis of this compound. We will delve into the primary chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry, offering a multi-faceted approach to its analysis. The methodologies are designed to be self-validating, grounded in the principles of scientific integrity and adherence to regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C5H9N3O[1][2]
Molecular Weight 127.14 g/mol [1]
IUPAC Name 2-(1,2,4-triazol-1-yl)propan-1-ol[1]
CAS Number 1158736-02-7[1][2]

The presence of the triazole ring and the hydroxyl group imparts a degree of polarity to the molecule, which will influence the choice of chromatographic conditions.

PART 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable. However, for the analysis of the more polar parent compound, 1,2,4-triazole, which may be a potential impurity, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[3][4]

Rationale for Method Selection

The choice of an RP-HPLC method with UV detection is based on the following considerations:

  • Versatility: RP-HPLC is a robust technique capable of separating a wide range of compounds of moderate polarity.

  • UV Absorbance: The triazole moiety exhibits UV absorbance, allowing for sensitive detection.

  • Industry Standard: RP-HPLC is a standard technique in most pharmaceutical quality control laboratories.

Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a validated method for the quantification of this compound.

1.2.1. Materials and Reagents

  • Reference Standard: this compound (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥ 98%)

1.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

1.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

1.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range.

1.2.5. System Suitability Before sample analysis, perform a system suitability test by injecting the 25 µg/mL standard solution six times. The acceptance criteria should be:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose.[5][6] The validation should be performed according to ICH guidelines and include the following parameters:[7]

Validation ParameterSummary of Procedure and Acceptance Criteria
Specificity Analyze a blank, a placebo (if applicable), the reference standard, and a spiked sample. The analyte peak should be free from interference from other components.
Linearity Analyze the calibration standards in triplicate. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.
Precision * Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.* Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The system suitability criteria should still be met.

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities in the synthesis of this compound. The mass spectrometer provides structural information, aiding in the unequivocal identification of unknown peaks. Several studies have demonstrated the utility of GC-MS for the analysis of triazole compounds.[8][9][10]

Rationale for Method Selection
  • High Sensitivity and Selectivity: GC-MS offers excellent sensitivity and the ability to identify compounds based on their mass spectra.

  • Impurity Identification: It is a gold standard for identifying unknown volatile impurities.

  • Orthogonal Technique: Provides a complementary separation mechanism to HPLC, which is valuable for comprehensive characterization.

Experimental Protocol: GC-MS Analysis

2.2.1. Materials and Reagents

  • Reference Standard: this compound (purity ≥ 99%)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

2.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2.2.3. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

2.2.4. Sample Preparation

  • Standard Solution: Prepare a 100 µg/mL solution of the reference standard in methanol.

  • Sample Solution: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Data Analysis and Interpretation

The identification of this compound and its potential impurities is achieved by comparing the retention times and the acquired mass spectra with those of the reference standard and a library of mass spectra (e.g., NIST).

PART 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.[11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals would include those for the methyl, methylene, and methine protons of the propanol backbone, as well as the distinct signals for the protons on the triazole ring.

  • ¹³C NMR: Shows the number of different carbon environments in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include:

  • O-H stretch: A broad band around 3300-3500 cm⁻¹ (from the hydroxyl group).

  • C-H stretch: Around 2850-3000 cm⁻¹.

  • C=N and C=C stretch: In the 1400-1600 cm⁻¹ region (from the triazole ring).

  • C-O stretch: Around 1000-1200 cm⁻¹.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Methanol A->B C Dilution to Working Concentration B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection at 210 nm E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Reporting H->I

Caption: Workflow for the HPLC analysis of this compound.

Method_Validation_Logic cluster_validation Validation Parameters (ICH) A Analytical Method B Specificity A->B C Linearity A->C D Accuracy A->D E Precision A->E F LOD/LOQ A->F G Robustness A->G H Validated Method B->H C->H D->H E->H F->H G->H

Caption: Logical relationship of method validation parameters.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and characterization of this compound. The combination of HPLC for routine quality control and GC-MS for impurity profiling offers a comprehensive approach to ensuring the quality and consistency of this important chemical intermediate. Adherence to the principles of method validation is critical for generating reliable and defensible analytical data in a regulated environment.

References

  • Beltrán, E., et al. (2002). Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry for the Rapid Screening of Triazole Residues in Wine and Strawberries. Journal of Chromatography A, 967(2), 255-60. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biological Research, 3(5). [Link]

  • Li, Y., et al. (2014). [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. Se Pu, 32(5), 518-23. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biological Research, 3(5). [Link]

  • dos Santos, T. C., & de Oliveira, M. F. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(8), 1014-1025. [Link]

  • Yazdi, A. S., et al. (2012). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. Journal of the Chinese Chemical Society, 59(11), 1365-1370. [Link]

  • Analytical method validation: A brief review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Al-Hourani, B. J., et al. (2018). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Journal of Applicable Chemistry, 7(5), 1279-1287. [Link]

  • Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2393(1), 020023. [Link]

  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-22. [Link]

  • Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2393, 020023. [Link]

  • 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. (n.d.). gsrs.ncats.nih.gov. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. [Link]

  • Method for Trifuzol-Neo assay determination by GC-MS. (2020). Research Journal of Pharmacy and Technology, 13(10), 4627-4631. [Link]

  • Efinaconazole-impurities. (n.d.). Pharmaffiliates. [Link]

  • Al-Hourani, B. J., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(11), 2963. [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.). SIELC. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules, 26(23), 7311. [Link]

  • Singh, V., et al. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. [Link]

  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. (2017). EPA. [Link]

  • Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1565, 87-94. [Link]

  • Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1565, 87-94. [Link]

  • Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. (2015). Journal of Pharmaceutical and Biomedical Analysis, 111, 239-244. [Link]

  • Hansen, M., et al. (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. Analytical and Bioanalytical Chemistry, 412(22), 5467-5476. [Link]

  • Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol. (2018). ScienceRise: Pharmaceutical Science, (6), 18-24. [Link]

  • Karpenko, Y. V., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice, 18(4), 384-391. [Link]

Sources

Application Notes & Protocols: Evaluating the In Vitro Antifungal Efficacy of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in the development of modern antifungal agents, forming the core structure of widely used drugs like fluconazole and itraconazole.[1][2] These agents function by targeting a critical enzyme in the fungal cell membrane biosynthesis pathway.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL, a novel compound with structural similarities to established triazole antifungals.[4][5][6] We present detailed, field-proven protocols for determining the compound's antifungal activity, including Minimum Inhibitory Concentration (MIC) determination, disk diffusion assays, and time-kill kinetic studies. The methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and scientific validity.[7][8][9][10]

Scientific Rationale: The Triazole Mechanism of Action

Expertise & Experience: Understanding the mechanism of action is paramount to designing meaningful experiments and interpreting their outcomes. Triazole antifungals are synthetic compounds that selectively target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][11] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity, integrity, and the function of membrane-bound proteins.[12]

The proposed mechanism for this compound, based on its chemical class, involves the following steps:

  • Enzyme Inhibition: The basic nitrogen atom in the triazole ring binds to the heme iron atom in the active site of the 14α-demethylase enzyme.[3]

  • Ergosterol Depletion: This binding event blocks the demethylation of lanosterol, halting the ergosterol biosynthesis pathway.[11][12]

  • Toxic Sterol Accumulation: The inhibition leads to a buildup of toxic 14α-methylated sterol precursors within the cell.

  • Membrane Disruption & Fungal Death: The combination of ergosterol depletion and toxic sterol accumulation disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[13]

Some studies also suggest that triazoles may contribute to the generation of reactive oxygen species (ROS), inducing oxidative stress as a secondary mechanism of action.[14]

ERG_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51/Erg11) CYP51 Lanosterol 14α-demethylase Ergosterol Ergosterol Intermediates->Ergosterol Further Enzymatic Steps Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole This compound Triazole->CYP51 Inhibition ToxicSterols Toxic Sterol Accumulation CYP51->ToxicSterols DisruptedMembrane Disrupted Membrane (Increased Permeability) ToxicSterols->DisruptedMembrane

Caption: Proposed mechanism of this compound action.

Core Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. Each includes mandatory controls—a positive control (an established antifungal like Fluconazole), a negative/growth control (no compound), and a sterility control (no inoculum)—to ensure the reliability and validity of the experimental results. All assays should be performed in at least triplicate for statistical significance.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay is the gold standard for quantitative measurement of antifungal susceptibility and is based on the CLSI M27 and EUCAST methodologies.[7][9][15][16][17] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials & Reagents:

  • Test Compound: this compound

  • Positive Control: Fluconazole or Itraconazole

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Culture Medium: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS buffer.

  • Fungal Strains: e.g., Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90112), Aspergillus fumigatus (ATCC 204305)

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipette, spectrophotometer, incubator.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO.

    • Create a working solution by diluting the stock solution in RPMI-1640 medium to a concentration 2x the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).

  • Inoculum Preparation:

    • Grow fungal cultures on Sabouraud Dextrose Agar for 24-48 hours.[16]

    • Harvest yeast cells or conidia and suspend in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7]

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.[16]

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate.

    • Add 200 µL of the 2x working compound solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no drug). Add 100 µL of RPMI-1640.

    • Column 12 serves as the sterility control (no inoculum). Add 200 µL of RPMI-1640.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to all wells in columns 1 through 11. This halves the drug concentration to the final desired test range and brings the final volume to 200 µL.

    • Seal the plates and incubate at 35°C for 24-48 hours.[18]

  • MIC Determination:

    • Read the plate visually. The MIC is the lowest drug concentration in which there is no visible growth compared to the drug-free growth control well.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_analysis Analysis P1 Prepare 2x Compound Stock in RPMI S2 Add 2x Compound to Well 1 P1->S2 P2 Prepare Fungal Inoculum (0.5 McFarland -> Dilute) S4 Inoculate Wells 1-11 with Fungal Suspension P2->S4 S1 Add RPMI to Wells 2-11 S3 Perform Serial Dilution (Well 1 -> 10) S1->S3 S2->S3 S3->S4 A1 Incubate Plate (35°C, 24-48h) S4->A1 S5 Setup Controls (Growth, Sterility) S5->A1 A2 Visually Read MIC: Lowest Concentration with No Growth A1->A2

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2: Antifungal Disk Diffusion Assay

This method provides a simpler, more rapid qualitative assessment of antifungal activity. It is based on the CLSI M44 guidelines.[19][20] The principle relies on the diffusion of the test compound from a paper disk into an agar medium seeded with the fungus, creating a zone of growth inhibition.[7][21]

Materials & Reagents:

  • Test Compound and Positive Control (e.g., Fluconazole)

  • Solvent: DMSO

  • Agar Medium: Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[7]

  • Equipment: Sterile petri dishes (150 mm), sterile cotton swabs, sterile blank paper disks (6 mm), forceps, incubator.

Step-by-Step Methodology:

  • Plate Preparation: Pour MHA into petri dishes to a uniform depth of 4 mm and allow to solidify.

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard, as described in Protocol 2.1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[7]

    • Streak the entire surface of the agar plate three times, rotating the plate approximately 60° after each streaking to ensure a confluent lawn of growth.[22]

  • Disk Preparation and Placement:

    • Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 2.5 mg/mL solution to yield 25 µ g/disk ) onto a sterile blank paper disk. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disk, along with a positive control disk and a solvent-only blank disk, onto the surface of the inoculated agar plate.[22] Press gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35°C for 24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay determines whether a compound is fungistatic (inhibits growth) or fungicidal (kills the organism).[23] It measures the rate of fungal killing over time when exposed to the compound at concentrations relative to its MIC.

Materials & Reagents:

  • Test Compound

  • Culture Medium: RPMI-1640 (as in Protocol 2.1)

  • Fungal Strain

  • Equipment: Sterile culture tubes or flasks, shaker incubator, sterile saline (for dilutions), Sabouraud Dextrose Agar plates.

Step-by-Step Methodology:

  • Setup:

    • Prepare a fungal inoculum as described in Protocol 2.1, but adjust the final concentration in a larger volume of RPMI-1640 (e.g., 10 mL per tube) to ~5 x 10⁵ CFU/mL.[18]

    • Prepare tubes containing the test compound at concentrations of 0x MIC (growth control), 1x MIC, 4x MIC, and 16x MIC.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C in a shaker incubator for agitation.[18]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[23][24]

  • Quantification of Viable Cells:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours, until distinct colonies are visible.

    • Count the colonies on plates with 30-300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time (hours) for each concentration.

    • Interpretation: A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[18] A fungistatic effect is observed when there is a <3-log₁₀ reduction.

Data Presentation & Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC Data for this compound

Fungal SpeciesTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 9002842
Candida glabrata ATCC 900301632
Cryptococcus neoformans H9928
Aspergillus fumigatus Af293>64>64

Table 2: Example Disk Diffusion Data (25 µ g/disk )

Fungal SpeciesTest Compound Zone (mm)Fluconazole Zone (mm)Blank Disk Zone (mm)
Candida albicans ATCC 9002822256
Candida parapsilosis ATCC 2201924286

Interpretation Insight: For a novel compound, clinical breakpoints are not established.[25] Therefore, its activity must be interpreted relative to well-characterized drugs. In the example data above, the test compound shows promising activity against C. neoformans (superior to fluconazole) and comparable or slightly lower activity against Candida species. The lack of activity against A. fumigatus is common for some triazoles like fluconazole.

References

  • Clinical and Laboratory Standards Institute. (n.d.). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Retrieved from [Link]

  • Prasad, R., et al. (2016). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. Retrieved from [Link]

  • Faria, J. V., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Retrieved from [Link]

  • Wei, N., et al. (2009). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols. Journal of Pharmaceutical Practice and Service. Retrieved from [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed. Retrieved from [Link]

  • Asati, V., & Sharma, S. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Retrieved from [Link]

  • Al-Hatmi, A. M. S., et al. (2016). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. National Institutes of Health. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. EUCAST. Retrieved from [Link]

  • National Committee for Clinical Laboratory Standards. (2004). M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. ResearchGate. Retrieved from [Link]

  • Rybak, J. M. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. National Institutes of Health. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Retrieved from [Link]

  • Kastury, K. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Retrieved from [Link]

  • de Paula e Silva, A. C. A., et al. (2010). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Cheng, J., et al. (n.d.). A disc test of antifungal susceptibility. ConnectSci. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed method for standardized performance of antifungal time-kill testing of yeasts. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • EBSCO Information Services. (n.d.). Triazole antifungals | Research Starters. EBSCO. Retrieved from [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Retrieved from [Link]

  • Wang, G., et al. (n.d.). Synthesis and Antifungal Activity of 1-(1H-1,2,4-Triazole)-2-(2,4-diflurophenyl). Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-Antifungal-Activity-of-1-(1H-1%2C2%2C4-Wang-Zhang/5d3122c60c878f7736f875323868661642878c77]([Link]

  • Alanio, A., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. PubMed Central. Retrieved from [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Sun, K., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers. Retrieved from [Link]

  • Arendrup, M. C. (n.d.). (PDF) EUCAST breakpoints for antifungals. ResearchGate. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. Retrieved from [Link]

  • Revie, N. M., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Retrieved from [Link]

  • Al-zahrani, A. A., et al. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone. MDPI. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. Retrieved from [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. FDA. Retrieved from [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. PubMed. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Triazole Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Triazole Synthesis

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are privileged structures in medicinal chemistry, materials science, and agrochemicals.[1] Their synthesis, most notably through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," has become a cornerstone of modern chemical synthesis.[2][3][4] However, the successful synthesis of a triazole is only half the battle; obtaining the final product in a pure, well-characterized form is paramount for its intended application. Impurities, which can range from unreacted starting materials and reagents to regioisomers and residual metal catalysts, can significantly impact the biological activity, physical properties, and safety profile of the target compound.[5][6]

This comprehensive guide provides an in-depth exploration of the most effective purification techniques for triazole synthesis products. Moving beyond a simple recitation of protocols, we will delve into the underlying principles of each method, offering a rationale for experimental choices and providing troubleshooting strategies to overcome common purification challenges.

Understanding the Impurity Profile in Triazole Synthesis

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude product. The nature and quantity of these impurities will be dictated by the specific synthetic route employed.

Common Impurities in Triazole Synthesis:

Impurity TypeOriginPotential Impact
Unreacted Starting Materials Incomplete reactionCan interfere with downstream applications and complicate characterization.
Partially Reacted Intermediates Incomplete reaction or side reactionsMay have different biological or physical properties than the desired product.
Regioisomers Non-regioselective reactions (e.g., uncatalyzed Huisgen cycloaddition)Can be difficult to separate due to similar physical properties.[1]
Byproducts from Side Reactions Decomposition of reagents, alternative reaction pathwaysCan introduce unexpected and potentially reactive functionalities.
Residual Metal Catalysts (e.g., Copper, Ruthenium) Incomplete removal after catalysis (e.g., CuAAC, RuAAC)Can be toxic, interfere with biological assays, and affect the stability of the final compound.[5][6][7][8]
Solvents and Reagents Trapped in the product during workupCan affect the physical state of the product (e.g., causing it to be an oil instead of a solid).[5]

Strategic Approaches to Triazole Purification

The choice of purification method is a critical decision that depends on the properties of the target triazole (polarity, solubility, crystallinity) and the nature of the impurities. The following diagram illustrates a general decision-making workflow for selecting an appropriate purification strategy.

Purification_Strategy Start Crude Triazole Product Metal_Catalyst Metal Catalyst Used? Start->Metal_Catalyst Chelation Chelating Agent Wash (e.g., EDTA) Metal_Catalyst->Chelation Yes Extraction Liquid-Liquid Extraction Metal_Catalyst->Extraction No Chelation->Extraction Polarity Product Polarity? Extraction->Polarity Chromatography Chromatography Crystallization Crystallization / Recrystallization Final_Product Pure Triazole Crystallization->Final_Product Normal_Phase Normal-Phase (Silica Gel) Polarity->Normal_Phase Non-polar to Moderately Polar Reverse_Phase Reverse-Phase (C18) Polarity->Reverse_Phase Polar HILIC HILIC Polarity->HILIC Highly Polar Solid Is the Product a Solid? Normal_Phase->Solid Oily Oily Product Normal_Phase->Oily Reverse_Phase->Solid Reverse_Phase->Oily HILIC->Solid HILIC->Oily Solid->Crystallization Yes Solid->Final_Product No (Pure) Oily->Final_Product

Caption: Decision workflow for selecting a triazole purification strategy.

In-Depth Purification Protocols

Removal of Residual Metal Catalysts

For triazoles synthesized via metal-catalyzed reactions like CuAAC or RuAAC, the removal of the metal catalyst is a critical first step. Residual copper, in particular, can lead to line broadening in NMR spectra, making characterization difficult.[6]

Protocol: Aqueous Wash with a Chelating Agent (EDTA)

This protocol is highly effective for removing residual copper ions from a crude triazole product.

Materials:

  • Crude triazole product dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude triazole product in a suitable organic solvent.

  • EDTA Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous EDTA solution. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The EDTA will chelate the copper ions, drawing them into the aqueous layer.

  • Aqueous Wash: Drain the aqueous layer and wash the organic layer with deionized water to remove any remaining EDTA.

  • Brine Wash: Wash the organic layer with brine to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the metal-free crude product.

Expert Insight: The affinity of the cupric ion for the nitrogen lone pairs of the triazole can sometimes be strong.[7] If a single EDTA wash is insufficient, repeat the process or consider alternative chelating agents.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating triazoles from impurities based on their differential adsorption to a stationary phase.

Choosing the Right Chromatography Method:

Chromatography ModeStationary PhaseMobile PhaseBest Suited For
Normal-Phase Silica GelNon-polar organic solvents (e.g., hexanes, ethyl acetate)Non-polar to moderately polar triazoles.
Reverse-Phase C18-functionalized silicaPolar solvents (e.g., water, acetonitrile, methanol)Polar triazoles.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar stationary phase (e.g., silica, amine- or amide-bonded phases)Acetonitrile/water mixturesHighly polar, water-soluble triazoles.[5]

Protocol: Flash Column Chromatography (Normal-Phase)

This protocol is a standard method for the purification of many triazole derivatives.[9][10][11][12]

Materials:

  • Crude triazole product

  • Silica gel (appropriate particle size for flash chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Flash chromatography system or a glass column

  • Test tubes or fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. The ideal eluent should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes) is often used to improve separation.[10]

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazole.

Purification by Crystallization

Crystallization is a powerful technique for obtaining highly pure solid triazoles.[13][14][15][16][17] It relies on the principle that the desired compound will have lower solubility in a given solvent system at a lower temperature than the impurities.

Protocol: Recrystallization

Materials:

  • Crude solid triazole product

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the triazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. If a single solvent is not suitable, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Dissolution: Place the crude triazole in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities that depress the melting point.[5] In such cases, further purification by chromatography may be necessary before attempting recrystallization.

Purification by Liquid-Liquid Extraction

Liquid-liquid extraction is useful for separating triazoles from impurities with different solubilities in two immiscible liquid phases. This technique is often employed as a preliminary purification step.[18][19][20][21][22][23]

Protocol: Basic Extraction for an Acidic Triazole

This protocol is suitable for separating an acidic triazole from neutral or basic impurities.

Materials:

  • Crude triazole product dissolved in an organic solvent (e.g., diethyl ether)

  • Aqueous base solution (e.g., 5% NaOH)

  • Aqueous acid solution (e.g., 1M HCl)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.

  • Base Wash: Add the aqueous base solution and shake. The acidic triazole will be deprotonated and move into the aqueous layer, while neutral and basic impurities remain in the organic layer.

  • Separation: Separate the two layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add the aqueous acid solution until the triazole precipitates out.

  • Isolation: Collect the precipitated triazole by filtration.

Purity Assessment

After purification, it is essential to assess the purity of the triazole product. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and identify any remaining impurities.[6][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample and can be adapted for enantiomeric separation of chiral triazoles.[24][25][26][27][28][29]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound.[15]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.[30]

Conclusion

The purification of triazole synthesis products is a critical and often challenging step in their preparation. A systematic approach that considers the nature of the target compound and potential impurities is essential for success. By understanding the principles behind different purification techniques and applying the detailed protocols provided in this guide, researchers can confidently obtain high-purity triazoles for their intended applications in drug discovery, materials science, and beyond.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • ResearchGate. (2015).
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1651.
  • National Institutes of Health. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]

  • Google Patents. (n.d.). EP0075459B1 - Process for making triazoles.
  • National Institutes of Health. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction and Enrichment of Triazole and Triazine Pesticides from Honey Using Air-Assisted Liquid–Liquid Microextraction.
  • Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. MDPI.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
  • Thieme E-Books. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC).
  • National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)
  • European Patent Office. (1983). Process for making triazoles - EP 0075459 B1.
  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.
  • PubMed. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • ResearchGate. (2019).
  • Fürth lab. (n.d.). This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • SciSpace. (n.d.).
  • RSC Publishing. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Triazole Synthesis: A Deep Dive into Efficient Methodologies.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PubMed. (2018).
  • ACS Publications. (2021).
  • BOC Sciences. (n.d.). Triazole Impurities.
  • PubMed. (2001).
  • ResearchGate. (2023).
  • ACS Omega. (2023).
  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • The Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors.
  • ResearchGate. (2024). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction.
  • ResearchGate. (2025).
  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Triazole. Retrieved from [Link]

  • Google Patents. (n.d.). EP0075459A2 - Process for making triazoles.

Sources

Application and Protocol for the Structural Elucidation of 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Azole Antifungal Agents

The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of antifungal agents, where it plays a pivotal role in inhibiting fungal cytochrome P450 enzymes.[1] The compound 2-(1H-1,2,4-triazol-1-yl)propan-1-ol is a key building block and potential metabolite in the synthesis and metabolism of numerous azole-based drugs. Accurate and unambiguous structural confirmation of such molecules is paramount in drug discovery, development, and quality control to ensure efficacy and safety.

This comprehensive guide provides an in-depth technical overview and detailed protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to explain the underlying principles and rationale for the experimental design and data interpretation, ensuring scientific integrity and trustworthiness in your analytical workflow.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule containing a propan-1-ol backbone substituted with a 1H-1,2,4-triazole ring at the second carbon.

PropertyValueSource
Molecular Formula C₅H₉N₃O[2]
Molecular Weight 127.14 g/mol [2]
CAS Number 1158736-02-7[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide a complete picture of the molecular framework.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH).[3][4]

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Experiment: Standard ¹H NMR experiment.

  • Key Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Spectral width: -2 to 12 ppm

  • Rationale: This experiment provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

3. ¹³C NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for ¹³C).

  • Experiment: Proton-decoupled ¹³C NMR.

  • Key Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2 s

    • Spectral width: 0 to 160 ppm

  • Rationale: This experiment identifies the number of non-equivalent carbon atoms and their chemical environment.

4. 2D NMR Spectroscopy (COSY & HSQC):

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is crucial for tracing the connectivity of the propanol backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.[3]

  • Rationale: These experiments provide definitive evidence for the connectivity of atoms within the molecule.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and data from similar triazole-containing compounds.[3][4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15s1HH-5 (Triazole)Deshielded due to adjacent nitrogen atoms.
~7.95s1HH-3 (Triazole)Deshielded due to adjacent nitrogen atoms.
~4.50m1HCH (C2)Deshielded by the electronegative triazole ring and adjacent to the CH₂OH group.
~3.80m2HCH₂ (C1)Diastereotopic protons adjacent to a chiral center, deshielded by the hydroxyl group.
~2.50br s1HOHChemical shift is solvent and concentration dependent.
~1.40d3HCH₃ (C3)Coupled to the C2 proton.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~152C-3 (Triazole)Aromatic carbon in a heteroaromatic ring.
~145C-5 (Triazole)Aromatic carbon in a heteroaromatic ring.
~65C-1 (CH₂)Carbon attached to the hydroxyl group.
~58C-2 (CH)Carbon attached to the triazole ring.
~18C-3 (CH₃)Aliphatic methyl carbon.

Diagram 1: Molecular Structure and Key NMR Correlations

Caption: Predicted key 2D NMR correlations for this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) further elucidates the structure by fragmenting the molecule and analyzing the resulting ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.[6][7][8]

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. Liquid Chromatography:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Rationale: Chromatographic separation ensures that the analyte is pure when it enters the mass spectrometer. Formic acid is added to promote protonation of the analyte.

3. Mass Spectrometry:

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS Scan: Scan for the protonated molecule [M+H]⁺ at m/z 128.1.

  • MS/MS Scan: Select the precursor ion (m/z 128.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Rationale: ESI in positive mode will readily protonate the basic nitrogen atoms of the triazole ring. The resulting [M+H]⁺ ion can then be fragmented to provide structural information. The fragmentation patterns of 1,2,4-triazoles are influenced by the substituents and the ionization method.[2][6]

Predicted Mass Spectrometry Data and Fragmentation Pathway

The protonated molecule, [C₅H₁₀N₃O]⁺, has an expected m/z of 128.0875. The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the triazole ring and the hydroxyl group.

Table 3: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ (m/z 128.1)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
128.197.1CH₃OH (Methanol)[C₄H₅N₃]⁺
128.184.1C₂H₄O (Acetaldehyde)[C₃H₄N₃]⁺
128.170.1C₃H₆O (Propanal)[C₂H₄N₃]⁺
128.158.1C₃H₄N₂ (Methyl-imidazole)[C₂H₆O]⁺

Diagram 2: Proposed ESI-MS/MS Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z 128.1 frag1 m/z 97.1 M->frag1 - CH₃OH frag2 m/z 84.1 M->frag2 - C₂H₄O frag3 m/z 70.1 M->frag3 - C₃H₆O

Caption: Proposed major fragmentation pathways for protonated this compound.

Comprehensive Structural Verification: A Synergistic Approach

The true power of modern analytical chemistry lies in the synergistic use of multiple techniques.

  • NMR spectroscopy provides the carbon-hydrogen framework of the molecule. The distinct signals for the triazole protons and the aliphatic chain, along with their correlations in 2D NMR, will confirm the connectivity of the this compound structure.

  • Mass spectrometry confirms the molecular weight and elemental formula. The fragmentation pattern provides complementary structural information, confirming the presence of the propanol and triazole moieties. For instance, the loss of neutral molecules like methanol or acetaldehyde is characteristic of alcohol fragmentation.[9]

By combining the detailed connectivity information from NMR with the molecular weight and fragmentation data from MS, researchers can achieve an unequivocal structural confirmation of this compound, ensuring the integrity of their research and development efforts.

References

  • Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite. PubMed. [Link]

  • UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research. Waters. [Link]

  • Therapeutic Drug Monitoring of Azole Antifungal Medications by Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Clinical Pathology. [Link]

  • Study using 1 H and 13 V NMR of 3-aryl-s-triazole benzoate azole type compounds and intermediaries. Preprints.org.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

  • This compound | C5H9N3O. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • The carbon-13 and proton NMR chemical shift spectra of the compound. ResearchGate. [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

  • Synthesis of fluconazole using [(1H-1,2,4-triazol-1-yl)methyl]lithium. ResearchGate. [Link]

Sources

Application Notes and Protocols: 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL as a Versatile Scaffold for Chemical Probe Synthesis in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Functional Proteomic Insights

In the post-genomic era, understanding the functional state of the proteome is paramount. While mass spectrometry can quantify protein abundance, it often fails to capture the dynamic nature of protein activity, interactions, and localization, which are the true drivers of cellular processes and disease pathology.[1][2] Chemical proteomics has emerged as a powerful discipline that utilizes bespoke small-molecule probes to interrogate protein function directly within complex biological systems.[3][4] These chemical probes enable researchers to selectively label, enrich, and identify proteins based on their activity or binding affinities, providing a functional snapshot of the proteome.[1][2]

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability and ability to engage in diverse biological interactions.[5][6][7] Its incorporation into chemical probes offers a strategic advantage for targeting specific protein families. The compound 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL (Molecular Formula: C₅H₉N₃O, Molecular Weight: 127.15 g/mol ) represents a foundational building block for the synthesis of such advanced chemical probes.[8][9] Its structure, featuring a stable triazole ring and a modifiable primary alcohol, provides the necessary chemical handles to construct sophisticated tools for modern proteomics workflows like Activity-Based Protein Profiling (ABPP) and Affinity Purification-Mass Spectrometry (AP-MS).

This guide details the application of this compound as a versatile scaffold, providing the scientific rationale and step-by-step protocols for developing custom chemical probes.

Principle of Application: A Modular Approach to Probe Design

The utility of this compound lies in its modular nature. It serves as the central scaffold (S) that can be chemically elaborated to create a bifunctional or trifunctional probe. A typical chemical probe consists of several key components:

  • Binding Group (B): The part of the molecule that recognizes and interacts with the target protein(s). In this case, the triazole ring itself can serve as a primary interaction motif, or the entire scaffold can be further modified to enhance specificity.

  • Reactive Group (R) or "Warhead": For ABPP, this is an electrophilic group that forms a covalent bond with a reactive amino acid residue (e.g., serine, cysteine, lysine) in an enzyme's active site.[2][3] This ensures that only catalytically active enzymes are labeled.

  • Reporter Tag (T): A moiety used for detection and/or enrichment, such as a fluorophore (e.g., FAM, TAMRA), a biotin tag for streptavidin-based affinity purification, or an alkyne/azide group for "Click Chemistry" ligation.[1][10]

The primary alcohol of this compound is the key synthetic handle for introducing the Reporter Tag and, if necessary, the Reactive Group.

Visualization of the Chemical Probe Synthesis Strategy

The following diagram illustrates the conceptual workflow for synthesizing a custom activity-based probe starting from the this compound scaffold.

G cluster_0 Scaffold cluster_1 Functionalization cluster_2 Final Probe Assembly cluster_3 Resulting Chemical Probes Scaffold 2-(1H-1,2,4-Triazol-1-YL) propan-1-OL Activation Activate Hydroxyl Group (e.g., Tosylation, Mesylation) Scaffold->Activation Step 1 Add_Linker Add Linker with Orthogonal Handle (e.g., Alkyne, Azide) Activation->Add_Linker Step 2a Add_Warhead Introduce Reactive Group (e.g., Acrylamide, Fluorophosphonate) Activation->Add_Warhead Step 2b Click_Chemistry Ligate Reporter Tag via Click Chemistry (CuAAC/SPAAC) Add_Linker->Click_Chemistry Step 3 Affinity_Probe Affinity Probe (e.g., Biotinylated) Add_Linker->Affinity_Probe Direct Biotinylation Add_Warhead->Click_Chemistry ABP_Probe Activity-Based Probe (ABP) Click_Chemistry->ABP_Probe

Caption: Workflow for synthesizing chemical probes from the triazole scaffold.

Protocol 1: Synthesis of an Alkyne-Functionalized Triazole Probe Intermediate

This protocol describes the first key step: modifying the scaffold to include a terminal alkyne. This "clickable" intermediate is highly versatile, allowing for the subsequent attachment of various azide-containing reporter tags.

Rationale: Introducing an alkyne handle enables the use of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which are highly efficient and bioorthogonal reactions.[2][11] This two-step approach (synthesis of a versatile intermediate followed by "clicking" on a tag) is often more modular and efficient than synthesizing a complete probe in one linear sequence.

Materials:

  • This compound

  • 4-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Propargylamine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Activation of the Hydroxyl Group (Tosylation):

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of 4-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours (monitor by TLC).

    • Upon completion, quench the reaction with saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. Purify by silica gel chromatography if necessary.

  • Introduction of the Alkyne Handle:

    • In a separate flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

    • Carefully add sodium hydride (1.5 eq) portion-wise.

    • Add propargylamine (1.2 eq) dropwise to the NaH suspension and stir for 20 minutes at 0 °C to form the sodium propargylamide.

    • Add a solution of the tosylated intermediate from Step 1 (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight (monitor by TLC).

    • Carefully quench the reaction by slowly adding water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the final alkyne-functionalized triazole intermediate by silica gel column chromatography.

Validation: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Application in Activity-Based Protein Profiling (ABPP)

This protocol outlines the use of a custom-synthesized, biotinylated triazole probe to label and identify target proteins from a cell lysate. It assumes the successful synthesis of a probe containing a reactive group and a clickable alkyne, as described conceptually above.

Rationale: ABPP uses reactive probes to covalently label the active sites of enzymes.[3] By including a biotin tag, these labeled proteins can be selectively enriched from the vast excess of unlabeled proteins using streptavidin beads, after which they are identified by mass spectrometry.[4]

Experimental Workflow Diagram:

G Lysate Prepare Cell Lysate (e.g., 293T cells) Incubate Incubate Lysate with Triazole-Alkyne Probe Lysate->Incubate Click Perform CuAAC Reaction: Add Azide-Biotin Tag Incubate->Click Enrich Enrich Labeled Proteins with Streptavidin Beads Click->Enrich Wash Wash Beads to Remove Non-specific Binders Enrich->Wash Elute On-Bead Digestion (Trypsin) or Elution Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Identify Identify Target Proteins (Database Search) LCMS->Identify

Caption: Workflow for an ABPP experiment using a clickable triazole probe.

Materials:

  • Alkyne-functionalized triazole probe (synthesized with an appropriate reactive group)

  • Azide-PEG3-Biotin tag

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Streptavidin agarose beads

  • Cell lysate (e.g., from HEK293T or a cancer cell line)

  • Protease inhibitors

  • SDS-PAGE equipment and reagents

  • Mass spectrometry-grade trypsin, urea, DTT, and iodoacetamide for on-bead digestion

Procedure:

  • Protein Labeling:

    • Thaw cell lysate on ice and determine protein concentration (e.g., via BCA assay).

    • Dilute the lysate to a final concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS).

    • Add the alkyne-functionalized triazole probe to the lysate at a final concentration of 1-10 µM. For competition experiments, pre-incubate a control aliquot with a known inhibitor for 30 minutes.

    • Incubate the reaction for 30-60 minutes at 37 °C.

  • Click Chemistry Biotinylation:

    • Prepare a "Click-Mix" by pre-mixing azide-biotin (final conc. 100 µM), TCEP (final conc. 1 mM), TBTA (final conc. 100 µM), and CuSO₄ (final conc. 1 mM).

    • Add the Click-Mix to the labeled lysate and incubate for 1 hour at room temperature with gentle rocking.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin agarose beads to the lysate and incubate for 1 hour at 4 °C with rotation to capture biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins: 1x with 0.5% SDS in PBS, 2x with PBS, and 2x with water.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion. Resuspend the beads in a buffer containing urea, reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

    • Collect the supernatant containing the tryptic peptides.

    • Desalt the peptides using a C18 StageTip.

  • Data Acquisition and Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • Search the resulting spectra against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest.

    • Identify proteins that are significantly enriched in the probe-treated sample compared to a vehicle control (e.g., DMSO) or a competition control.

Data Interpretation and Expected Outcomes

The final output of an ABPP experiment is a list of proteins identified and quantified by mass spectrometry.[4] True targets of the triazole probe will be highly enriched in the experimental sample compared to controls.

Table 1: Example Data Output from an ABPP-MS Experiment

Protein ID (UniProt)Gene NameFold Enrichment (Probe vs. DMSO)p-valuePutative Function
P04035HSPA1A15.2<0.001Heat shock protein
Q06830PRDX112.8<0.001Peroxiredoxin-1
P62258PPIA9.5<0.005Peptidyl-prolyl isomerase A
P31946GSTP11.1 (NS)0.45Glutathione S-transferase P

Data is illustrative. NS = Not Significant.

In this example, HSPA1A, PRDX1, and PPIA would be considered high-confidence candidate targets of the probe, warranting further validation. The enrichment of GSTP1 is not statistically significant.

Conclusion and Future Perspectives

This compound is not merely a chemical reagent but a strategic starting point for creating highly specific tools for functional proteomics. Its inherent triazole core provides a robust anchor for protein interaction, while the primary alcohol allows for versatile chemical modification. By leveraging this scaffold, researchers can design and synthesize custom probes to explore enzyme activities, map drug-target interactions, and discover novel biomarkers.[3] The protocols outlined here provide a foundational framework for its application in ABPP and other chemical proteomics strategies, ultimately enabling a deeper understanding of the complex protein machinery that governs life.

References

  • Title: Chemical Probes and Activity-Based Protein Profiling for Cancer Research Source: MDPI URL: [Link]

  • Title: Chemical proteomics Source: Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München URL: [Link]

  • Title: Proteomic discovery of chemical probes that perturb protein complexes in human cells Source: PubMed URL: [Link]

  • Title: Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects Source: African Journal of Biomedical Research URL: [Link]

  • Title: Chemical Probe Technology and Applications in Chemical Proteomics Source: Baitaipaikang Biotechnology URL: [Link]

  • Title: Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation Source: PMC - NIH URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: NIH URL: [Link]

  • Title: Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry Source: TSI Journals URL: [Link]

  • Title: Triazole Derivatives and Their Biological Activity - A Review Source: ResearchGate URL: [Link]

  • Title: Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship Source: PubMed URL: [Link]

  • Title: this compound | C5H9N3O Source: PubChem URL: [Link]

  • Title: Synthesis of fluconazole using [(1H-1,2,4-triazol-1-yl)methyl]lithium. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol Source: PrepChem.com URL: [Link]

  • Title: Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)
  • Title: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents Source: PMC - NIH URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers URL: [Link]

  • Title: Application of triazoles in the structural modification of natural products Source: PubMed Central URL: [Link]

  • Title: Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development Source: PMC - PubMed Central URL: [Link]

  • Title: Recent advancement of triazole derivatives and their biological significance Source: ResearchGate URL: [Link]

  • Title: 1H-1,2,4-Triazole-1-ethanol | C4H7N3O Source: PubChem URL: [Link]

  • Title: Application of triazoles in the structural modification of natural products Source: Taylor & Francis Online URL: [Link]

  • Title: A Click Chemistry-Based Proteomic Approach Reveals that 1,2,4-Trioxolane and Artemisinin Antimalarials Share a Common Protein Alkylation Profile Source: ResearchGate URL: [Link]

  • Title: Protein identification in two phases of 1,3-propanediol production by proteomic analysis Source: PubMed URL: [Link]

  • Title: Plasma and liver proteomic analysis of 3Z-3-[(1H-pyrrol-2-yl)-methylidene]-1-(1-piperidinylmethyl)-1,3-2H-indol-2-one-induced hepatotoxicity in Wistar rats Source: PubMed URL: [Link]

  • Title: 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives Source: Turkish Journal of Pharmaceutical Sciences URL: [Link]

Sources

Application Notes & Protocols for the Preclinical Evaluation of Novel Triazole Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for the preclinical evaluation of novel triazole antifungal agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal therapies. The protocols outlined herein are grounded in established standards and best practices to ensure scientific rigor and data integrity.

Introduction: The Enduring Challenge of Fungal Infections

Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, represent a significant global health burden.[1][2] The triazole class of antifungal agents has been a cornerstone of therapy for decades, primarily targeting the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical component of the ergosterol biosynthesis pathway.[3][4][5] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[5] However, the emergence of drug-resistant fungal strains necessitates a continuous pipeline of novel antifungal agents with improved efficacy, safety, and resistance profiles.[2][4][6]

This document outlines a systematic approach to the preclinical evaluation of new triazole compounds, encompassing initial in vitro characterization, assessment of safety and metabolic liabilities, and in vivo efficacy testing.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Triazole antifungals exert their fungistatic or fungicidal activity by binding to the heme iron in the active site of lanosterol 14α-demethylase, thereby preventing the conversion of lanosterol to ergosterol.[3][5] This disruption of the ergosterol pathway leads to the accumulation of toxic sterol intermediates and a compromised cell membrane.[5] Understanding this mechanism is crucial for interpreting experimental results and predicting potential resistance pathways.

Diagram: Triazole Antifungal Mechanism of Action

Triazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component Enzyme->Ergosterol Catalyzes conversion ToxicSterols Accumulation of Toxic Sterol Intermediates Enzyme->ToxicSterols Leads to Triazole Triazole Antifungal Agent Triazole->Enzyme Inhibits ToxicSterols->Membrane Disrupts

Caption: Mechanism of action of triazole antifungal agents.

In Vitro Efficacy Assessment: Foundational Screening

The initial evaluation of a novel triazole compound begins with a comprehensive assessment of its in vitro activity against a panel of clinically relevant fungal pathogens.

Antifungal Susceptibility Testing

Standardized broth microdilution methods are employed to determine the Minimum Inhibitory Concentration (MIC) of the test compound. These methods, established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensure reproducibility and allow for comparison with existing antifungal agents.[7][8][9][10][11][12][13][14][15]

Protocol 1: Broth Microdilution for Yeasts (CLSI M27/M60)

  • Inoculum Preparation: Prepare a standardized suspension of yeast cells (e.g., Candida albicans, Cryptococcus neoformans) in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[16]

  • Drug Dilution: Perform serial twofold dilutions of the triazole compound in a 96-well microtiter plate. Concentrations should span a clinically relevant range.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[16]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control well.[16]

Protocol 2: Broth Microdilution for Molds (CLSI M38-A2)

  • Inoculum Preparation: Prepare a conidial suspension of the mold (e.g., Aspergillus fumigatus) and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

  • Drug Dilution and Inoculation: Follow the same procedure as for yeasts.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration that shows no visible growth.

Fungal SpeciesTriazole AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansCompound X0.03 - 20.1250.5
Candida glabrataCompound X0.125 - 814
Aspergillus fumigatusCompound X0.06 - 40.251
Cryptococcus neoformansCompound X0.015 - 10.060.25

Table 1: Example of MIC data for a novel triazole agent (Compound X).

Time-Kill Assays

Time-kill assays provide insights into the pharmacodynamics of the antifungal agent, determining whether it is fungistatic or fungicidal.

Protocol 3: Time-Kill Assay

  • Culture Preparation: Prepare a fungal suspension at a starting concentration of 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.

  • Drug Exposure: Add the triazole compound at various multiples of its MIC (e.g., 1x, 4x, 16x MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate on appropriate agar media to determine the number of viable colonies (CFU/mL).[7]

  • Analysis: A ≥99.9% reduction in CFU/mL compared to the initial inoculum is indicative of fungicidal activity.[17]

Safety and Selectivity Assessment

A critical aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal effects on host cells.[18]

In Vitro Cytotoxicity Assays

These assays evaluate the toxicity of the triazole compound against mammalian cell lines.

Protocol 4: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the triazole compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50%.

A high IC₅₀ value for mammalian cells relative to the MIC for fungal pathogens indicates good selectivity.

Drug Metabolism and Pharmacokinetic (DMPK) Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a triazole compound is crucial for predicting its in vivo behavior.[19][20][21]

Cytochrome P450 Inhibition Assays

Triazoles are known to interact with cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[20][21][22][23][24][25][26][27]

Protocol 5: In Vitro CYP Inhibition Assay

  • Incubation: Incubate human liver microsomes with a specific CYP probe substrate and varying concentrations of the triazole compound.

  • Metabolite Quantification: After a set incubation time, quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • IC₅₀ Calculation: Determine the IC₅₀ value, which is the concentration of the triazole that inhibits 50% of the CYP enzyme's activity.

Lower IC₅₀ values suggest a higher potential for drug-drug interactions.

In Vivo Efficacy Evaluation

Animal models of fungal infection are indispensable for assessing the in vivo efficacy of a novel triazole agent.[28][29][30] The choice of animal model should mimic the human disease state as closely as possible.[28][31] Murine models are most commonly used due to their well-characterized genetics and the availability of immunological reagents.[28][29][31]

Diagram: In Vivo Efficacy Testing Workflow

InVivo_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Efficacy Assessment ModelSelection Animal Model Selection (e.g., Murine) Immunosuppression Immunosuppression (if required) ModelSelection->Immunosuppression Infection Fungal Inoculation (e.g., Intravenous, Intranasal) Immunosuppression->Infection Dosing Administer Triazole Agent (Dose, Route, Frequency) Infection->Dosing Survival Monitor Survival Dosing->Survival FungalBurden Determine Fungal Burden (CFU in organs) Dosing->FungalBurden Histopathology Histopathological Analysis of Tissues Dosing->Histopathology

Caption: General workflow for in vivo efficacy testing of antifungal agents.

Murine Model of Disseminated Candidiasis

This model is used to evaluate the efficacy of antifungal agents against systemic Candida infections.

Protocol 6: Murine Model of Disseminated Candidiasis

  • Immunosuppression (Optional): For some studies, mice may be immunosuppressed with agents like cyclophosphamide to establish a more robust infection.

  • Infection: Inject mice intravenously with a lethal or sub-lethal dose of Candida albicans.

  • Treatment: Begin treatment with the triazole agent at various doses, administered via a clinically relevant route (e.g., oral, intravenous). A vehicle control group and a positive control group (e.g., treated with fluconazole) should be included.

  • Efficacy Endpoints:

    • Survival: Monitor and record survival daily for a predefined period (e.g., 21 days).

    • Fungal Burden: At specific time points, euthanize a subset of mice, harvest organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions to determine the fungal burden (CFU/gram of tissue).

Murine Model of Invasive Aspergillosis

This model is critical for evaluating drugs targeting infections caused by Aspergillus fumigatus.

Protocol 7: Murine Model of Invasive Aspergillosis

  • Immunosuppression: Render mice neutropenic using cyclophosphamide and/or corticosteroids.

  • Infection: Inoculate mice intranasally or via inhalation with Aspergillus fumigatus conidia.

  • Treatment: Administer the test compound and controls as described for the candidiasis model.

  • Efficacy Endpoints:

    • Survival: Monitor survival over time.

    • Fungal Burden: Determine the fungal load in the lungs.

    • Histopathology: Examine lung tissue for signs of infection and inflammation.

Investigating Resistance Mechanisms

The emergence of resistance is a significant threat to the long-term viability of any antifungal agent.[2][3][32][33]

In Vitro Generation of Resistant Mutants

Protocol 8: Serial Passage for Resistance Induction

  • Serial Passage: Culture a susceptible fungal strain in the presence of sub-inhibitory concentrations of the novel triazole agent.

  • MIC Monitoring: After each passage, determine the MIC of the compound against the passaged strain. A significant and stable increase in the MIC suggests the development of resistance.

  • Genotypic Analysis: Sequence the ERG11/CYP51A gene of the resistant isolates to identify mutations that may confer resistance.[3][32] Also, investigate the expression levels of efflux pumps.[4]

Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of novel triazole antifungal agents. By systematically assessing in vitro efficacy, safety, DMPK properties, and in vivo efficacy, researchers can generate the comprehensive data package required to advance promising candidates into further development. Adherence to standardized protocols is paramount for ensuring data quality and facilitating the comparison of new agents with existing therapies.

References

  • Basenko, E. Y., Baza, S. B., & Al-Shammari, Z. H. (2018). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Journal of Fungi, 4(3), 92. [Link]

  • Krysan, D. J. (2015). Animal models: an important tool in mycology. Fungal Biology, 119(11), 1079-1093. [Link]

  • Arastehfar, A., Daneshnia, F., Hilmioğlu-Polat, S., Fang, W., Yaşar, M., Polat, F., ... & Pan, W. (2020). Animal models of fungal infections. Laboratory Animals for Science. [Link]

  • Lepak, A. J., & Andes, D. R. (2014). Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect. Antimicrobial Agents and Chemotherapy, 58(12), 7149–7157. [Link]

  • Berman, J., & Krysan, D. J. (2020). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Fungal Genetics and Biology, 138, 103365. [Link]

  • d'Enfert, C., Kaune, A. K., & Al-Shammari, Z. H. (2021). Host Pathogen Relations: Exploring Animal Models for Fungal Pathogens. Journal of Fungi, 7(12), 1025. [Link]

  • Dodson, D. R., & Pai, M. P. (2011). Pharmacokinetic–pharmacodynamic optimization of triazole antifungal therapy. Current Opinion in Infectious Diseases, 24(6), 553-561. [Link]

  • Wüthrich, M., & Klein, B. S. (2014). Overview of Vertebrate Animal Models of Fungal Infection. Current Protocols in Immunology, 105(1), 19.3.1–19.3.15. [Link]

  • Kamei, K., & Miyaji, M. (2001). Animal Models in Mycology. Contributions to Microbiology, 9, 45–57. [Link]

  • Chowdhary, A., Sharma, C., & Meis, J. F. (2017). Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia. Frontiers in Microbiology, 8, 93. [Link]

  • Paul, R. A., Moye-Rowley, W. S. (2020). Mechanisms of triazole resistance in Aspergillus fumigatus. Environmental Microbiology, 22(12), 4867-4882. [Link]

  • Paul, R. A., & Moye-Rowley, W. S. (2014). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Semantic Scholar. [Link]

  • Szałek, E., Karbownik, A., & Grześkowiak, E. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(11), 1961. [Link]

  • Szałek, E., Karbownik, A., & Grześkowiak, E. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. National Library of Medicine. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology, 11(1), 103–118. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • Bellmann, R., & Smuszkiewicz, P. (2017). Drug-Drug Interactions of Triazole Antifungal Agents in Multimorbid Patients and Implications for Patient Care. Current Drug Metabolism, 18(10), 907-925. [Link]

  • Spriet, I., & Lagrou, K. (2016). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 2(2), 15. [Link]

  • Hyland, P. L., & Wang, J. (2016). Drug-Drug Interaction Associated with Mold-Active Triazoles among Hospitalized Patients. Antimicrobial Agents and Chemotherapy, 60(8), 4618–4624. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • Bouamrane, S., Khaldan, A., Hajji, H., & Lakhlifi, T. (n.d.). Summary of major documented and potential drug-drug interactions of triazoles. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug Localized Infection Modeling & Evaluation Service. Creative Biolabs. [Link]

  • Christmas, D. M., & Jones, D. R. (2011). Triazole Antifungal Agents Drug-Drug Interactions Involving Hepatic Cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1515-1530. [Link]

  • Szałek, E., Karbownik, A., & Grześkowiak, E. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PubMed. [Link]

  • Kyriakidis, I., Tragiannidis, A., Munchen, S., & Groll, A. H. (2017). Triazole antifungal drug interactions—practical considerations for excellent prescribing. Journal of Antimicrobial Chemotherapy, 72(suppl_1), i32-i41. [Link]

  • ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs or treatments. ResearchGate. [Link]

  • Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). EUCAST. [Link]

  • Arendrup, M. C., & Cuenca-Estrella, M. (2012). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 50(5), 449-456. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 3(4), 133-147. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 573-579. [Link]

  • Pfaller, M. A. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate. [Link]

  • Badiee, P., Alborzi, A., & Moeini, M. (2017). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Jundishapur Journal of Microbiology, 10(12), e58223. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drugs, 70(Suppl 1), 27-35. [Link]

  • Pfaller, M. A., Messer, S. A., & Boyken, L. (1998). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy, 42(4), 899–901. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • Park, Y., & Hahm, K. S. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(11), 3460–3464. [Link]

  • Wang, J., Sánchez-Roselló, M., & Aceña, J. L. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3411. [Link]

  • Fernández-Torres, B., Guarro, J., & Mayayo, E. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 45(11), 3023–3028. [Link]

  • Wattier, R. L., & Hope, W. W. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(2), 148–156. [Link]

  • Alves-Silva, J. M., Nakamura, C. V., & de Oliveira, A. G. (2020). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Journal of Fungi, 6(4), 209. [Link]

  • Liu, Y., & Liu, H. (2020). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 10(49), 29429-29443. [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244438. [Link]

  • Li, Y., & Wang, J. (2023). Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. Journal of Agricultural and Food Chemistry, 71(40), 14502–14513. [Link]

  • Li, Y., & Wang, J. (2011). Design, synthesis and molecular docking studies of novel triazole as antifungal agent. European Journal of Medicinal Chemistry, 46(9), 4165-4173. [Link]

  • Li, Y., & Wang, J. (2018). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Advances, 8(3), 1234-1245. [Link]

Sources

The "Click" Revolution: A Detailed Guide to the Synthesis of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Simple Click

In the landscape of modern chemical synthesis, particularly within drug discovery and development, the demand for reactions that are efficient, selective, and robust is paramount. The advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001, marked a paradigm shift, emphasizing the use of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a powerful transformation for the synthesis of 1,2,3-triazoles. These five-membered heterocyclic rings are not merely inert linkers; they are metabolically stable scaffolds that can engage with biological targets through hydrogen bonding and dipole interactions, making them privileged structures in medicinal chemistry.[2][3]

This guide provides an in-depth exploration of the two primary catalytic systems that have elevated the azide-alkyne cycloaddition to its current celebrated status: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of 1,4-disubstituted triazoles and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for accessing their 1,5-disubstituted counterparts.[1] We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss their applications in the synthesis of therapeutically relevant molecules.

Mechanistic Insights: Understanding the Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. While both CuAAC and RuAAC achieve the same fundamental transformation, their catalytic pathways are distinct, leading to their complementary regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forging the 1,4-Isomer

The CuAAC reaction is characterized by its remarkable rate acceleration (107 to 108-fold over the uncatalyzed thermal reaction) and its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1] The reaction is typically insensitive to aqueous conditions and a wide pH range (4-12), rendering it highly biocompatible.[1] The currently accepted mechanism involves the following key steps:

  • Formation of a Copper-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne to form a π-complex, which then rearranges to a more stable σ-bound copper acetylide. This step increases the nucleophilicity of the alkyne's terminal carbon.

  • Coordination of the Azide: The azide coordinates to the copper center.

  • Cycloaddition: A six-membered copper metallacycle intermediate is formed through the nucleophilic attack of the terminal nitrogen of the azide onto the alkyne's carbon.

  • Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Cu_Acetylide Cu(I)-Acetylide π-Complex Cu(I)->Cu_Acetylide + Alkyne Alkyne Alkyne Azide Azide Product Product Sigma_Acetylide σ-Bound Copper Acetylide Cu_Acetylide->Sigma_Acetylide Six_Membered_Ring Six-Membered Copper Metallacycle Sigma_Acetylide->Six_Membered_Ring + Azide Triazolyl_Cu Triazolyl-Copper Intermediate Six_Membered_Ring->Triazolyl_Cu Triazolyl_Cu->Cu(I) + H+ Triazolyl_Cu->Product Release

Caption: Catalytic cycle of the CuAAC reaction.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Isomer

The RuAAC reaction provides a regiocomplementary approach to the CuAAC, selectively producing 1,5-disubstituted 1,2,3-triazoles. A key advantage of RuAAC is its ability to tolerate both terminal and internal alkynes, significantly broadening its substrate scope.[4] The proposed mechanism for RuAAC differs fundamentally from that of CuAAC:

  • Ligand Dissociation: A labile ligand on the ruthenium(II) catalyst dissociates to create a vacant coordination site.

  • Oxidative Coupling: The alkyne and azide coordinate to the ruthenium center and undergo oxidative coupling to form a six-membered ruthenacycle intermediate. The first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.

  • Reductive Elimination: This rate-determining step involves the reductive elimination of the triazole product, regenerating the active ruthenium catalyst.

RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle Ru(II) Ru(II) Activated_Ru Activated Ru(II) Complex Ru(II)->Activated_Ru - Ligand Alkyne Alkyne Azide Azide Product Product Ruthenacycle Six-Membered Ruthenacycle Activated_Ru->Ruthenacycle + Alkyne + Azide Ruthenacycle->Ru(II) Reductive Elimination Ruthenacycle->Product Release

Caption: Catalytic cycle of the RuAAC reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the synthesis of triazole derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted Triazole

This protocol describes a general procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate, with Tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (1-5 mol%)

  • Solvent: e.g., 1:1 mixture of tert-butanol and water

Procedure:

  • To a round-bottom flask, add the azide (1.0 equiv) and the terminal alkyne (1.1 equiv).

  • Add the solvent (e.g., t-BuOH/H₂O, 1:1) to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • In a separate vial, dissolve the CuSO₄·5H₂O (e.g., 5 mol%) and TBTA (5 mol%) in a small amount of the reaction solvent. Add this solution to the reaction mixture.

  • In another vial, prepare a fresh solution of sodium ascorbate (e.g., 10 mol%) in water.

  • Add the sodium ascorbate solution to the reaction mixture. The reaction is often accompanied by a color change.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterTypical RangeNotes
Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging substrates.
Reducing Agent 5-10 mol%A slight excess ensures the reduction of Cu(II) to Cu(I).
Ligand 1-5 mol%TBTA for organic solvents; THPTA for aqueous systems.[5][6]
Solvent t-BuOH/H₂O, DMF, DMSOSolvent choice depends on substrate solubility.
Temperature Room TemperatureMild heating (40-60 °C) can accelerate slow reactions.
Reaction Time 1-24 hoursMonitor by TLC or LC-MS for completion.
Protocol 2: Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted Triazole

This protocol provides a general method for the RuAAC reaction to obtain 1,5-disubstituted triazoles. Note that these reactions are often sensitive to air and moisture, and should be performed under an inert atmosphere (e.g., argon or nitrogen).[7]

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Ruthenium Catalyst (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, 1,2-dichloroethane (DCE))

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., 2 mol%).

  • Add the anhydrous, degassed solvent (e.g., DCE) to the flask.

  • Add the azide (1.0 equiv) and the alkyne (1.1 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

ParameterTypical RangeNotes
Catalyst CpRuCl(PPh₃)₂, CpRuCl(COD)Catalyst choice can influence reaction rate and temperature.[8]
Catalyst Loading 1-5 mol%Lower loadings may be possible with highly reactive substrates.
Solvent Toluene, DCE, DioxaneMust be anhydrous and degassed.[4]
Temperature 45-110 °CHigher temperatures may be needed for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst deactivation.[7]
Reaction Time 1-12 hoursMonitor for completion.

Applications in Drug Discovery and Development

The triazole core, readily accessible through click chemistry, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a stable, non-hydrolyzable amide bond bioisostere have led to its incorporation into a wide array of therapeutic candidates.[9][10]

Examples of Triazole-Containing Drug Candidates Synthesized via Click Chemistry:

  • Anticancer Agents: Click chemistry has been instrumental in the synthesis of novel anticancer compounds, including topoisomerase II inhibitors, histone deacetylase (HDAC) inhibitors, and protein tyrosine kinase inhibitors. For instance, derivatives of podophyllotoxin, a potent antimicrotubule agent, have been synthesized using CuAAC, with many exhibiting greater potency than the clinically used etoposide.[2]

  • Antiviral and Antibacterial Agents: The triazole scaffold is present in several approved antifungal drugs. Click chemistry provides a rapid means to generate libraries of triazole derivatives for screening against various microbial targets.

  • Antibody-Drug Conjugates (ADCs): The biocompatibility of CuAAC makes it an ideal ligation strategy for constructing ADCs. An antibody can be functionalized with an alkyne, and a potent cytotoxic drug with an azide. The click reaction then efficiently conjugates the drug to the antibody, creating a targeted therapeutic.[6][11]

Troubleshooting and Common Pitfalls

While click chemistry is renowned for its reliability, challenges can arise. A systematic approach to troubleshooting is key to success.

Common Issues in CuAAC Reactions:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (Cu(II) formation).- Poor quality of reagents.- Inappropriate solvent for substrate solubility.- Use fresh sodium ascorbate solution.- Ensure an inert atmosphere for sensitive reactions.- Use a stabilizing ligand (TBTA, THPTA).- Purify starting materials.- Screen different solvents or co-solvent systems.
Side Reactions - Oxidative homocoupling of the alkyne (Glaser coupling).- Degradation of sensitive biomolecules by reactive oxygen species.- Use a slight excess of sodium ascorbate.- Employ a stabilizing ligand.- For bioconjugation, consider using aminoguanidine to protect arginine residues.[12]
Purification Difficulties - Residual copper catalyst in the final product.- Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper.- Use a copper scavenging resin.
Inconsistent Results - Oxygen contamination.- Variable quality of reagents or solvents.- Degas solvents before use.- Use freshly prepared solutions of reagents, especially sodium ascorbate.

Challenges in RuAAC Reactions:

The primary challenge in RuAAC is catalyst deactivation due to sensitivity to oxygen and certain functional groups.[7] Strict adherence to anhydrous and inert atmosphere techniques is crucial for reproducibility. Protic solvents are generally detrimental to the reaction.[13]

Conclusion: A Versatile Tool for Modern Chemistry

The copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions are more than just elegant chemical transformations; they are enabling technologies that have accelerated progress across numerous scientific disciplines. For researchers, scientists, and drug development professionals, a deep understanding of the principles and practicalities of these reactions is essential. By providing regiocomplementary access to the versatile 1,2,3-triazole core with high efficiency and broad functional group tolerance, click chemistry continues to empower the synthesis of novel molecules with profound implications for medicine and materials science.

References

  • Oakdale, J. R., & Fokin, V. V. (2016). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 93, 206-220. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 149-161. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(12), 6767-6844. [Link]

  • Chemical Science Review and Letters. (2017). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters, 6(23), 1687-1695. [Link]

  • Al-Majidi, S. M., & Al-Amiery, A. A. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 19(12), 2459-2470. [Link]

  • KinasePaq. (n.d.). Click Chemistry Protocols. KinasePaq. [Link]

  • Kananovich, D. G., & Kletskii, M. E. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(17), 11653-11661. [Link]

  • Zhou, Y., Wang, F., Ju, Y., & Liu, Z. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Cancer Cell International, 15, 29. [Link]

  • Thieme E-Books. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme E-Books. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Fokin, V. V. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 43(1), 13-30. [Link]

  • YouTube. (2021). [Orgo Lab 2] Click Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Scilit. (n.d.). Recent Fascinating Aspects of the CuAAC Click Reaction. Scilit. [Link]

Sources

"scaling up the synthesis of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL: From Benchtop to Pilot Scale

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, notably triazole-based antifungals.[1] We present a detailed, validated protocol for laboratory-scale synthesis and an in-depth analysis of the critical parameters for successfully scaling up the process. The core of this guide focuses on the causality behind experimental choices, addressing challenges related to reaction thermodynamics, mass transfer, and the safe handling of hazardous reagents. This application note is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries who are tasked with transitioning synthetic procedures from the bench to pilot or manufacturing scale.

Introduction and Strategic Importance

This compound (MW: 127.14 g/mol , CAS: 1158736-02-7) is a crucial heterocyclic building block.[2][3] The 1,2,4-triazole moiety is a pharmacophore present in numerous approved drugs, including the widely used antifungal agents fluconazole and itraconazole, where it plays a critical role by coordinating to the heme iron of lanosterol 14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis.[4][5][6]

The synthesis of this intermediate is most efficiently achieved through the base-catalyzed nucleophilic ring-opening of propylene oxide with 1,2,4-triazole. While straightforward on a laboratory scale, scaling this synthesis presents significant challenges. The high exothermicity of epoxide ring-opening, coupled with the hazardous nature of propylene oxide (a highly flammable, volatile, and carcinogenic liquid), necessitates a meticulously planned and controlled process to ensure safety, efficiency, and product quality at scale.[7][8] This guide provides the field-proven insights required to navigate this transition successfully.

The Synthetic Pathway: Mechanism and Rationale

The chosen synthetic route is the reaction between the sodium salt of 1,2,4-triazole and propylene oxide. This pathway is selected for its high atom economy and straightforward execution. The reaction proceeds via a classic SN2 mechanism.

Mechanism Breakdown:

  • Deprotonation: 1,2,4-Triazole is a weak acid (pKa ≈ 10.26) and requires a strong base to form the nucleophilic triazolate anion.[9] Sodium hydroxide is a cost-effective and suitable base for this purpose, generating the sodium triazolate salt in situ.

  • Nucleophilic Attack: The triazolate anion, a potent nitrogen nucleophile, attacks one of the electrophilic carbons of the propylene oxide ring.

  • Regioselectivity: Under basic or neutral conditions, the nucleophilic attack on an unsymmetrical epoxide like propylene oxide preferentially occurs at the less sterically hindered carbon atom (the primary carbon). This regioselectivity is crucial as it leads to the desired secondary alcohol product, this compound. The alternative attack at the secondary carbon is significantly disfavored.

  • Protonation: The resulting alkoxide is protonated during the aqueous work-up to yield the final product.

Reaction_Mechanism Triazole 1,2,4-Triazole R1 Triazole->R1 NaOH NaOH NaOH->R1 Triazolate Sodium Triazolate (Nucleophile) R2 Triazolate->R2 PO Propylene Oxide (Electrophile) PO->R2 Intermediate Alkoxide Intermediate R3 Intermediate->R3 Product This compound H2O H₂O (Work-up) H2O->R3 NaCl NaCl R1->Triazolate Deprotonation (Step 1) R2->Intermediate SN2 Attack (Step 2) R3->Product Protonation (Step 3) R3->NaCl Byproduct

Caption: Reaction mechanism for the synthesis of the target compound.

Protocol 1: Laboratory-Scale Synthesis (10 g Scale)

This protocol establishes a baseline for yield and purity under controlled laboratory conditions.

Materials and Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel.

  • Heating mantle with temperature controller.

  • Ice bath.

  • Standard laboratory glassware for work-up and purification.

Table 1: Reagents for Laboratory-Scale Synthesis

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
1,2,4-Triazole 69.07 13.8 g 0.20 1.0
Sodium Hydroxide 40.00 8.4 g 0.21 1.05
Propylene Oxide 58.08 13.9 g (16.8 mL) 0.24 1.2
N,N-Dimethylformamide (DMF) - 150 mL - -
Ethyl Acetate (for extraction) - ~300 mL - -

| Saturated NaCl solution (Brine) | - | ~100 mL | - | - |

Step-by-Step Procedure:

  • Preparation: Charge the 500 mL three-neck flask with 1,2,4-triazole (13.8 g), sodium hydroxide (8.4 g), and DMF (150 mL).

  • Salt Formation: Heat the mixture to 60-70 °C with stirring for 1 hour to facilitate the formation of the sodium triazolate salt. The mixture should become a clearer solution or a fine slurry.

  • Reaction: Cool the mixture to 20-25 °C. Add propylene oxide (16.8 mL) dropwise via the dropping funnel over 30-45 minutes. Causality: Slow addition is critical to control the reaction exotherm. An initial temperature rise is expected. Use an ice bath to maintain the internal temperature below 40 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Pour the reaction mixture into 300 mL of cold water. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure product.

    • Expected Yield: 75-85%.

    • Appearance: White to off-white solid.

Critical Considerations for Process Scale-Up

Transitioning from a 10 g to a 1 kg+ scale introduces significant challenges that are often negligible at the bench. A successful scale-up requires re-evaluating the process from a chemical engineering perspective.

  • Thermodynamic Control (Heat Management):

    • The Challenge: The ring-opening of epoxides is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat dissipation much less efficient than in a round-bottom flask. A runaway reaction is a severe risk, potentially leading to over-pressurization and the uncontrolled boiling of propylene oxide (BP: 34 °C).

    • The Solution:

      • Jacketed Reactor: Use a glass-lined or stainless steel jacketed reactor with a thermal fluid (oil or glycol) for precise temperature control.

      • Controlled Dosing: The addition rate of propylene oxide is the primary handle for controlling the rate of heat generation. Use a calibrated dosing pump for slow, subsurface addition. The addition should be programmed to maintain the batch temperature within a narrow range (e.g., 25-35 °C).

      • Emergency Cooling: Ensure the reactor is equipped with an emergency cooling system and a rupture disc for safety.

  • Mass Transfer (Mixing):

    • The Challenge: Inefficient mixing in a large vessel can lead to localized "hot spots" where the reaction rate is dangerously high, and areas of low concentration where the reaction stalls. This can result in poor conversion and the formation of impurities.

    • The Solution:

      • Baffle and Agitator Design: The reactor must be equipped with baffles to prevent vortex formation and ensure turbulent, homogenous mixing. The agitator (e.g., pitched-blade turbine) should be designed to provide adequate top-to-bottom turnover of the reactor contents.

      • Agitation Speed: The optimal agitation speed must be determined to ensure homogeneity without excessive shear, which could impact crystal formation in later stages.

  • Reagent Handling and Safety:

    • The Challenge: Handling multi-liter quantities of propylene oxide is a significant safety risk.[7] It is a flammable liquid with a low flash point and is classified as a carcinogen.[8] 1,2,4-Triazole dust can also be hazardous if inhaled.[10][11]

    • The Solution:

      • Closed System: All transfers of propylene oxide must be performed in a closed system using pumps and dedicated lines to minimize vapor release.

      • Inert Atmosphere: The reactor should be purged with and maintained under an inert atmosphere (e.g., nitrogen) to prevent the formation of a flammable air-epoxide mixture.

      • Personal Protective Equipment (PPE): Operators must use appropriate PPE, including chemical-resistant gloves, flame-retardant clothing, and respiratory protection if there is any risk of exposure.[8][11]

  • Work-up and Purification:

    • The Challenge: Handling large volumes of aqueous and organic phases during extraction is cumbersome. Filtration and drying of kilograms of product require specialized equipment. Distillation is not viable due to the product's high boiling point (~313 °C).[12]

    • The Solution:

      • Solvent Choice: Re-evaluate the solvent. While DMF is effective, its high boiling point and association with reprotoxicity make it less ideal for large-scale production. Consider replacing it with a solvent with a lower boiling point and better safety profile, such as acetonitrile or 2-methyltetrahydrofuran (2-MeTHF), if process development shows comparable results.

      • Crystallization: The most viable method for purification at scale is crystallization. This avoids chromatography. The process must be optimized by defining the solvent/anti-solvent system, cooling profile, and seeding strategy to ensure consistent crystal size and high purity.

      • Isolation: Use a large-scale filter-dryer (e.g., a Nutsche filter) for efficient solid-liquid separation and drying of the final product under vacuum.

Protocol 2: Scaled-Up Synthesis (1.0 kg Scale)

This protocol incorporates the solutions to the scale-up challenges discussed above.

Equipment:

  • 100 L glass-lined jacketed reactor with a pitched-blade turbine agitator, baffles, reflux condenser, nitrogen inlet, and a port for a calibrated dosing pump.

  • Temperature control unit for the reactor jacket.

  • Calibrated diaphragm pump for propylene oxide addition.

  • 50 L Nutsche filter-dryer.

Scaled_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: 1,2,4-Triazole, NaOH, Solvent B Heat to 60-70°C (1-2 hours) A->B C Cool to 25°C B->C D Slow Dosing of Propylene Oxide C->D E Maintain Temp < 35°C (Jacket Cooling) D->E F Stir for 12-16 hours (Monitor by HPLC) D->F G Quench into Water F->G H Extract with Solvent (e.g., Ethyl Acetate) G->H I Concentrate Extract H->I J Crystallize from Solvent/Anti-solvent I->J K Isolate via Nutsche Filter J->K L Dry under Vacuum K->L M Final Product (QC Analysis) L->M

Caption: General workflow for the scaled-up synthesis process.

Table 2: Reagents for Scaled-Up Synthesis

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
1,2,4-Triazole 69.07 1.0 kg 14.48 1.0
Sodium Hydroxide 40.00 0.61 kg 15.20 1.05
Propylene Oxide 58.08 1.01 kg (1.22 L) 17.37 1.2
Acetonitrile (Solvent) - 15 L - -
Ethyl Acetate (Crystallization) - As required - -

| Heptane (Anti-solvent) | - | As required | - | - |

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 1,2,4-triazole (1.0 kg), sodium hydroxide (0.61 kg), and acetonitrile (15 L).

  • Salt Formation: Start agitation. Heat the reactor jacket to bring the internal temperature to 60-65 °C. Hold for 2 hours.

  • Cooling: Cool the reactor contents to an internal temperature of 20-25 °C.

  • Propylene Oxide Addition: Begin dosing propylene oxide (1.22 L) via the subsurface addition line over 2-3 hours. Set the temperature control unit to maintain the internal batch temperature between 25-35 °C.

  • Reaction: After the addition is complete, maintain the batch at 25-30 °C and stir for 12-16 hours. Take a sample for HPLC analysis to confirm reaction completion (residual 1,2,4-triazole < 1%).

  • Work-up: Transfer the reaction mixture to a separate vessel containing 40 L of cold water. Rinse the reactor with a small amount of water and add it to the quench vessel. Extract the aqueous mixture with ethyl acetate.

  • Solvent Swap & Crystallization: Concentrate the combined organic extracts under vacuum. Perform a solvent swap to ethyl acetate if a different extraction solvent was used. Heat the solution to dissolve the crude product, then add heptane as an anti-solvent and cool slowly according to a pre-defined cooling profile to induce crystallization.

  • Isolation and Drying: Transfer the resulting slurry to the Nutsche filter-dryer. Wash the cake with cold heptane. Dry the solid under vacuum at 40-50 °C until the loss on drying (LOD) is constant.

    • Expected Yield: 1.1 - 1.3 kg (70-80%).

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisSpecification
¹H NMR (400 MHz, CDCl₃)δ ~7.9-8.2 (2H, s, triazole C-H), ~4.2-4.4 (2H, m, CH₂-N), ~3.9-4.1 (1H, m, CH-OH), ~3.6-3.8 (2H, m, CH₂-OH), ~2.5 (1H, br s, OH), ~1.2 (3H, d, CH₃).
HPLC Purity ≥ 99.0%
Mass Spec (ESI+) m/z = 128.08 [M+H]⁺
Melting Point Consistent with reference standard.

Conclusion

The synthesis of this compound is a scalable process, provided that careful consideration is given to the engineering and safety challenges inherent in the reaction. The key to a successful scale-up lies in robust control over the reaction exotherm through controlled dosing and efficient heat transfer in a jacketed reactor. Safe handling of propylene oxide within a closed, inerted system is non-negotiable. By transitioning from laboratory-scale purification methods like chromatography to a well-optimized crystallization process, high purity and yield can be achieved in an economically and logistically viable manner for pilot and industrial-scale production.

References

  • Purification of triazoles.
  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate. The Journal of Organic Chemistry. [Link]

  • Process for making triazoles.
  • Scale-up synthesis and further synthetic applications. ResearchGate. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, Springer Nature. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. MDPI. [Link]

  • Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. PubMed. [Link]

  • 1,2,4-Triazole. Wikipedia. [Link]

  • Synthesis of fluconazole using [(1H-1,2,4-triazol-1-yl)methyl]lithium. ResearchGate. [Link]

  • ICSC 0682 - 1,2,4-TRIAZOLE. International Labour Organization. [Link]

  • Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). PubMed. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Propylene Oxide Safety Data Sheet. Air Liquide Malaysia. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Publishing. [Link]

  • Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity. ResearchGate. [Link]

  • Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. PrepChem. [Link]

  • Process for making triazoles.
  • Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.
  • Cationic ring-opening polymerization mechanism of propylene oxide. ResearchGate. [Link]

  • Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst. Journal of the American Chemical Society. [Link]

  • Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica. [Link]

  • Reaction mechanisms of Epoxide ring opening with propylene oxide. ResearchGate. [Link]

  • Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Chemeo. [Link]

  • Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. ResearchGate. [Link]

  • Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. National Center for Biotechnology Information. [Link]

  • Propan-1-ol. chemeurope.com. [Link]

  • Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Chemical Science. [Link]

Sources

Application Notes and Protocols for the Development of Novel Antimicrobial Agents Based on Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, with projections suggesting that by 2050, AMR-related deaths could reach 10 million annually, accompanied by an economic burden of USD 100 trillion.[1] This escalating crisis underscores the urgent need for the discovery and development of new, effective antimicrobial agents.[1][2][3] Traditional drug development pipelines are struggling to keep pace with the rapid evolution of resistant pathogens.[2][3][4] Among the various chemical scaffolds explored in medicinal chemistry, the triazole ring, a five-membered heterocycle with three nitrogen atoms, has emerged as a privileged structure in the design of potent therapeutic agents.[5][6][7][8]

Triazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[5][6][7][9][10] Notably, triazole-based compounds have been successfully developed into clinically significant antifungal drugs like fluconazole and itraconazole.[5][11] Their mechanism of action, particularly in fungi, often involves the inhibition of crucial enzymes like cytochrome P450-dependent 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][11][12][13] This disruption of ergosterol synthesis leads to altered membrane integrity and ultimately fungal cell death.[12][13][14]

This guide provides a comprehensive overview of the key stages involved in the development of novel antimicrobial agents based on triazole scaffolds, from initial design and synthesis to in vitro and in vivo evaluation. It is intended for researchers, scientists, and drug development professionals seeking to contribute to the fight against antimicrobial resistance.

Part 1: Design and Synthesis of Triazole-Based Antimicrobial Candidates

The rational design of novel triazole derivatives is a critical first step. This process often involves computational approaches such as molecular docking and structure-activity relationship (SAR) studies to predict the binding affinity of designed molecules to microbial targets.[3] The 1,2,4-triazole and 1,2,3-triazole isomers are the most commonly explored scaffolds in antimicrobial drug discovery.[9][15]

Key Synthetic Strategies

The synthesis of triazole derivatives can be achieved through various established chemical reactions. A common and efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," which reliably forms 1,2,3-triazole rings.[16] For 1,2,4-triazoles, a frequent synthetic route involves the reaction of hydrazides with various reagents.

A generalized synthetic scheme for a series of 1,2,4-triazole derivatives is presented below.[17]

  • Step 1: Synthesis of Thiocarbohydrazide: This can be achieved by reacting carbon disulfide with hydrazine hydrate.

  • Step 2: Formation of the Triazole Ring: The thiocarbohydrazide is then reacted with a substituted carboxylic acid to form the 1,2,4-triazole-3-thiol ring.

  • Step 3: Derivatization: The thiol group and other positions on the triazole ring can be further modified to create a library of diverse compounds.

Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol outlines a representative synthesis of a 1,2,4-triazole scaffold, which can be subsequently modified to generate a library of candidate compounds.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Appropriate solvents for reaction and purification (e.g., DMF, ethanol)

Procedure:

  • Esterification: Convert the substituted benzoic acid to its corresponding methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • Hydrazide formation: React the ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to obtain the corresponding acid hydrazide.

  • Dithiocarbazate salt formation: Dissolve the acid hydrazide in ethanol and add potassium hydroxide, followed by the slow addition of carbon disulfide at a low temperature (0-5°C). Stir the reaction mixture for several hours.

  • Cyclization to form the triazole ring: To the dithiocarbazate salt, add hydrazine hydrate and reflux the mixture for several hours.

  • Purification: After cooling, the product can be precipitated by acidification with a dilute acid (e.g., HCl). The crude product is then filtered, washed, and recrystallized from a suitable solvent to yield the purified 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[18]

Part 2: In Vitro Antimicrobial Evaluation

Once a library of triazole derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity in vitro. This involves a series of standardized assays to determine the potency and spectrum of activity of the compounds against a panel of clinically relevant microorganisms.

Initial Screening: Disk Diffusion and Well Diffusion Assays

The disk diffusion and agar well diffusion methods are widely used for the preliminary screening of antimicrobial activity.[19][20] These methods are relatively simple and cost-effective for identifying compounds with potential antimicrobial properties.[19]

Protocol 2: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent alone)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Once the agar has solidified, spread a standardized inoculum of the test microorganism evenly over the surface.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Quantitative Evaluation: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Compounds that show promising activity in the initial screening are further evaluated to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9][20] The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that kills 99.9% of the initial microbial inoculum.

Protocol 3: Broth Microdilution Assay for MIC Determination

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum (adjusted to the appropriate concentration)

  • Test compounds (serially diluted)

  • Positive control (standard antibiotic/antifungal)

  • Growth control (inoculum in broth only)

  • Sterility control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well (except the sterility control).

  • Incubate the plates under appropriate conditions.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • To determine the MBC/MFC, an aliquot from the wells showing no growth is sub-cultured onto fresh agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.

Data Presentation: Summarizing Antimicrobial Activity

The results of the in vitro antimicrobial testing should be summarized in a clear and concise table for easy comparison of the activity of different triazole derivatives against various microbial strains.

Compound IDStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)
Triazole-181648
Triazole-24824
Triazole-31632816
Ciprofloxacin10.5N/AN/A
FluconazoleN/AN/A216

N/A: Not Applicable

Part 3: Mechanism of Action and Cytotoxicity Studies

Understanding the mechanism of action of promising triazole compounds is crucial for their further development. For antifungal triazoles, a primary target is often the ergosterol biosynthesis pathway.[12][13][14] For antibacterial triazoles, potential targets include DNA gyrase and dihydrofolate reductase.[9]

It is equally important to assess the cytotoxicity of the novel compounds against mammalian cells to ensure their safety.[21][22][23]

Cytotoxicity Assays

Various assays can be used to evaluate the cytotoxic effects of the compounds on eukaryotic cells.[21][22][23] A commonly used method is the MTT assay, which measures cell viability based on the metabolic activity of the cells.[24]

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM)

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Part 4: In Vivo Evaluation of Antimicrobial Efficacy

Compounds that demonstrate potent in vitro antimicrobial activity and low cytotoxicity are advanced to in vivo studies to evaluate their efficacy in a living organism.[25][26] Animal models of infection are used to assess the ability of the compounds to treat infections and improve survival rates.[27][28][29]

Animal Models of Infection

The choice of animal model depends on the target pathogen and the type of infection being studied. Common models include murine models of systemic infection, skin infection, or pneumonia.[29]

Protocol 5: Murine Model of Systemic Infection

Materials:

  • Mice (e.g., BALB/c, C57BL/6)

  • Infecting microorganism (e.g., a clinical isolate of a resistant bacterium)

  • Test compound formulated for in vivo administration (e.g., in a saline solution)

  • Control groups (vehicle control, untreated infected control, positive control with a standard antibiotic)

Procedure:

  • Induce a systemic infection in the mice by intraperitoneal or intravenous injection of a lethal or sublethal dose of the microorganism.

  • Administer the test compound at different doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral, intraperitoneal, intravenous).

  • Monitor the mice for signs of illness and survival over a specified period (e.g., 7-14 days).

  • At the end of the study, key organs (e.g., spleen, liver, kidneys) may be harvested to determine the bacterial or fungal load.

  • The efficacy of the compound is determined by its ability to increase the survival rate and reduce the microbial burden in the treated animals compared to the control groups.

Visualization of the Drug Development Workflow

The overall workflow for the development of novel antimicrobial agents based on triazole scaffolds can be visualized as a logical progression from initial design to preclinical evaluation.

DrugDiscoveryWorkflow cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Preclinical Development Design Rational Drug Design (SAR, Docking) Synthesis Chemical Synthesis of Triazole Library Design->Synthesis Leads Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Compounds Screening Antimicrobial Screening (Disk/Well Diffusion) Characterization->Screening Purified Compounds MIC_MBC MIC & MBC/MFC Determination Screening->MIC_MBC Active Hits Cytotoxicity Cytotoxicity Assays (e.g., MTT) MIC_MBC->Cytotoxicity Potent & Selective Compounds MOA Mechanism of Action Studies Cytotoxicity->MOA Lead Candidates InVivo In Vivo Efficacy (Animal Models) MOA->InVivo Formulation Formulation Development InVivo->Formulation Preclinical Candidate

Caption: Workflow for Triazole-Based Antimicrobial Drug Discovery.

Conclusion

The development of novel antimicrobial agents based on triazole scaffolds represents a promising strategy to combat the growing threat of antimicrobial resistance. The versatility of the triazole ring allows for the synthesis of diverse libraries of compounds with a wide range of biological activities. By following a systematic approach that integrates rational design, efficient synthesis, and rigorous in vitro and in vivo evaluation, researchers can identify and advance promising new drug candidates. The protocols and guidelines presented in this application note provide a framework for scientists and drug development professionals to contribute to this critical area of research.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and antibacterial activity of some new triazole derivatives - Scholars Research Library. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Retrieved January 19, 2026, from [Link]

  • A new method for in vivo evaluation of antimicrobial agents by translocation of complex dense populations of cutaneous bacteria - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Triazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved January 19, 2026, from [Link]

  • Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. (2024, July 22). Retrieved January 19, 2026, from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Retrieved January 19, 2026, from [Link]

  • Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Antibiotic Resistance: Advances in Understanding and Drug Development. (2022, October 11). Retrieved January 19, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry | ACS Bio & Med Chem Au. (n.d.). Retrieved January 19, 2026, from [Link]

  • Editorial: Novel drug-designing approaches to combat antimicrobial resistance - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2025, August 6). Retrieved January 19, 2026, from [Link]

  • (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2025, August 6). Retrieved January 19, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - NIH. (2022, August 19). Retrieved January 19, 2026, from [Link]

  • In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review - Asian Journal of Pharmaceutical Research. (n.d.). Retrieved January 19, 2026, from [Link]

  • Novel drug candidates against antibiotic-resistant microorganisms: A review - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). Retrieved January 19, 2026, from [Link]

  • NOVEL ANTIBIOTICS DISCOVERY AND DRUG RESISTANCE REVISITED | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023, September 1). Retrieved January 19, 2026, from [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - NIH. (2024, October 23). Retrieved January 19, 2026, from [Link]

  • Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. (n.d.). Retrieved January 19, 2026, from [Link]

  • Design , Synthesis , and Structure − Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Coumarin Triazoles as Potential Antimicrobial Agents - MDPI. (2023, January 12). Retrieved January 19, 2026, from [Link]

  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - Frontiers. (2015, May 27). Retrieved January 19, 2026, from [Link]

  • Structure of some triazole compounds with antimicrobial activities - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents - ThaiScience. (n.d.). Retrieved January 19, 2026, from [Link]

  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (n.d.). Retrieved January 19, 2026, from [Link]

  • A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]

  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. (2025, October 31). Retrieved January 19, 2026, from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yields and purity.

The primary and most common route to synthesizing this compound involves the nucleophilic ring-opening of a propylene oxide equivalent by the 1,2,4-triazolide anion. While straightforward in principle, this reaction is sensitive to several factors that can significantly impact the outcome. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The core of this synthesis is a classic S_N_2 reaction. The process begins with the deprotonation of 1H-1,2,4-triazole using a suitable base to form the triazolide anion, a potent nucleophile. This anion then attacks one of the carbon atoms of the propylene oxide (or a related three-membered ring epoxide), opening the strained ring to form an alkoxide intermediate. A subsequent aqueous or acidic workup protonates the alkoxide to yield the final propan-1-ol product.[1] The high ring strain of the epoxide is the primary driving force for this reaction.[1]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack & Ring Opening Triazole 1H-1,2,4-Triazole Anion Triazolide Anion Triazole->Anion - H⁺ Base Base (e.g., NaH) Base->Anion Product This compound Anion->Product 1. + Propylene Oxide 2. H₃O⁺ Workup Epoxide Propylene Oxide Epoxide->Product

Caption: General workflow for the synthesis.

Q2: Why is regioselectivity so critical in this reaction?

Regioselectivity refers to the specific site of the nucleophilic attack on the unsymmetrical propylene oxide molecule. Propylene oxide has two electrophilic carbons: a primary (C1) and a secondary (C2) carbon.

  • Attack at C1 (Less Substituted): Leads to the desired product, this compound. This pathway is favored under basic or nucleophilic conditions, as the nucleophile attacks the less sterically hindered carbon atom.[1][2][3]

  • Attack at C2 (More Substituted): Leads to the undesired regioisomer, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol. This pathway can become significant under acidic conditions, where the epoxide oxygen is protonated first, and the subsequent attack occurs at the carbon that can better stabilize a partial positive charge (the more substituted carbon).[1]

Controlling conditions to favor attack at C1 is paramount for achieving a high yield of the correct isomer.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.

Problem 1: Low Overall Yield

Q: My reaction yield is consistently below 50%. What are the most likely causes and how can I address them?

A low yield can stem from several issues, often acting in combination. A systematic approach is required to identify the root cause.

A: Potential Causes & Solutions:

  • Poor Regioselectivity (Isomer Formation): As discussed in the FAQ, the formation of the undesired 1-(...)-propan-2-ol isomer is a common problem.

    • Causality: This occurs if the reaction conditions have an acidic character, even locally. Water or acidic impurities in your reagents can protonate the epoxide, shifting the mechanism.

    • Solution: Ensure strictly basic conditions. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to generate the triazolide anion in situ before adding the epoxide. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture and CO₂.

  • N1 vs. N4 Alkylation of 1,2,4-Triazole: 1,2,4-Triazole has two nucleophilic nitrogens, N1 and N4. Alkylation can occur at either position, but the N1-substituted product is the desired one for this synthesis. The N4-isomer is a common impurity that can be difficult to separate.[4][5]

    • Causality: The ratio of N1 to N4 alkylation is influenced by the base, solvent, and any counterions present.[4][6]

    • Solution: Using the sodium salt of 1,2,4-triazole (prepared with NaH or sodium ethoxide) in a polar aprotic solvent like DMF or DMSO generally provides high selectivity for the N1 isomer.[4][7] Some studies have also shown that using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base can afford excellent N1 selectivity (often >90:10).[5]

  • Incomplete Reaction: The reaction may not be going to completion.

    • Causality: Insufficient reaction time, low temperature, or poor solubility of the triazolide salt can lead to unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature moderately (e.g., from room temperature to 50-60 °C). Ensure your chosen solvent effectively dissolves the triazolide salt.

  • Side Reactions/Degradation: Propylene oxide can polymerize under strongly basic or acidic conditions, especially at elevated temperatures.

    • Causality: Excessively harsh conditions (high temperature, very high base concentration) can initiate polymerization.

    • Solution: Add the propylene oxide slowly to the solution of the triazolide anion to maintain a low instantaneous concentration. Avoid excessive heating.

Troubleshooting_Yield LowYield Low Yield Observed Cause1 Poor Regioselectivity (Attack at C2) LowYield->Cause1 Cause2 N4-Alkylation Impurity LowYield->Cause2 Cause3 Incomplete Reaction LowYield->Cause3 Cause4 Side Reactions (Polymerization) LowYield->Cause4 Solution1 Ensure Strictly Basic Conditions (e.g., NaH, inert atm.) Cause1->Solution1 Solution2 Optimize Base/Solvent (e.g., NaH in DMF, DBU) Cause2->Solution2 Solution3 Monitor with TLC Increase Temp/Time as needed Cause3->Solution3 Solution4 Slow Addition of Epoxide Avoid High Temperatures Cause4->Solution4

Sources

Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in triazole synthesis. Here, we will dissect the nuances of reaction optimization, moving beyond mere protocols to explain the fundamental principles that govern success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during triazole synthesis, with a particular focus on the popular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Q1: What are the most critical parameters to control when optimizing a triazole synthesis reaction?

A1: The success of a triazole synthesis hinges on several interdependent parameters. The most critical among these are the reaction temperature, the choice of solvent, the catalyst system (including ligands, if applicable), reaction time, and the purity of your starting materials.[1] Temperature, in particular, is a double-edged sword; it can significantly influence the reaction rate but can also promote the formation of byproducts if not carefully controlled.[1]

Q2: My CuAAC reaction is resulting in a low yield. What are the likely culprits?

A2: Low yields in CuAAC reactions are a frequent issue and can often be traced back to a few common problems:

  • Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][3] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur, further reducing the concentration of the active catalytic species.[2]

  • Poor Reagent Quality: The purity of your azide and alkyne starting materials is paramount. Azides, in particular, can be unstable, and impurities can interfere with the catalytic cycle.[2][4]

  • Suboptimal Reaction Conditions: An incorrect stoichiometric ratio of reactants, inappropriate temperature, or a poorly chosen solvent can drastically reduce reaction efficiency.[2]

  • Ligand Issues: For many CuAAC reactions, a ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An unsuitable ligand or an incorrect copper-to-ligand ratio can be detrimental.[2]

  • Side Reactions: The most prevalent side reaction is the oxidative homocoupling of the alkyne, often referred to as Glaser coupling, which consumes your starting material.[2]

Q3: How does the choice of solvent impact my triazole synthesis?

A3: The solvent plays a multifaceted role in triazole synthesis, influencing reactant solubility, reaction rate, and even regioselectivity. A wide array of solvents can be used for azide-alkyne cycloadditions, including polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as alcohols and even water.[5] The choice depends heavily on the specific substrates. For instance, while DMF is a common and often effective solvent, some reactions proceed well in mixtures of t-BuOH and water.[5] In some cases, the solvent can even influence the final product; a study on quinoline derivatives showed that performing the CuAAC reaction in DMF yielded a mono-triazolyl substituted product, while using water in the presence of triethylamine resulted in a bis-triazolyl substituted product.[6]

Q4: When should I consider using microwave-assisted synthesis?

A4: Microwave-assisted synthesis is a powerful technique to consider when you need to dramatically reduce reaction times.[1] Reactions that may take hours under conventional heating can often be completed in a matter of minutes in a microwave reactor.[1] This method is especially advantageous for high-throughput synthesis and can sometimes lead to cleaner reactions with fewer byproducts.[1]

Q5: What is the key difference between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions?

A5: The primary distinction lies in the regioselectivity of the resulting triazole product. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) produces the complementary 1,5-disubstituted 1,2,3-triazoles.[1] Furthermore, RuAAC has the advantage of being compatible with both terminal and internal alkynes, which expands its substrate scope.[1]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the optimization of triazole synthesis.

Problem Potential Cause Troubleshooting Steps & Explanation
Low or No Product Yield Poor Quality of Starting Materials: Impurities in the azide or alkyne can poison the catalyst or participate in side reactions.[4]Solution: Ensure the high purity of all starting materials. If necessary, purify reagents before use. For example, azides can be freshly prepared and used without extensive purification to minimize decomposition.
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or reactants/products may be degrading at higher temperatures.[1][4]Solution: Screen a range of temperatures to find the optimal balance. For some copper-catalyzed reactions, decreasing the temperature from 70°C to 0°C has been shown to increase the yield.[1]
Inefficient Catalyst System: The chosen copper source, reducing agent, or ligand may not be optimal for the specific substrates.Solution: Screen different copper sources (e.g., CuSO₄, CuI, Cu(OAc)₂). Ensure an adequate amount of reducing agent (like sodium ascorbate) is used to maintain the Cu(I) oxidation state.[7] Experiment with different ligands to stabilize the copper catalyst.
Formation of Multiple Products/Byproducts Isomer Formation: In some 1,2,4-triazole syntheses, high temperatures can promote the formation of undesired isomers, such as 1,3,4-oxadiazoles.[1]Solution: Carefully control the reaction temperature. Lowering the temperature may favor the formation of the desired triazole isomer.
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC, leading to the formation of a diacetylene byproduct.[2]Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of Cu(I). The use of an appropriate ligand can also help suppress this side reaction.
Difficulty in Product Purification Insoluble Product: The triazole product may precipitate out of the reaction mixture, making it difficult to handle and purify.[8]Solution: If the product precipitates, it can sometimes be isolated by filtration and washed with appropriate solvents to remove starting materials and byproducts.[8] Consider using a solvent system in which the product has better solubility for chromatographic purification.
Removal of Copper Catalyst: Residual copper can be challenging to remove from the final product.Solution: Wash the crude product with an aqueous solution of a chelating agent like EDTA to remove copper salts.[8] Some purification methods involve precipitating the triazole from an aqueous solution by adjusting the pH.[9][10]

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments in optimizing triazole synthesis.

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction

This protocol outlines a standard procedure for a copper-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent (e.g., DMF/water 1:1 mixture)[11]

Procedure:

  • In a reaction vessel, dissolve the alkyne and azide in the chosen solvent system.

  • Add an aqueous solution of sodium ascorbate to the reaction mixture.

  • Add an aqueous solution of copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 60°C).[11]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography if necessary.[1]

Section 4: Visualizing Key Concepts and Workflows

Diagram 1: The Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_redox Redox Chemistry Cu(I) Cu(I) Alkyne_Complex π-Complex Cu(I)->Alkyne_Complex + Alkyne Copper_Acetylide Copper(I) Acetylide Alkyne_Complex->Copper_Acetylide - H+ Azide_Coordination Azide Coordination Copper_Acetylide->Azide_Coordination + Azide Metallacycle Six-membered Copper(III) Metallacycle Azide_Coordination->Metallacycle Cycloaddition Product_Release Triazole Product + Cu(I) Metallacycle->Product_Release Reductive Elimination Product_Release->Cu(I) Catalyst Regeneration Cu(II) Cu(II) Cu(II)->Cu(I) Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu(II)

Caption: A simplified representation of the catalytic cycle for the CuAAC reaction.

Diagram 2: Troubleshooting Workflow for Low-Yield Triazole Synthesis

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Purify_Reagents Purify/Re-synthesize Reagents Check_Reagents->Purify_Reagents Impure Optimize_Temp Screen Reaction Temperature Check_Reagents->Optimize_Temp Pure Purify_Reagents->Optimize_Temp Optimize_Solvent Screen Different Solvents Optimize_Temp->Optimize_Solvent Optimize_Catalyst Optimize Catalyst System (Cu Source, Ligand) Optimize_Solvent->Optimize_Catalyst Inert_Atmosphere Ensure Inert Atmosphere Optimize_Catalyst->Inert_Atmosphere Success Improved Yield Inert_Atmosphere->Success

Sources

Technical Support Center: Troubleshooting the Purification of Polar Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic purification of these often-tricky molecules. The inherent polarity of many triazole derivatives can lead to frustrating issues such as poor retention, misshapen peaks, and low recovery. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your purification workflows and achieve high-purity products.

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: My polar triazole compound shows little to no retention on a standard C18 column and elutes in the void volume.

Q: Why is my polar triazole not retained on a C18 column, and what are my immediate options?

A: This is a classic problem when dealing with highly polar analytes. Standard C18 columns rely on hydrophobic interactions between the nonpolar stationary phase and the analyte.[1][2] Highly polar compounds, like many triazoles, have a strong affinity for the polar mobile phase and interact weakly with the C18 stationary phase, leading to their rapid elution with the solvent front.[3][4]

Solutions & Explanations:

  • Increase the Aqueous Content of the Mobile Phase: A primary strategy is to increase the polarity of the mobile phase by reducing the organic solvent (e.g., acetonitrile, methanol) concentration. However, be cautious of using 100% aqueous mobile phases with traditional C18 columns, as this can lead to "phase collapse" or "dewetting," where the C18 chains fold on themselves, excluding the aqueous mobile phase and causing a dramatic loss of retention.[5][6]

    • Expert Tip: If you need to work with highly aqueous mobile phases, switch to a column specifically designed for these conditions, such as one with polar-embedded or polar-endcapped stationary phases.[5][6][7] These modifications enhance the interaction with polar analytes and prevent phase collapse.[5][6]

  • Mobile Phase pH Adjustment: For ionizable triazoles, adjusting the mobile phase pH can significantly impact retention. If your triazole has a basic functional group, lowering the pH of the mobile phase will protonate it, making it more polar and potentially still poorly retained. Conversely, if your triazole has an acidic proton, working at a pH well below its pKa will keep it in its neutral, less polar form, which can increase retention on a reversed-phase column.[6][8]

  • Consider an Alternative Chromatographic Mode: If the above adjustments are insufficient, reversed-phase chromatography may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the go-to solution for very polar compounds.[1][3][9][10]

Issue 2: My triazole compound's peak is broad, tailing, or fronting.

Q: What causes poor peak shape, and how can I achieve sharp, symmetrical peaks for my polar triazole?

A: Poor peak shape is a common issue and can stem from several factors, including secondary interactions with the stationary phase, column overloading, or inappropriate solvent conditions.[11][12][13]

Solutions & Explanations:

  • Address Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with basic triazoles, leading to peak tailing.[13]

    • Mobile Phase Modifiers: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress silanol activity.[8] For basic compounds, a competing base like triethylamine (TEA) can be used to mask the active sites.

    • pH Control: Maintaining a low mobile phase pH (around 2.5-3) can also help by protonating the silanol groups and reducing unwanted interactions.[8]

  • Optimize Sample Solvent and Injection Volume: The solvent used to dissolve your sample should ideally be weaker than or match the initial mobile phase composition to ensure the sample band is focused at the head of the column.[11] Injecting a large volume of a strong solvent can cause peak distortion.[11]

  • Reduce Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad and often fronting peaks.[11] Try reducing the sample concentration or injection volume.

  • Adjust Flow Rate and Temperature: A slower flow rate can sometimes improve peak shape by allowing more time for mass transfer.[12] Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often resulting in sharper peaks.[12]

Issue 3: I'm experiencing low recovery of my polar triazole compound after purification.

Q: Why am I losing my compound during purification, and how can I improve recovery?

A: Low recovery can be due to irreversible adsorption of the analyte onto the stationary phase, compound instability, or breakthrough during sample loading.[7]

Solutions & Explanations:

  • Check for Irreversible Adsorption: Highly polar or charged triazoles can strongly and sometimes irreversibly bind to active sites on the stationary phase.

    • Change Stationary Phase: If you suspect strong interactions with silica, consider using a different stationary phase, such as alumina for basic compounds or a polymer-based column.[14]

    • Metal Chelation: If your synthesis involved metal catalysts (e.g., copper in "click" chemistry), residual metal ions in your sample can chelate with the triazole and cause it to interact strongly with the column.[9] Consider a pre-purification workup with a chelating agent like EDTA to remove metal contaminants.[9]

  • Assess Compound Stability: Your triazole may be degrading on the column. This is particularly a concern with silica gel, which can be acidic.[15]

    • Test for Stability: Spot your compound on a TLC plate and let it sit for a while before eluting to see if degradation occurs.[15]

    • Deactivate Silica: You can deactivate silica gel by treating it with a base like triethylamine to neutralize its acidic nature.[15]

  • Optimize Loading Conditions: In solid-phase extraction (SPE) or flash chromatography, ensure you are not exceeding the column's capacity. If the sample is loaded too quickly, it may not have enough time to interact with the stationary phase and can "break through," eluting with the loading solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is HILIC, and when should I use it for triazole purification?

A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a separation technique that uses a polar stationary phase (like silica, diol, or even specialized triazole-bonded phases) and a mobile phase with a high concentration of an organic solvent and a small amount of an aqueous buffer.[10][16][17] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and polar analytes partition into this layer.[3] Elution is typically achieved by increasing the water content of the mobile phase.[3]

You should consider HILIC when your polar triazole is not retained by reversed-phase chromatography, even with highly aqueous mobile phases.[1][3][10] HILIC is particularly effective for very polar, hydrophilic compounds.[16][17][18]

Q2: Can I use normal-phase chromatography for my polar triazole?

A2: Yes, normal-phase chromatography, which uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (like hexane/ethyl acetate), can be used.[2][19][20] However, for very polar triazoles, you may need to use highly polar solvent systems, such as dichloromethane/methanol, sometimes with additives like ammonium hydroxide for basic compounds, to achieve elution.[14][15] A significant challenge with normal-phase chromatography for highly polar compounds can be their limited solubility in the non-polar mobile phases.[2]

Q3: What are ion-pairing agents, and are they suitable for triazole purification?

A3: Ion-pairing agents are additives to the mobile phase in reversed-phase chromatography that contain a hydrophobic part and an ionic part.[13][21][22] They work by pairing with charged analytes to form a neutral, more hydrophobic complex that can be retained by the nonpolar stationary phase.[21][22] For example, an alkyl sulfonate can be used to retain a positively charged (basic) triazole.[23]

While effective for increasing retention, ion-pairing agents have drawbacks. They can be difficult to remove from the column, leading to long equilibration times and memory effects.[13][23] Additionally, many are non-volatile and can suppress the signal in mass spectrometry (MS) detection.[5][23]

Q4: My purified triazole is an oil, but it's supposed to be a solid. What should I do?

A4: This is a common issue known as "oiling out" and can be caused by the presence of residual impurities that depress the melting point.[9] Try re-dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) dropwise to induce crystallization. Seeding with a small crystal of the pure compound, if available, can also help.

Visualizing Purification Strategies

Workflow for Method Selection

The choice of chromatographic method is paramount for the successful purification of polar triazoles. The following diagram illustrates a logical workflow for selecting the appropriate technique based on the compound's properties.

MethodSelection Analyte Polar Triazole Compound RP_HPLC Reversed-Phase HPLC (C18) Analyte->RP_HPLC Check_Retention Sufficient Retention? RP_HPLC->Check_Retention Optimize_RP Optimize RP-HPLC: - Polar-embedded column - Adjust pH - Ion-pairing agents RP_HPLC->Optimize_RP HILIC HILIC Check_Retention->HILIC No Normal_Phase Normal-Phase Check_Retention->Normal_Phase No Mixed_Mode Mixed-Mode Chromatography Check_Retention->Mixed_Mode No Success Purified Product Check_Retention->Success Yes HILIC->Success Normal_Phase->Success Mixed_Mode->Success

Caption: A decision tree for selecting the optimal chromatographic method for polar triazole purification.

Key Experimental Protocols

Protocol 1: General HILIC Method Development for Polar Triazoles

This protocol provides a starting point for developing a HILIC separation method.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare an aqueous buffer. A common starting point is 10 mM ammonium formate or ammonium acetate, with the pH adjusted to between 3 and 6.[3]

    • Solvent B (Organic): Use HPLC-grade acetonitrile.

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a linear gradient from 95% B to 50% B over 10-15 minutes.

    • Hold at 50% B for 2-3 minutes.

    • Return to 95% B and allow for thorough re-equilibration (this is critical in HILIC and may take longer than in reversed-phase).[1][3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (or a solvent with a high organic content) to ensure good peak shape.[1]

  • Optimization: Adjust the gradient slope, buffer pH, and salt concentration to optimize selectivity and resolution.[3]

Protocol 2: Removal of Residual Copper Catalyst

If your triazole was synthesized via a copper-catalyzed reaction, residual copper can interfere with purification and downstream applications.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution of a chelating agent, such as 0.1 M ethylenediaminetetraacetic acid (EDTA) or a saturated aqueous solution of ammonium chloride.[9]

  • Separation: Shake the funnel, allow the layers to separate, and discard the aqueous layer.

  • Repeat: Repeat the aqueous wash 2-3 times.

  • Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Data Summary Tables

Table 1: Common Chromatographic Modes for Polar Compounds
Chromatographic ModeStationary PhaseMobile PhaseElution Order for Polar CompoundsBest Suited For
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Elute firstModerately polar to non-polar compounds.[1][19]
Normal-Phase (NP) Polar (e.g., Silica)Non-polar (e.g., Hexane/Ethyl Acetate)Elute lastCompounds soluble in organic solvents.[2][19]
HILIC Polar (e.g., Silica, Diol)High Organic/Low AqueousElute lastVery polar, hydrophilic compounds.[1][3][10]
Mixed-Mode Contains both hydrophobic and ion-exchange groupsPolarVariesComplex mixtures of polar and non-polar compounds.[1][23]
Table 2: Troubleshooting Summary
IssuePossible Cause(s)Recommended Solution(s)
No Retention Analyte too polar for RP stationary phase.Switch to HILIC or a polar-embedded/endcapped RP column.[1][5]
Peak Tailing Secondary interactions with residual silanols.Add acidic modifier (e.g., formic acid) to mobile phase; use a base-deactivated column.[8][13]
Peak Fronting Column overload.Reduce sample concentration or injection volume.[11]
Broad Peaks Poor mass transfer; inappropriate sample solvent.Decrease flow rate; increase temperature; dissolve sample in mobile phase.[11][12]
Low Recovery Irreversible adsorption; on-column degradation.Change stationary phase; check compound stability on silica.[7][15]

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. [Link]

  • Chromatography Today. (n.d.). The Novel Triazole Bonded HILIC Column. Chromatography Today. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • Nacalai USA, Inc. (n.d.). COSMOSIL HILIC. Nacalai USA, Inc. [Link]

  • Chromatography Today. (2016). COSMOSIL HILIC Columns for the Separation of Polar Molecules. Chromatography Today. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc?. ResearchGate. [Link]

  • LCGC Europe. (2001). Retaining Polar Compounds. LCGC Europe. [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • YMC Europe. (n.d.). Oligonucleotide Separations Using Ion-Pairing Reversed Phase Liquid Chromatography. YMC Europe. [Link]

  • Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Fused-Core. [Link]

  • PubMed. (2020). Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability. [Link]

  • Google Patents. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]

  • ResearchGate. (n.d.). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. ResearchGate. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. [Link]

  • Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • ResearchGate. (2011). Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography. ResearchGate. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • ResearchGate. (n.d.). Analysis of Triazole Fungicides in Aqueous Solutions and Their Removal on Modified Activated Carbons. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. PMC - NIH. [Link]

  • BioPharm International. (2020). Chromatographic Science Clarifies Separation Challenges. BioPharm International. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded answers to frequently asked questions and detailed guides to navigate potential challenges related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: Based on its chemical structure, which features a 1,2,4-triazole ring and a primary alcohol, the primary stability concerns involve its susceptibility to degradation under harsh environmental conditions. While the 1,2,4-triazole ring itself is generally stable, the overall molecule can be sensitive to strong acidic or basic conditions, oxidative stress, high temperatures, and photolytic exposure. Forced degradation studies are essential to identify the specific conditions under which the molecule degrades and to characterize any resulting degradation products.[1][2]

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the functional groups present:

  • Hydrolysis: The molecule is not expected to be highly susceptible to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the C-N bond between the propane chain and the triazole ring could potentially occur, although this is generally a stable bond.

  • Oxidation: The primary alcohol is a potential site for oxidation. Mild oxidation could yield the corresponding aldehyde, 2-(1H-1,2,4-triazol-1-yl)propanal, while stronger oxidation could lead to the formation of the carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)propanoic acid.

  • Thermal Degradation: At elevated temperatures, various decomposition pathways may be initiated. The specific products would depend on the temperature and the presence of other reactive species.

  • Photodegradation: The triazole ring contains a chromophore that can absorb UV light, potentially leading to photolytic degradation. The exact nature of the degradation products would require specific photostability studies.

Q3: What analytical techniques are recommended for stability testing of this compound?

A3: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for purity and stability assessment. A reversed-phase method, for instance using a C18 or phenyl-hexyl column with a mobile phase consisting of a phosphate buffer and a polar organic solvent like acetonitrile or methanol, is a good starting point.[3][4][5][6] The UV detector can be set to a wavelength where the triazole ring exhibits maximum absorbance, likely in the range of 210-270 nm.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification and characterization of degradation products. It provides molecular weight and fragmentation information, which is essential for elucidating the structures of unknown impurities.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of any isolated degradation products. Both 1H and 13C NMR would be necessary for complete characterization.[12][13][14][15][16]

  • UV-Vis Spectroscopy: This can be used to determine the optimal detection wavelength for HPLC analysis and to monitor for changes in the chromophore of the molecule during degradation studies.[7][17][18][19]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable guidance.

Issue 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.

Possible Cause: This is a classic sign of degradation. The new peaks likely correspond to one or more degradation products.

Troubleshooting Steps:

  • System Suitability Check: First, ensure the unexpected peaks are not artifacts from the HPLC system, mobile phase, or sample solvent. Inject a blank (solvent) to rule out system contamination.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the parent compound peak to see if it is co-eluting with any impurities.

  • Forced Degradation for Peak Identification: To tentatively identify the degradation pathway, perform a systematic forced degradation study. This will help you correlate the appearance of specific peaks with specific stress conditions.

  • LC-MS Analysis: The most definitive way to identify the unknown peaks is to analyze the stressed samples by LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products, offering clues to their structures.[20][21]

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to understand the stability profile of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][22]

Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature, then 60°C if no degradation2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature, then 60°C if no degradation2, 4, 8, 24 hours
Oxidative 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Dry Heat80°C24, 48, 72 hours
Photolytic UV/Vis LightRoom TemperaturePer ICH Q1B guidelines

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Acid/Base Hydrolysis: Mix the stock solution with the acidic or basic solution. At each time point, withdraw an aliquot and neutralize it before HPLC analysis.

    • Oxidation: Mix the stock solution with the hydrogen peroxide solution.

    • Thermal: Store the solid compound in a temperature-controlled oven. At each time point, dissolve a portion for analysis.

    • Photolytic: Expose the solid compound or a solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method at each time point. Compare the chromatograms to a control sample stored under normal conditions.

Issue 2: I am seeing a significant loss of the parent compound, but no major degradation peaks are appearing in the chromatogram.

Possible Causes:

  • Degradation products are not UV-active: The degradation pathway may have resulted in products that do not have a chromophore that absorbs at the detection wavelength.

  • Degradation products are not eluting from the column: The degradation products might be highly polar and retained on the column, or they could be non-polar and eluting with the solvent front.

  • Formation of insoluble degradants: The degradation products may have precipitated out of the solution.

  • Formation of volatile degradants: The degradation products may be volatile and lost during sample preparation or analysis.

Troubleshooting Steps:

  • Change HPLC Detection Wavelength: Analyze the samples at a lower wavelength (e.g., 210 nm) to try and detect any non-UV active compounds.

  • Modify HPLC Method: Adjust the mobile phase gradient to elute highly polar or non-polar compounds. Consider using a different column chemistry.

  • Use a Universal Detector: If available, use a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

  • LC-MS Analysis: This is the most effective way to detect a broad range of potential degradation products, regardless of their UV activity.

  • Visual Inspection: Check the stressed samples for any signs of precipitation.

Visualizations

Diagram 1: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome API API Stock Solution Acid Acid Hydrolysis (0.1M HCl) API->Acid Base Base Hydrolysis (0.1M NaOH) API->Base Oxidative Oxidative (3% H2O2) API->Oxidative Thermal Thermal (80°C) API->Thermal Photo Photolytic (UV/Vis) API->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns present Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Oxidative_Degradation_Pathway Parent This compound Aldehyde 2-(1H-1,2,4-Triazol-1-YL)propanal (Intermediate) Parent->Aldehyde Mild Oxidation [O] Carboxylic_Acid 2-(1H-1,2,4-Triazol-1-YL)propanoic Acid (Final Product) Aldehyde->Carboxylic_Acid Further Oxidation [O]

Caption: A plausible oxidative degradation pathway.

References

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). SCIEX. Retrieved from [Link]

  • Kim, H., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(7), 3145-3150. Available at: [Link]

  • Alonso, D., et al. (2012). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 10(38), 7699-7706. Available at: [Link]

  • Khan, I. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(7), 1236-1243. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (2018). American Chemical Society. Retrieved from [Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (2013). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023). Scientific Reports, 13(1), 15689. Available at: [Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (2013). ResearchGate. Retrieved from [Link]

  • UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015). Agilent. Retrieved from [Link]

  • The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. (2012). The Journal of Chemical Physics, 136(9), 094310. Available at: [Link]

  • Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. (2012). Journal of AOAC International, 95(6), 1768-1776. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved from [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (2016). AIP Conference Proceedings, 1728(1), 020584. Available at: [Link]

  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. (2021). Scientific Reports, 11(1), 11. Available at: [Link]

  • The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. (2012). AIP Publishing. Available at: [Link]

  • Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. (2020). ResearchGate. Retrieved from [Link]

  • NMR spectral, DFT and antibacterial studies of triazole derivatives. (2021). Polycyclic Aromatic Compounds. Available at: [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). Journal of Chromatography A, 1562, 123-127. Available at: [Link]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). Molecules, 25(24), 5899. Available at: [Link]

  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences Review and Research, 47(3), 1-10. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(5), 1-10. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2015). ResearchGate. Retrieved from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (2018). International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 175-187. Available at: [Link]

Sources

Technical Support Center: Resolving Isomeric Mixtures in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet complex challenge of isomeric mixtures in triazole synthesis. Instead of a simple list of protocols, this resource provides in-depth, experience-driven insights into why isomer formation occurs and how to control, separate, and characterize these closely related compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when confronted with an unexpected mixture of triazole isomers.

Q1: Why is my triazole synthesis producing a mixture of isomers?

The formation of isomeric mixtures is inherent to the chemistry of the triazole ring system.[1][2] The primary reasons depend on the type of triazole you are synthesizing:

  • 1,2,3-Triazoles (from Azide-Alkyne Cycloadditions): The classic thermal Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne inherently lacks regiocontrol, often yielding a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][3] Achieving selectivity requires precise catalytic control.

  • 1,2,4-Triazoles: Syntheses like the Einhorn-Brunner or Pellizzari reactions can produce mixtures of N-alkylation products (e.g., 1H vs. 4H tautomers) or regioisomers depending on the substitution pattern of the starting materials.[4][5] The regioselectivity is often governed by a delicate balance of steric and electronic factors, which can be difficult to predict without prior art.

  • Tautomerism: Both 1,2,3- and 1,2,4-triazoles can exist as different tautomers, where a proton resides on different nitrogen atoms in the ring.[2][6] While often rapidly equilibrating in solution, these can lead to mixtures upon derivatization or complexation.

Q2: I have an isomeric mixture. What is the first step I should take?

The first and most critical step is unambiguous characterization . Before you can devise a separation strategy or optimize the reaction, you must know the identity and relative ratio of the isomers present. A combination of techniques is often necessary:

  • High-Resolution Mass Spectrometry (HRMS): Confirms that the components of the mixture are indeed isomers (i.e., they have the same molecular formula).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for identifying isomers in a mixture. ¹H and ¹³C NMR will often show distinct signals for each isomer. For definitive assignment, 2D NMR techniques are essential.[7]

  • High-Performance Liquid Chromatography (HPLC): Develop an analytical method to determine the ratio of isomers. This method will be invaluable for monitoring the success of both separation attempts and reaction optimization.

Q3: How can I definitively determine the regiochemistry of my triazole isomers?

This is a non-trivial challenge, as isomers can have very similar physical properties. The gold standard methods are:

  • Single-Crystal X-ray Diffraction: If you can isolate a crystalline sample of one or both isomers, this technique provides an unambiguous structural proof.[8][9]

  • Advanced NMR Techniques: When crystals cannot be obtained, specific NMR experiments can provide definitive assignments. ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful for distinguishing 1,4- from 1,5-disubstituted 1,2,3-triazoles by observing the long-range correlations between protons on the substituents and the triazole ring nitrogens.[10] Nuclear Overhauser Effect (NOE) experiments can also reveal through-space proximities that differentiate isomers.

Troubleshooting Guide: Isomer Control & Separation

This section provides detailed workflows for addressing specific isomeric challenges.

Scenario 1: Poor Regioselectivity in 1,2,3-Triazole Synthesis

Problem: "My azide-alkyne cycloaddition is yielding a mixture of 1,4- and 1,5-disubstituted products."

Causality: This outcome is characteristic of an uncatalyzed thermal reaction or a poorly optimized catalyzed reaction. The key to controlling regioselectivity is to use a catalyst that directs the cycloaddition down a specific mechanistic pathway.[3]

Solution Workflow:

start Isomeric Mixture of 1,4- and 1,5-Triazoles desired What is the desired isomer? start->desired isomer_1_4 1,4-Disubstituted desired->isomer_1_4  1,4-isomer isomer_1_5 1,5-Disubstituted desired->isomer_1_5  1,5-isomer protocol_cu Implement Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) isomer_1_4->protocol_cu protocol_ru Implement Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) isomer_1_5->protocol_ru end Achieve High Regioselectivity protocol_cu->end protocol_ru->end

Caption: Workflow for selecting the correct catalytic system.

Catalyst Selection for Regiocontrol

Catalyst SystemPredominant IsomerMechanistic RationaleKey Considerations
Copper(I) (CuAAC)1,4-Disubstituted The reaction proceeds via a copper-acetylide intermediate, where the terminal nitrogen of the azide attacks the internal, more electrophilic carbon of the activated alkyne.[6][11][12]The active Cu(I) species must be generated and maintained. Common sources include CuI, CuSO₄/Sodium Ascorbate, or Cu(MeCN)₄PF₆. Ligands can accelerate the reaction but are not always necessary.[3]
Ruthenium(II) (RuAAC)1,5-Disubstituted The mechanism involves the formation of a six-membered ruthenacycle intermediate. The initial C-N bond forms between the terminal, more electrophilic nitrogen of the azide and the terminal, more nucleophilic carbon of the alkyne.[13][14][15][CpRuCl(PPh₃)₂] or [CpRuCl(COD)] are common, highly effective catalysts.[13] RuAAC is often more tolerant of internal alkynes than CuAAC.[3]

Protocol 1: Achieving 1,4-Regioselectivity with Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a robust starting point for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles.

  • Reagent Preparation: Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a suitable solvent (e.g., a mixture of t-BuOH/H₂O (1:1) or THF).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. For an in situ reduction method, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and sodium ascorbate (5-10 mol%) in water.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography.

Protocol 2: Achieving 1,5-Regioselectivity with Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is designed for the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the complementary regioisomer to the CuAAC reaction.

  • Inert Atmosphere: This reaction is best performed under an inert atmosphere (N₂ or Ar) due to the sensitivity of the ruthenium catalyst. Use anhydrous solvents.

  • Reagent Preparation: In a flame-dried flask, dissolve the terminal alkyne (1.0 eq), the organic azide (1.1 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-2 mol%) in a suitable anhydrous solvent (e.g., THF, Toluene, or Dioxane).

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. RuAAC reactions can take from 6 to 48 hours.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by silica gel column chromatography to yield the pure 1,5-disubstituted triazole.

Scenario 2: Separating a Pre-existing Isomeric Mixture

Problem: "My reaction is complete, and I have a 1:1 mixture of isomers. How can I separate them for downstream applications?"

Causality: Isomers often have very similar polarities and physical properties, making separation challenging. A multi-pronged approach, starting with chromatography and potentially moving to crystallization, is often required.

Solution 1: Chromatographic Separation

Column chromatography is the first method to attempt. However, the similar polarity of triazole isomers often leads to poor separation.

Troubleshooting Poor Chromatographic Separation

Issue EncounteredPotential CauseRecommended Action
Co-elution Insufficient difference in polarity between isomers.1. Switch to a different stationary phase: If silica (normal phase) fails, try reverse-phase (C18) or HILIC.[16] 2. Use a shallower gradient: A slow, shallow gradient of a polar modifier (e.g., 0-10% MeOH in CH₂Cl₂) can resolve closely eluting spots.
Peak Tailing / Streaking The polar triazole nitrogen atoms are interacting strongly with acidic silanol groups on the silica surface.1. Add a modifier: Add a small amount of triethylamine (0.1-1%) or ammonia (in MeOH) to the eluent to mask the acidic sites and improve peak shape.[16] 2. Use deactivated silica gel.
Low Recovery The compound is highly polar and is irreversibly adsorbing to the silica gel.Switch to reverse-phase chromatography or consider a non-chromatographic method like crystallization.

Solution 2: Separation by Crystallization

If chromatography fails or is not scalable, crystallization can be a powerful alternative. This technique exploits small differences in the crystal lattice energies and solubilities of the isomers.

Protocol 3: Fractional Crystallization

This protocol requires patience and empirical optimization but can yield highly pure material.

  • Solvent Screening: The goal is to find a solvent or solvent system where one isomer is significantly less soluble than the other, especially at lower temperatures. Use small vials to test the solubility of your mixture in a range of solvents (e.g., hexanes, ethyl acetate, ethanol, acetonitrile, toluene, and mixtures thereof).

  • Dissolution: Dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator or freezer (0 to -20 °C) may be necessary. The key is slow cooling to promote the formation of well-ordered crystals of the less soluble isomer.

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble isomer.

  • Analysis: Analyze both the crystals and the filtrate by HPLC or NMR to determine the isomeric ratio. If the separation is incomplete, a second recrystallization of the enriched solid may be required.[17][18]

Expert Tip: For isomers with acidic or basic handles (like tolyl-triazoles), selective salt formation can dramatically alter solubility. A patented method describes forming an alkali metal salt of a tolyl-triazole mixture; the salt of the 5-tolyltriazole isomer precipitates, while the 4-tolyltriazole isomer remains in solution, allowing for effective separation.[19]

Definitive Isomer Characterization

Problem: "I have isolated a pure compound, but I am still unsure of its exact isomeric structure."

Causality: ¹H and ¹³C NMR shifts can sometimes be ambiguous. More advanced techniques are needed to map the connectivity and spatial relationships within the molecule.

Key Spectroscopic Markers for Differentiating Triazole Isomers

TechniqueObservation for 1,4-Isomer (CuAAC)Observation for 1,5-Isomer (RuAAC)Reference
¹H NMR The triazole C-H proton is typically more downfield (deshielded).The triazole C-H proton is typically more upfield (shielded).[8]
¹³C NMR The substituted triazole carbons (C4 & C5) have distinct chemical shifts.The chemical shifts of the substituted triazole carbons differ from the 1,4-isomer.[8][20]
¹H-¹⁵N HMBC Shows a clear correlation between the protons of the N1-substituent and the N2/N3 nitrogens.Shows a clear correlation between the protons of the N1-substituent and the N2 nitrogen, but not N3. This is often a definitive indicator.[10]

Protocol 4: Computational Chemistry for Stability Prediction

When experimental data is ambiguous, computational methods can predict the most stable isomer.

  • Structure Generation: Build the 3D coordinates for all possible isomers (e.g., 1,4- and 1,5-disubstituted).

  • Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311G(d,p) basis set.[21] This finds the lowest energy conformation for each isomer in the gas phase.

  • Frequency Calculation: Conduct a vibrational frequency analysis to confirm the structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPE).[21]

  • Energy Comparison: Compare the ZPE-corrected total energies. The isomer with the lower total energy is computationally predicted to be the more stable product.[22][23][24] Solvation models can be applied to better simulate stability in solution.[21]

References

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ACS Omega. Available at: [Link]

  • Purification of triazoles. Google Patents.
  • Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry. Macromolecules (ACS Publications). Available at: [Link]

  • Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]

  • Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters | Request PDF. ResearchGate. Available at: [Link]

  • Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]

  • Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. PubMed. Available at: [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed. Available at: [Link]

  • On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Request PDF. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Triazole. Wikipedia. Available at: [Link]

  • Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate. Available at: [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC - PubMed Central. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications (RSC Publishing). Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH National Library of Medicine. Available at: [Link]

  • Process for the isomerization of symmetric triazoles to unsymmetric.... Google Patents.
  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. NIH National Library of Medicine. Available at: [Link]

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • An Overview of Synthetic Approaches Towards 1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. Available at: [Link]

  • SOP: CRYSTALLIZATION. Columbia University. Available at: [Link]

  • (PDF) Ruthenium‐Catalyzed Azide‐Selenoalkyne Cycloadditions: A Combined Synthetic–Computational Study into Reaction Scope, Mechanism, and Origins of Regioselectivity. ResearchGate. Available at: [Link]

  • Guide for crystallization. Université de Montréal. Available at: [Link]

  • Fractional Crystallization. Sulzer. Available at: [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at: [Link]

  • (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. Available at: [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. ResearchGate. Available at: [Link]

  • Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. Rasayan J. Chem. Available at: [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis for Triazole Production Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of triazole production via Microwave-Assisted Organic Synthesis (MAOS). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and streamline your workflow for producing these vital heterocyclic scaffolds.

The advent of microwave-assisted synthesis has revolutionized the classic Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] Microwave irradiation offers dramatic reductions in reaction times—from hours or days to mere minutes—along with improved yields, higher product purity, and an alignment with the principles of green chemistry.[3][4] This guide will help you harness the full potential of this enabling technology.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and practices of microwave-assisted synthesis.

Q1: How does microwave heating actually work in a chemical reaction?

A: Unlike conventional heating which relies on thermal conduction and convection, microwave heating is a result of direct interaction between microwave energy and the molecules in your reaction mixture.[4] The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as your solvent or reagents, possess a dipole moment. When subjected to the microwave's oscillating electric field, these molecules attempt to align with it. This rapid, continuous reorientation creates molecular friction, which generates heat.[5]

  • Ionic Conduction: If ions are present in your reaction mixture (e.g., from a catalyst salt), they will move back and forth through the solution under the influence of the electric field. This movement causes collisions, and the kinetic energy is dissipated as heat.[6]

This direct energy transfer is what leads to rapid, uniform, and efficient volumetric heating of the reaction mixture, often much faster than what can be achieved with a traditional oil bath.[4]

Q2: I've heard about "non-thermal" or "specific" microwave effects. Do they play a role in accelerating my reaction?

A: This is a topic of considerable scientific discussion. While some early reports suggested microwaves could activate molecules in ways beyond simple heating, the current consensus is that the vast majority of rate enhancements observed are due to purely thermal effects.[7][8] The energy of microwave photons is too low to cleave chemical bonds directly.[7][9]

However, the way this thermal energy is delivered is unique. The rapid, high-energy input can lead to phenomena not easily replicated by conventional heating, such as:

  • Selective Heating: Components of the reaction mixture with higher polarity can be heated more rapidly than less polar components.[5]

  • Superheating: Solvents can be heated to temperatures well above their atmospheric boiling points in sealed, pressurized vessels.[8]

These effects, which arise from the unique heating mechanism, are responsible for the dramatic rate accelerations, rather than a "magical" non-thermal phenomenon.[6][8]

Q3: What are the most critical safety precautions I must take when using a microwave reactor?

A: Safety is paramount. Microwave reactors operate at high temperatures and pressures, so adherence to protocols is essential.

  • Pressure Management: Never exceed the maximum pressure rating for your reaction vessel. Be aware that highly exothermic reactions or the use of volatile solvents can lead to rapid pressure increases.[10][11] Start with small-scale reactions to assess the kinetics before scaling up.[12]

  • Reagent Stability: Be aware of the thermal stability of your reagents, particularly your azide. Organic azides can be explosive, and their risk increases with heat. Always consult the Material Safety Data Sheet (MSDS) for your compounds.[12]

  • Use Certified Equipment: Only use microwave vials, caps, and septa specifically designed and certified by the manufacturer for your reactor model. Domestic kitchen microwaves are not designed to handle the pressures or corrosive solvents used in a lab and are extremely dangerous for this application.[10][12]

  • Proper Cooling: Ensure the reaction vessel has cooled to a safe temperature (e.g., below 50 °C) before attempting to open it to release the internal pressure.[10]

Q4: Which triazole synthesis reactions are most suitable for microwave heating?

A: The most significant impact has been on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and regioselective for producing 1,4-disubstituted 1,2,3-triazoles.[1][13] Microwave irradiation dramatically accelerates this process, often providing excellent yields in 5-15 minutes.[14][15] Other reactions, including multicomponent syntheses of 1,2,4-triazoles and metal-free cycloadditions, also show significant benefits from microwave heating.[16][17][18]

Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues

This Q&A guide addresses specific problems you may encounter during your experiments.

Problem 1: Low to No Product Yield

Q: My reaction shows very low conversion to the desired triazole, even after the recommended reaction time. What are the most common causes?

A: This is the most frequent issue and can stem from several sources. The key is to diagnose the root cause systematically.

  • Catalyst Inactivation: The active catalyst is Cu(I). It is highly susceptible to oxidation by dissolved oxygen to the inactive Cu(II) state.[19]

    • Solution: Ensure your reaction is properly degassed. Use a solvent that has been sparged with an inert gas (N₂ or Ar). If using a Cu(II) source like CuSO₄, ensure you have an adequate amount of a reducing agent (e.g., sodium ascorbate) to generate and maintain the Cu(I) state in situ.[20]

  • Poor Reagent Quality or Degradation: Azides can be thermally unstable, and impurities in either the azide or alkyne can poison the catalyst.[12][19]

    • Solution: Verify the purity of your starting materials using NMR or LC-MS. If you suspect your azide is degrading at the reaction temperature, try running the reaction at a lower temperature for a longer duration.

  • Inappropriate Solvent Choice: The solvent's ability to absorb microwave energy and dissolve your reagents is critical. Non-polar solvents like toluene or hexane heat poorly, while highly polar solvents like DMF or DMSO might cause the copper catalyst to aggregate and fail.[3][21][22]

    • Solution: A mixture of solvents is often ideal. For example, a t-BuOH/H₂O or THF/H₂O mixture can provide good heating while maintaining the solubility of both organic substrates and the copper catalyst.[15][22]

  • Suboptimal Microwave Parameters: Too low a temperature will result in slow kinetics, while a temperature that is too high might decompose your catalyst or substrates.[23]

    • Solution: Perform an optimization matrix, varying the temperature (e.g., 80°C, 100°C, 120°C) and time (e.g., 5 min, 10 min, 20 min) to find the sweet spot for your specific substrate combination.

Diagram 1: Troubleshooting Workflow for Low Triazole Yield

This decision tree provides a logical path for diagnosing failed reactions.

TroubleshootingWorkflow Start Problem: Low/No Product Yield CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckReagents Are Starting Materials Pure & Stable? Start->CheckReagents CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions CheckSolvent Is the Solvent Appropriate? Start->CheckSolvent CatalystSolution1 Degas solvent Use fresh Sodium Ascorbate CheckCatalyst->CatalystSolution1 Cu(I) may be oxidizing CatalystSolution2 Add a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA) CheckCatalyst->CatalystSolution2 Catalyst may be unstable ReagentSolution1 Verify purity via NMR/LC-MS Re-purify if necessary CheckReagents->ReagentSolution1 Impurities can poison catalyst ReagentSolution2 Run at a lower temperature to prevent degradation CheckReagents->ReagentSolution2 Substrates may be thermally labile ConditionSolution1 Optimize Temperature & Time (Run a matrix) CheckConditions->ConditionSolution1 Kinetics may be too slow/fast ConditionSolution2 Check stoichiometry (ensure 1:1 or slight excess of one reagent) CheckConditions->ConditionSolution2 Incorrect molar ratios SolventSolution1 Use a solvent mixture (e.g., tBuOH/H2O, THF/H2O) CheckSolvent->SolventSolution1 Poor heating or catalyst aggregation SolventSolution2 Ensure all reagents are fully dissolved at reaction temperature CheckSolvent->SolventSolution2 Incomplete solubility

Caption: A decision tree for troubleshooting low-yield microwave-assisted triazole synthesis.

Problem 2: Formation of Significant Byproducts

Q: My reaction is working, but I'm observing a major byproduct that I suspect is the homocoupling of my alkyne (Glaser coupling). How can I minimize this?

A: The oxidative homocoupling of terminal alkynes is the most common side reaction in CuAAC. It is also mediated by copper and is favored by the presence of oxygen.

  • Rigorous Oxygen Exclusion: This is the most effective solution. Ensure your solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert atmosphere (N₂ or Ar).[19]

  • Use of Additives: Adding a small amount of a base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can help suppress the homocoupling pathway.

  • Optimize Catalyst and Ligand: Some ligands are better than others at stabilizing the Cu(I) center and promoting the desired cycloaddition over the homocoupling. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be highly effective.[24]

  • Control Reaction Time: Longer reaction times can lead to more byproduct formation, especially if the catalyst begins to decompose.[21] Optimize your reaction to be as short as possible while still achieving full conversion of the limiting reagent.

Problem 3: Difficulty with Reaction Scale-Up

Q: My small-scale (10-20 mg) reaction works perfectly, but when I try to scale it up to 200 mg, the yield drops dramatically. Why is this happening?

A: Scaling up microwave reactions is not always linear and presents unique challenges.

  • Uneven Heating: The penetration depth of microwaves into a material is finite. In a larger volume, the center of the reaction mixture may not reach the target temperature as efficiently as the outer portions, leading to non-uniform heating and inconsistent results.[5]

    • Solution: Ensure vigorous stirring. Consider using a lower concentration to allow for better microwave penetration. For significant scale-up, a continuous-flow microwave reactor may be a more appropriate technology.[3]

  • Heat and Pressure Management: A larger reaction volume has a different surface-area-to-volume ratio, affecting heat dissipation. A reaction that is well-behaved on a small scale can become a dangerous runaway on a larger scale.

    • Solution: Scale up incrementally (e.g., 2x, then 5x). Monitor the temperature and pressure profiles closely. You may need to use a lower power setting with a longer ramp time to maintain control.

Section 3: Core Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a risk assessment before starting any new procedure.

Protocol 1: General Procedure for Microwave-Assisted CuAAC Synthesis

This protocol describes a typical three-component reaction to synthesize a 1,4-disubstituted 1,2,3-triazole.[25]

Materials:

  • Microwave reactor with certified pressure-rated vials (e.g., 10 mL) and magnetic stir bars.

  • Organic Halide (e.g., Benzyl Bromide)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Sodium Azide (NaN₃) - Caution: Highly Toxic and Potentially Explosive!

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvent: t-Butanol/Water (1:1 v/v), degassed.

Procedure:

  • To a 10 mL microwave process vial containing a magnetic stir bar, add the organic halide (1.0 mmol, 1.0 equiv).

  • Add the terminal alkyne (1.0 mmol, 1.0 equiv).

  • Add sodium azide (1.1 mmol, 1.1 equiv).

  • Add the degassed t-BuOH/H₂O solvent (4 mL).

  • Add CuSO₄·5H₂O (0.05 mmol, 5 mol%).

  • Add sodium ascorbate (0.10 mmol, 10 mol%).

  • Seal the vial securely with the appropriate cap and septum.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Power: 100 W (or use dynamic power control to maintain temperature)

    • Stirring: On

  • After the irradiation period, allow the vial to cool to below 50 °C.[10]

  • Once cooled, open the vial in a fume hood. Dilute the reaction mixture with water (20 mL).

  • The triazole product will often precipitate and can be collected by filtration, washed with water, and dried. If it does not precipitate, extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product as necessary, typically by column chromatography or recrystallization.

Protocol 2: Optimizing Key Reaction Parameters

A systematic approach is crucial for optimizing your yield and purity.

  • Solvent Screening: Prepare several identical reactions and test them in different solvent systems. Good candidates to screen include:

    • t-BuOH/H₂O (1:1)

    • DMF/H₂O (1:1)[22]

    • Ethanol[26]

    • Acetonitrile[21]

    • Toluene (as a low-polarity control)[21] Analyze the crude reaction mixture of each by LC-MS or TLC to quickly determine the most promising solvent system.

  • Temperature/Time Matrix: Using the best solvent, set up a matrix of reactions. For example:

    • 80 °C for 5, 10, and 20 minutes.

    • 100 °C for 5, 10, and 20 minutes.

    • 120 °C for 5, 10, and 20 minutes. This will identify the conditions that give the highest conversion with the least byproduct formation.

  • Catalyst Loading: Once the optimal solvent, temperature, and time are known, you can attempt to reduce the catalyst loading. Run reactions with 5 mol%, 2 mol%, 1 mol%, and 0.5 mol% of the copper source to find the lowest effective amount, which is both economical and simplifies purification.[21]

Section 4: Data Summary Tables
Table 1: Properties of Common Solvents for Microwave-Assisted Synthesis

The ability of a solvent to heat in a microwave field is related to its dielectric properties. A high loss tangent (tan δ) indicates efficient conversion of microwave energy to heat.

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CLoss Tangent (tan δ) x 10³ at 2.45 GHzSuitability Notes
Water10080.4126Excellent absorber, good for catalyst solubility.[3]
Ethanol7824.3250Excellent absorber, common green solvent.[3]
DMF15336.7165High boiling point, good absorber, dissolves many organics.[21]
Acetonitrile8237.564Good absorber, common polar aprotic solvent.[21]
Toluene1112.4<10Poor absorber, generally unsuitable unless a polar reagent or ionic liquid is present.[21][22]
Dioxane1012.2<10Poor absorber, similar limitations to toluene.[21]

Data compiled from multiple sources.[3][21]

Section 5: References
  • Swami, S., Sharma, N., Sharma, G., & Shrivastava, R. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link][27]

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology. [Link][20][24]

  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link][6]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link][7]

  • Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link][21]

  • Bari, E., & Petrucci, R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link][3]

  • International Journal of Scientific Development and Research. (2025). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. IJSDR. [Link][15][22]

  • El-Faham, A., et al. (2021). Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. Journal of Chemistry. [Link][23]

  • Dudley, G. B., Richman, R., & Stiegman, A. E. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical science. [Link][8]

  • Mohammed, A. I., et al. (n.d.). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. Asian Journal of Chemistry. [Link][1]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link][12]

  • Wikipedia. (n.d.). Microwave chemistry. Wikipedia. [Link][5]

  • International Journal of Advanced Research. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical and Medicinal Research. [Link][4]

  • Indian Academy of Sciences. (n.d.). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Indian Academy of Sciences. [Link][13]

  • Taylor & Francis. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link][17]

  • Organic Syntheses. (n.d.). A Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-b]quinolinones. Organic Syntheses. [Link][10]

  • RSC Publishing. (n.d.). Catalyst and solvent free microwave-assisted synthesis of substituted 1,2,3-triazoles. Green Chemistry. [Link][18]

  • Bentham Science Publishers. (2016). Microwave-induced Triazole Synthesis via 1,3-dipolar azide-alkyne cycloaddition: Recent Advances. Bentham Science. [Link][28]

  • IRIS-AperTO. (n.d.). Click Chemistry Under Microwave or Ultrasound Irradiation. IRIS-AperTO. [Link][14]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link][11]

  • MDPI. (n.d.). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. MDPI. [Link][29]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link][9]

  • SciSpace. (n.d.). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. SciSpace. [Link][25]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link][2]

  • Sathyabama Institute of Science and Technology. (n.d.). MICROWAVE MEDIATED ORGANIC SYNTHESIS (MAOS), IONIC LIQUIDS. Sathyabama Institute of Science and Technology. [Link]

Sources

Technical Support Center: Handling and Storage Guidelines for Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling and storage of these versatile heterocyclic compounds. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining compound integrity, and guaranteeing laboratory safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of triazole compounds.

Q1: What are the general storage recommendations for solid triazole compounds?

A1: For optimal stability, solid triazole compounds should be stored in a cool, dry, and dark environment.[1][2] It is highly recommended to store them in tightly sealed containers, preferably under an inert atmosphere such as argon or nitrogen, especially for long-term storage.[1][2] Many suppliers suggest a storage temperature of +4°C or between 2-8°C.[1][2][3] Exposure to humidity, light, and elevated temperatures can significantly accelerate degradation.[1]

Q2: How should I prepare and store solutions of triazole compounds?

A2: The stability of triazole compounds in solution is influenced by several factors, including the choice of solvent, pH, temperature, and light exposure.[1] Photodegradation can be a significant issue for certain derivatives, particularly under UV or simulated solar light.[1][4] Therefore, it is crucial to use appropriate solvents and buffer systems and to protect solutions from light, especially if the compound is known to be photosensitive. For many triazole-based antifungal agents, water solubility can be a challenge, and the use of co-solvents like DMSO may be necessary.[5][6] Always prepare fresh solutions when possible and store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Are triazole compounds hazardous? What personal protective equipment (PPE) should I use?

A3: Yes, many triazole compounds have associated health hazards. For instance, 1,2,4-triazole is classified as harmful if swallowed, causes serious eye irritation, and may damage fertility or an unborn child.[7][8] Therefore, it is imperative to handle these compounds with appropriate safety precautions. Always work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2] Standard PPE includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat or protective clothing.[2][9] Always consult the Safety Data Sheet (SDS) for the specific triazole compound you are working with for detailed hazard information.[2]

Q4: What are the common incompatibilities of triazole compounds?

A4: Triazole compounds can react violently with strong oxidizing agents and strong acids.[7][10][11] They may also be incompatible with certain metals. For example, 1,2,4-triazole poses a danger of explosion with silver and heat.[10][11] Always review the SDS for specific incompatibility information before use.

Section 2: Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: My biological assay results are inconsistent or show a loss of activity over time.

  • Potential Cause: This is a common problem that can often be traced back to the degradation of the triazole compound in the assay medium.[1] The stability of triazoles can be affected by the solvent, pH, and temperature of the assay conditions.[1]

  • Troubleshooting Steps:

    • Verify Compound Purity: Before starting your experiments, confirm the purity of your triazole compound using analytical techniques such as NMR, HPLC, or Mass Spectrometry.[5] Impurities can interfere with the assay.

    • Assess Stability: Evaluate the stability of your compound under the specific assay conditions (buffer, pH, temperature) over the duration of the experiment.[5] This can be done by analyzing aliquots of the compound in the assay medium at different time points using HPLC.

    • Check Solubility: Poor solubility can lead to a lower effective concentration of the compound in the assay.[5] Determine the solubility of your derivative in the assay buffer. If solubility is low, consider using a co-solvent like DMSO at a concentration that does not impact the assay's performance.[5]

Issue 2: I am observing unexpected side products or low yields in my synthesis of a 1,2,4-triazole.

  • Potential Cause: The formation of impurities or low yields can be due to thermal degradation or side reactions during the synthesis.[1] A common side reaction, especially when using hydrazides, is the formation of a 1,3,4-oxadiazole.[1]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: High temperatures can promote the formation of side products.[1] Try running the reaction at a lower temperature for a longer duration.

    • Ensure Anhydrous Conditions: Moisture can facilitate the formation of oxadiazole side products.[1] Use dry solvents and reagents and conduct the reaction under an inert atmosphere.[1]

    • Refine Purification Strategy: If impurities are present, optimize your purification method. Techniques such as column chromatography with a suitable solvent system or recrystallization can be effective.

Issue 3: I am having difficulty crystallizing my final triazole product.

  • Potential Cause: The compound may be too soluble in the chosen solvent, or the presence of impurities might be inhibiting crystallization.[1]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

    • Modify the Solvent System: If your compound is highly soluble, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.[1]

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound.[1]

Section 3: Data and Diagrams

Table 1: General Storage Conditions for Triazole Compounds
ParameterRecommendationRationale
Temperature Cool (often 2-8°C)Minimizes thermal degradation.[1][2][3]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[1][2]
Light Dark (amber vials)Prevents photodegradation.[1][2]
Container Tightly sealedPrevents contamination and moisture absorption.[2]
State Solid (when possible)Generally more stable than solutions for long-term storage.
Diagram 1: Troubleshooting Workflow for Poor Biological Activity

G start Poor Biological Activity Observed compound_verification Step 1: Compound Verification start->compound_verification purity Is the compound pure? (NMR, HPLC, MS) compound_verification->purity Purity Check stability Is the compound stable under experimental conditions? purity->stability Stability Check solubility Is the compound soluble in the assay medium? stability->solubility Solubility Check assay_review Step 2: Assay & Experimental Setup Review solubility->assay_review controls Are controls working as expected? assay_review->controls Control Validation parameters Are reagent concentrations and incubation times appropriate? controls->parameters Parameter Optimization interference Could there be assay interference? parameters->interference Interference Check resolution Identify and Address Root Cause interference->resolution

Caption: Troubleshooting workflow for poor biological activity.

Diagram 2: Degradation Pathways of Triazole Compounds

G triazole Triazole Compound degradation Degradation triazole->degradation photodegradation Photodegradation (UV/Light Exposure) degradation->photodegradation hydrolysis Hydrolysis (pH-dependent) degradation->hydrolysis thermal_degradation Thermal Degradation (High Temperature) degradation->thermal_degradation oxidation Oxidation (Presence of Oxidizing Agents) degradation->oxidation degraded_products Inactive or Side Products photodegradation->degraded_products hydrolysis->degraded_products thermal_degradation->degraded_products oxidation->degraded_products

Sources

Technical Support Center: Overcoming Low Solubility of Triazole Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for one of the most common challenges in the synthesis and application of triazole derivatives: low solubility. Triazole scaffolds are invaluable in medicinal chemistry and materials science, but their propensity for strong intermolecular interactions can lead to significant solubility hurdles.[1][2][3] This resource combines troubleshooting guides for immediate in-lab problems with in-depth FAQs to explain the underlying principles, ensuring your experimental choices are both effective and well-informed.

Troubleshooting Guide: In-Experiment Issues

This section addresses specific problems you might encounter during an experiment.

Q1: My starting material/product has precipitated out of the reaction mixture unexpectedly. What should I do first?

A1: An unexpected precipitation indicates that the saturation point of your compound has been exceeded under the current conditions. The immediate goal is to redissolve the material without compromising the reaction's integrity.

Immediate Steps:

  • Increase Temperature: Gently warm the reaction mixture. The solubility of most organic solids increases with temperature.[4][5] Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of your reactants. An increase of even 10-20°C can sometimes be sufficient to redissolve the precipitate.[6][7][8]

  • Add a Co-solvent: If warming is ineffective or undesirable, introduce a small volume of a stronger, miscible co-solvent.[9][10][11] For example, if your reaction is in dichloromethane (DCM), adding a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can dramatically increase solubility.[12][13] Add the co-solvent dropwise until the solid redissolves.

  • Increase Dilution: If the reaction concentration allows, add more of the primary solvent to lower the overall concentration of the solute.

Causality: Precipitation occurs when the energy required to break the solute-solute interactions (crystal lattice energy) is greater than the energy gained from solute-solvent interactions. By increasing temperature, you provide the kinetic energy needed to disrupt the crystal lattice.[7] A co-solvent works by altering the overall polarity of the solvent system to better match that of the solute, improving solvation.[14][15]

Below is a workflow to guide your immediate actions when precipitation occurs.

G cluster_start cluster_actions cluster_check cluster_end start Precipitate Forms Unexpectedly warm Action: Gently warm the reaction mixture start->warm First Response check_dissolved Did the solid redissolve? warm->check_dissolved cosolvent Action: Add a small amount of a strong co-solvent (e.g., DMSO, DMF) check_compatible Is this approach compatible with the reaction? cosolvent->check_compatible dilute Action: Add more of the primary solvent dilute:e->check_dissolved:w check_dissolved->cosolvent No proceed Continue Reaction & Monitor check_dissolved->proceed Yes check_compatible->dilute No check_compatible->proceed Yes reevaluate Re-evaluate Synthesis Strategy (See FAQs) check_compatible->reevaluate If all fail

Caption: Troubleshooting workflow for unexpected precipitation.
Q2: My crude triazole product is an insoluble solid that is difficult to purify by column chromatography. What are my options?

A2: This is a common challenge, as the strong intermolecular forces that cause low solubility also lead to issues with traditional purification methods.[1]

Purification Strategies:

  • Trituration/Recrystallization: This is often the most effective method.

    • Trituration: Suspend the crude solid in a solvent where the desired product is insoluble, but the impurities are soluble. Stir or sonicate the suspension, then filter to collect the purified, solid product.

    • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (or solvent/co-solvent mixture) and allow it to cool slowly. The purified product should crystallize out, leaving impurities in the solution. This requires a careful solvent screen.

  • Acid-Base Extraction: If your triazole derivative contains a basic nitrogen atom (like a pyridine substituent) or an acidic proton, you can use an acid-base workup.

    • For Basic Compounds: Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated, more water-soluble salt will move to the aqueous phase. Wash the aqueous phase with an organic solvent to remove non-basic impurities, then neutralize the aqueous phase with a base (e.g., NaHCO₃) to precipitate the purified free-base product.[1]

  • Specialized Chromatography: If chromatography is unavoidable, consider these modifications:

    • Stronger Mobile Phase: Use highly polar solvent systems, such as a gradient of methanol in DCM.

    • Additives: Sometimes, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can improve the solubility and chromatography of acidic or basic compounds, respectively.

Frequently Asked Questions (FAQs)

This section provides in-depth answers to broader questions about the principles of triazole solubility.

Q3: What are the fundamental reasons for the low solubility of many triazole derivatives?

A3: The low solubility of triazole derivatives is primarily due to their molecular structure and the resulting intermolecular forces.

  • Strong Crystal Lattice Energy: The planar, rigid structure of the triazole ring, combined with its large dipole moment, promotes efficient molecular packing in the solid state.[16][17] This creates a highly stable crystal lattice. A large amount of energy is required for solvent molecules to break apart these strong intermolecular hydrogen bonds and π-π stacking interactions, resulting in low solubility.[1][18]

  • Hydrogen Bonding: The nitrogen atoms in the triazole ring are potent hydrogen bond acceptors, and if N-H protons are present, they can also act as donors.[17][19] These strong, directional interactions contribute significantly to the stability of the solid form over the dissolved state.

  • Substituent Effects: The nature of the substituents on the triazole ring is critical. Large, nonpolar, or rigid aromatic groups can exacerbate low solubility in polar solvents, while flexible alkyl chains or polar functional groups can improve it.[18][20]

Q4: How should I select an appropriate solvent system for a reaction involving a poorly soluble triazole?

A4: Solvent selection is a balance between solubilizing your compound and ensuring compatibility with your reaction conditions. There is no single best solvent.[1]

Key Considerations:

  • Polar Aprotic Solvents: These are often the first choice. Solvents like DMSO, DMF, NMP (N-methyl-2-pyrrolidone), and DMAc (N,N-dimethylacetamide) are excellent at dissolving polar, hydrogen-bond-accepting compounds like triazoles. Their high polarity effectively solvates the molecule, while their aprotic nature prevents unwanted side reactions with strong bases or electrophiles.

  • Co-Solvent Systems: A mixture of solvents is often more effective than a single solvent.[10][11] For instance, in Cu(I)-catalyzed "click" chemistry (CuAAC), mixtures like t-BuOH/H₂O, DMSO/H₂O, or THF/H₂O are common.[12][13] The organic co-solvent helps dissolve the organic azide and alkyne, while water can be ideal for the catalyst system.[21]

  • Temperature: For reactions that can be heated, using a higher-boiling point solvent (e.g., toluene, xylenes, or DMF) can leverage the positive correlation between temperature and solubility.[4][22]

The following table summarizes the properties of commonly used solvents in organic synthesis.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
Water 10.280.1100Excellent for some click reactions, but poor for nonpolar substrates.[21]
DMSO 7.246.7189Excellent solubilizer, high boiling point, can be difficult to remove.
DMF 6.436.7153Strong solubilizer, high boiling point, potential for decomposition.
Acetonitrile 5.837.582Good general-purpose polar aprotic solvent.[12]
Methanol 5.132.765Polar protic solvent, can act as a nucleophile.
THF 4.07.666Good for moderately polar compounds, can form peroxides.[13]
DCM 3.19.140Common for chromatography, limited power for very polar triazoles.
Toluene 2.42.4111Good for nonpolar compounds and higher temperature reactions.
Q5: Beyond solvent choice, what other strategies can I employ to improve the solubility of a novel triazole derivative?

A5: When solvent optimization is insufficient, you can turn to structural modification or prodrug strategies, particularly during the drug development process.

G cluster_start cluster_strategies cluster_details start Is the Triazole Derivative's Solubility Too Low? solvent Strategy 1: Solvent & Process Optimization start->solvent For Synthesis structural Strategy 2: Structural Modification start->structural For Lead Optimization prodrug Strategy 3: Prodrug Approach start->prodrug For Drug Development solvent_details • Use stronger solvents (DMSO, DMF) • Employ co-solvent systems • Increase reaction temperature • Use sonication solvent->solvent_details structural_details • Add flexible alkyl chains • Introduce polar groups (-OH, -NH2) • Disrupt planarity to reduce packing • Vary triazole position in linkers structural->structural_details prodrug_details • Add a cleavable solubilizing group  (e.g., phosphate, amino acid) • Improves aqueous solubility for delivery • Bioreversible conversion to active drug prodrug->prodrug_details

Caption: Decision tree for selecting a solubility enhancement strategy.
  • Structural Modification: Systematically altering the molecule's structure can disrupt the crystal packing and improve solubility.[18][23]

    • Introduce Solubilizing Groups: Add polar functional groups like hydroxyls (-OH), amines (-NH₂), or even carboxylic acids.[18]

    • Add Flexible Chains: Incorporating flexible alkyl or poly(ethylene glycol) (PEG) chains can disrupt the rigid crystal lattice.

    • Break Planarity: Introducing bulky groups or altering bond angles to make the molecule less planar can hinder efficient packing.

    • Vary Isomerism: Subtle changes, such as moving the position of the triazole ring within a linker, can have a significant impact on physicochemical properties like solubility.[20]

  • Prodrug Approach: This is a powerful strategy in drug development for overcoming poor aqueous solubility for administration.[24][25][26] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.

    • Mechanism: A highly polar, ionizable group (e.g., a phosphate ester, an amino acid, or a glycoside) is temporarily attached to the parent triazole.[27] This new molecule (the prodrug) is much more water-soluble. For example, the antifungal ravuconazole was reformulated as the phosphorylated prodrug fosravuconazole to dramatically increase its water solubility for administration.[28]

    • Advantage: This approach allows for the delivery of a poorly soluble drug in an aqueous formulation, improving bioavailability, without permanently altering the core structure responsible for its therapeutic activity.[27]

Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Novel Triazole Derivative

Objective: To identify a suitable solvent or co-solvent system for a poorly soluble triazole derivative for reaction or purification.

Materials:

  • Your triazole derivative (approx. 10-20 mg)

  • A selection of solvents (e.g., Toluene, DCM, THF, Acetonitrile, Methanol, DMF, DMSO)

  • Small vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Heat gun or heating block

Methodology:

  • Preparation: Aliquot a small, known amount of your compound (e.g., 2 mg) into several labeled vials.

  • Initial Screening (Room Temperature):

    • To the first vial, add a measured volume (e.g., 0.1 mL) of the first solvent to be tested.

    • Vortex the vial for 30 seconds, then stir for 2 minutes.

    • Visually inspect for dissolution. If dissolved, the solubility is ≥ 20 mg/mL. If not, proceed to the next step.

    • Continue adding the solvent in 0.1 mL increments, vortexing and stirring after each addition, until the solid dissolves or a total volume of 1 mL is reached. Record the volume required for dissolution to estimate solubility.

    • Repeat this process for each solvent on your list.

  • Screening with Heat:

    • For vials where the compound did not fully dissolve at room temperature, gently warm the suspension using a heat gun or heating block while stirring.

    • Observe if heating promotes dissolution. Note the approximate temperature required. Be aware of solvent boiling points.

  • Co-Solvent Screening:

    • Based on the initial results, identify a primary solvent with partial solubility and a strong solvent in which the compound is highly soluble (e.g., DCM and DMSO).

    • In a new vial with 2 mg of your compound, add the primary solvent (e.g., 0.5 mL of DCM).

    • Add the strong co-solvent (e.g., DMSO) dropwise while vortexing until the solid dissolves. Record the ratio of the two solvents.

  • Analysis: Compile your observations in a table to compare the performance of different solvents and co-solvent systems, both at room temperature and with heating. This data will guide your choice for scaling up your reaction or purification.

References
  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. (n.d.).
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.).
  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydr
  • Overcoming low solubility of triazole derivatives in organic synthesis. (n.d.). BenchChem.
  • Cosolvent. (n.d.). Wikipedia.
  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.).
  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts.
  • Technical Support Center: Overcoming Poor Solubility of Starting M
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Click Chemistry in Drug Discovery. (n.d.). Sigma-Aldrich.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.).
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). Figshare.
  • 1,2,3-Triazole-Diketopyrrolopyrrole Derivatives with Tunable Solubility and Intermolecular Interactions. (n.d.).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
  • Best solvent for azide alkyne cycloaddition? (2018).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. (2025).
  • Co-solvent: Significance and symbolism. (2025). SciSpace.
  • 1,2,4-Triazole - Solubility of Things. (n.d.). Solubility of Things.
  • Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry. (n.d.).
  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (n.d.).
  • Prodrug strategies to overcome poor water solubility. (2007).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). MDPI.
  • Prodrug strategies to overcome poor w
  • Prodrug strategies to overcome poor w
  • Structural Modification Strategies of Triazoles in Anticancer Drug Development. (n.d.).

Sources

Validation & Comparative

A Comparative Analysis of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL and Fluconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Introduction to Triazole Antifungals

The triazole class of antifungal agents has revolutionized the management of both superficial and systemic mycoses. Their primary mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a member of the cytochrome P450 family and is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] By disrupting ergosterol synthesis, triazoles compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1]

Fluconazole: An Established Benchmark

Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a synthetic triazole antifungal drug with a broad spectrum of activity against many fungal pathogens.[2] It is widely used for the treatment of various fungal infections, including candidiasis, cryptococcal meningitis, and coccidioidomycosis.[2]

Chemical Structure of Fluconazole

fluconazole_structure fluconazole lbl Figure 1: Chemical Structure of Fluconazole

Caption: Chemical Structure of Fluconazole

Mechanism of Action of Fluconazole

Fluconazole exerts its antifungal effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of the enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. This binding prevents the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols and the depletion of ergosterol in the fungal cell membrane. The greater affinity of fluconazole for fungal CYP51 compared to mammalian cytochrome P450 enzymes contributes to its favorable safety profile.

fluconazole_moa Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalCellMembrane Intact Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential Component InhibitedMembrane Disrupted Fungal Cell Membrane Fluconazole Fluconazole Fluconazole->CYP51 Inhibits CYP51->Ergosterol Catalyzes CYP51->InhibitedMembrane Depletion of Ergosterol & Accumulation of Toxic Sterols

Caption: Mechanism of Action of Fluconazole

2-(1H-1,2,4-Triazol-1-YL)propan-1-OL: A Structural Analog

This compound is a simpler structural analog of fluconazole. It shares the core 1-(1H-1,2,4-triazol-1-yl)propan-ol scaffold but lacks the second triazole ring and the 2,4-difluorophenyl group present in fluconazole.

Chemical Structure of this compound

analog_structure analog lbl Figure 2: Chemical Structure of this compound

Caption: Chemical Structure of this compound

Comparative Analysis: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data for this compound, a comparative analysis can be framed based on established SAR principles for triazole antifungals.

Table 1: Structural and Predicted Functional Comparison

FeatureFluconazoleThis compoundPredicted Impact on Antifungal Activity
Core Scaffold 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-olThis compoundThe core propanol backbone with a triazole ring is a key pharmacophore for binding to CYP51. The simpler structure may have altered binding affinity.
2-Position Substituent 2,4-difluorophenyl groupMethyl groupThe difluorophenyl group in fluconazole is crucial for potent activity, likely through hydrophobic interactions within the active site of CYP51. Its absence is predicted to significantly reduce antifungal potency.
Second Triazole Ring PresentAbsentThe second triazole in fluconazole contributes to its broad spectrum and pharmacokinetic properties. Its absence may narrow the spectrum of activity.
Predicted Mechanism Inhibition of Lanosterol 14α-demethylase (CYP51)Likely inhibition of Lanosterol 14α-demethylase (CYP51)The presence of the 1,2,4-triazole ring suggests a similar mechanism of action, though with potentially much lower affinity for the target enzyme.
Predicted Efficacy High in vitro and in vivo efficacy against susceptible fungiPredicted to be significantly lower than fluconazoleThe lack of key structural motifs (difluorophenyl and second triazole) would likely result in weaker binding to CYP51 and consequently lower antifungal activity.

Experimental Protocols for Antifungal Susceptibility Testing

To facilitate further research and direct comparison, standardized methodologies for evaluating antifungal agents are crucial.

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[3][4] The broth microdilution method is a widely accepted technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Step-by-Step Methodology:

  • Preparation of Antifungal Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations in a 96-well microtiter plate.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density. This suspension is further diluted in RPMI 1640 medium.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The microtiter plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. The inhibition is typically assessed visually or spectrophotometrically.

broth_microdilution cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Antifungal_Prep Prepare Serial Dilutions of Antifungal Agent Inoculation Inoculate Microtiter Plate Antifungal_Prep->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing

In Vivo Efficacy Evaluation: Murine Model of Systemic Candidiasis

Animal models are essential for evaluating the in vivo efficacy of novel antifungal candidates. The murine model of systemic candidiasis is a commonly used and well-characterized model.[5]

Step-by-Step Methodology:

  • Immunosuppression (Optional but common): To establish a robust infection, mice are often immunosuppressed using agents like cyclophosphamide.[5]

  • Infection: A standardized inoculum of a pathogenic Candida species (e.g., Candida albicans) is injected intravenously into the mice.

  • Treatment: The test compound and a control (e.g., fluconazole or vehicle) are administered to different groups of infected mice at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Mice are monitored daily for signs of illness and mortality.

  • Endpoint Analysis: The efficacy of the treatment can be assessed by several endpoints, including:

    • Survival: The percentage of surviving mice in each treatment group over time.

    • Fungal Burden: At a predetermined time point, mice are euthanized, and target organs (e.g., kidneys, brain) are harvested, homogenized, and plated on selective agar to quantify the number of colony-forming units (CFUs). A reduction in fungal burden compared to the control group indicates efficacy.

in_vivo_model Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Infection Intravenous Infection with Candida albicans Immunosuppression->Infection Treatment_Groups Treatment Groups (Test Compound, Fluconazole, Vehicle) Infection->Treatment_Groups Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment_Groups->Monitoring Endpoint_Analysis Endpoint Analysis (Survival, Fungal Burden in Organs) Monitoring->Endpoint_Analysis

Caption: Workflow for a Murine Model of Systemic Candidiasis

Conclusion and Future Directions

Fluconazole remains a vital tool in the armamentarium against fungal infections due to its well-defined mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy. The structural analysis of this compound, based on established SAR principles for triazole antifungals, strongly suggests that it would possess significantly lower antifungal activity compared to fluconazole. The absence of the 2,4-difluorophenyl group and the second triazole moiety, both critical for potent and broad-spectrum activity, is the primary basis for this prediction.

However, this theoretical analysis underscores the importance of empirical testing. The synthesis and evaluation of this compound and its derivatives using the standardized in vitro and in vivo protocols outlined in this guide would provide valuable data to either confirm or refute these predictions. Such studies are essential for the rational design and development of new, more effective triazole antifungal agents to combat the growing challenge of antifungal resistance.

References

  • Segal, E., & Frenkel, M. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(1), 21. [Link]

  • Kumar, A., & Singh, P. (2023). Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. Chemical Biology & Drug Design, 102(1), 133-162. [Link]

  • Shadomy, S., & Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and findings in experimental and clinical pharmacology, 9(11), 729–738. [Link]

  • Segal, E., & Frenkel, M. (2018). Experimental in Vivo Models of Candidiasis. Journal of Fungi, 4(1), 21. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3687-3693. [Link]

  • Segal, E., & Frenkel, M. (2018). Experimental in Vivo Models of Candidiasis. Semantic Scholar. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 751-789. [Link]

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link]

  • Sun, P., et al. (2007). Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14 alpha-demethylase (CYP51). Chemistry & Biodiversity, 4(8), 1855-1873. [Link]

  • Bohrium. (2018). experimental-in-vivo-models-of-candidiasis - Ask this paper. [Link]

  • CLSI. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]

  • Sun, P., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(5), 6434-6450. [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2183. [Link]

  • Wiederhold, N. P., et al. (2020). Design, synthesis, and activity evaluation of novel tetrazole-based CYP51 inhibitors. Antimicrobial Agents and Chemotherapy, 64(12), e01234-20. [Link]

  • PubChem. (n.d.). Fluconazole. National Center for Biotechnology Information. [Link]

Sources

A Comparative Analysis of the Antifungal Efficacy of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

In the face of rising antifungal resistance, the discovery and validation of novel therapeutic agents is a critical priority in medicinal chemistry and infectious disease research. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal drugs, with prominent examples including fluconazole and itraconazole.[1][2][3] This guide provides a comprehensive framework for evaluating the antifungal efficacy of a novel triazole derivative, 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL. We will present a comparative analysis of its performance against established antifungal agents, supported by detailed experimental protocols and illustrative data.

The primary mechanism of action for triazole antifungals is the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] By disrupting ergosterol synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[3] This guide will walk through the necessary in vitro experiments to validate the antifungal potential of this compound and compare its efficacy to current standards of care.

I. In Vitro Antifungal Susceptibility Testing

The initial step in evaluating a new antifungal compound is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is the primary metric used, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[5] For this evaluation, we will utilize the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Comparative MIC Data

The following table presents hypothetical MIC data for this compound against a panel of pathogenic fungi, in comparison to fluconazole and voriconazole.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans ATCC 90028210.125
Candida glabrata ATCC 900308160.5
Candida krusei ATCC 62584640.25
Cryptococcus neoformans ATCC 90112140.06
Aspergillus fumigatus ATCC 20430516>641

Interpretation of MIC Data

The hypothetical data suggests that this compound exhibits broad-spectrum antifungal activity. Notably, it shows promising activity against Candida krusei, a species known for its intrinsic resistance to fluconazole.[8] While its potency against most strains in this panel is lower than that of voriconazole, its efficacy against fluconazole-resistant strains warrants further investigation.

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38-A)

This protocol outlines the determination of MICs for yeast and filamentous fungi.

  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound and comparator drugs in dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions in RPMI 1640 medium to achieve final concentrations ranging from 0.125 to 64 µg/mL.

  • Inoculum Preparation:

    • For yeasts, culture the strains on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]

    • For filamentous fungi, culture on Potato Dextrose Agar (PDA) for 7 days to encourage conidiation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

    • Incubate the plates at 35°C. For Candida species, read the results after 24 hours. For Cryptococcus neoformans, incubate for 72 hours. For Aspergillus fumigatus, incubate for 48 hours.[5]

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (approximately 50% for azoles against yeasts) compared to the growth in the control well (drug-free).[5]

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions B Perform Serial Dilutions in 96-Well Plates A->B D Inoculate Plates with Fungal Suspension B->D C Prepare Fungal Inoculum (Yeast/Mold) C->D E Incubate at 35°C (24-72h depending on species) D->E F Visually or Spectrophotometrically Read Plates E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

II. Evaluation of Fungicidal versus Fungistatic Activity

Determining whether a compound is fungicidal (kills fungi) or fungistatic (inhibits fungal growth) is a crucial next step. This is assessed by determining the Minimum Fungicidal Concentration (MFC), which is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[10]

Comparative MFC Data

Fungal StrainThis compound MFC (µg/mL)Fluconazole MFC (µg/mL)Voriconazole MFC (µg/mL)
Candida albicans ATCC 9002816>642
Cryptococcus neoformans ATCC 901128>640.5

Interpretation of MFC Data

The MFC/MIC ratio is often used to classify the activity of an antifungal agent. A ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a higher ratio suggests fungistatic activity. For this compound against C. albicans, the MFC/MIC ratio is 8, suggesting fungistatic activity, which is typical for azoles. However, against C. neoformans, the ratio is 8, also indicating fungistatic action. In contrast, voriconazole shows a lower MFC/MIC ratio, suggesting a greater degree of fungicidal activity under these conditions.

Experimental Protocol: Minimum Fungicidal Concentration (MFC) Assay

  • Perform MIC Assay:

    • Following the determination of the MIC as described previously, take 100 µL aliquots from the wells showing no visible growth.

  • Plating:

    • Spread the aliquots onto separate SDA plates.

  • Incubation:

    • Incubate the plates at 35°C for 48 hours or until growth is visible in the control plates.

  • MFC Determination:

    • The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the SDA plate.[11]

III. In Vitro Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the compound is selective for the pathogen and has minimal toxicity to host cells.[12] In vitro cytotoxicity assays using mammalian cell lines are a standard preliminary safety assessment.

Comparative Cytotoxicity Data

CompoundCC50 on HeLa cells (µg/mL)
This compound>128
Fluconazole>256
Voriconazole150

Interpretation of Cytotoxicity Data

The half-maximal cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of the cells. A higher CC50 value indicates lower cytotoxicity. The hypothetical data shows that this compound has a favorable cytotoxicity profile, with a CC50 value greater than 128 µg/mL. The selectivity index (SI), calculated as CC50/MIC, is a measure of the compound's therapeutic window. For C. albicans (MIC = 2 µg/mL), the SI for the test compound is >64, suggesting a high degree of selectivity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a 96-well plate. Incubate at 37°C in a 5% CO2 atmosphere until confluent.

  • Compound Exposure:

    • Treat the cells with serial dilutions of this compound and control drugs for 24 hours.

  • MTT Assay:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation:

    • Calculate the percentage of cell viability relative to the untreated control. The CC50 is determined by plotting the percentage of viability against the compound concentration.

Hypothetical Triazole Mechanism of Action

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Lanosterol Lanosterol CYP51 Fungal Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 catalyzes Intermediates 14-demethylated Intermediates Ergosterol Ergosterol Intermediates->Ergosterol ...multiple steps DisruptedMembrane Disrupted Fungal Cell Membrane Ergosterol->DisruptedMembrane depletion leads to Triazole This compound Triazole->CYP51 inhibits CYP51->Intermediates GrowthInhibition Fungal Growth Inhibition DisruptedMembrane->GrowthInhibition

Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.

IV. Future Directions and In Vivo Studies

The promising in vitro profile of this compound, particularly its activity against fluconazole-resistant Candida species and its favorable safety profile, makes it a candidate for further preclinical development. The next logical steps would involve in vivo efficacy studies in animal models of fungal infections, such as a murine model of disseminated candidiasis.[13][14] These studies are essential to evaluate the compound's pharmacokinetic properties, in vivo efficacy, and overall safety in a whole-organism system.[15]

V. Conclusion

This guide has outlined a systematic approach to validating the antifungal efficacy of a novel triazole compound, this compound. Through a series of standardized in vitro assays, we have demonstrated how to build a comprehensive data package that allows for a direct comparison with established antifungal agents. The hypothetical data presented herein suggests that this compound is a promising candidate for further investigation, highlighting the continuous potential of the triazole scaffold in the development of new and effective antifungal therapies.

References

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. National Institutes of Health (NIH). [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • In vivo models: evaluating antifungal agents. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. PubMed. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Derivatives as Antifungal Agents. PubMed. [Link]

  • Synthesis and antifungal activity of novel triazole derivatives. PubMed. [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Triazole antifungals. EBSCO. [Link]

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. National Institutes of Health (NIH). [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. ASM Journals. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]

  • Antifungal Drug Localized Infection Modeling & Evaluation Service. Creative Biolabs. [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PubMed Central. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Oxford Academic. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. [Link]

  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention (CDC). [Link]

  • Experimental In Vivo Models of Candidiasis. MDPI. [Link]

  • EUCAST breakpoints for antifungals. PubMed. [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate. [Link]

  • EUCAST breakpoints for antifungals. EUCAST. [Link]

  • (PDF) EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION. National Institutes of Health (NIH). [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PubMed Central. [Link]

  • Antifungal Agents. ScienceDirect. [Link]

  • Antifungal Agents: Spectra of Activity. Sanford Guide. [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PubMed Central. [Link]

  • The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. PubMed Central. [Link]

  • Antifungal Agents. StatPearls. [Link]

  • The Fungus Among Us: An Antifungal Review. U.S. Pharmacist. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed. [Link]

  • Synthesis and Antifungal Activity of 1,3-bis-1,2,3-Triazol-1-yl-Propan-2-ol Based Compounds. ResearchGate. [Link]

  • Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl). Pharmaceutical Practice and Service. [Link]

  • This compound. PubChem. [Link]

Sources

The Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Comparison of Novel Triazoles Against Pathogenic Fungi

The escalating incidence of invasive fungal infections (IFIs), coupled with the rise of antifungal resistance, presents a formidable challenge to global public health.[1][2] Triazole antifungals have long been a cornerstone of anti-mycotic therapy, valued for their efficacy and safety profile.[3][4] However, their extensive use has inevitably led to the selection of resistant strains, necessitating a continuous search for new, more potent agents.[5] This guide provides a comprehensive framework for the in vitro evaluation of novel triazole compounds, comparing their performance against clinically significant pathogenic fungi alongside established therapeutic agents. We will delve into the mechanistic underpinnings of triazole activity, provide detailed, self-validating experimental protocols, and present a comparative analysis of their efficacy.

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[6] Their primary target is a crucial enzyme in the ergosterol biosynthesis pathway: cytochrome P450-dependent 14α-demethylase (encoded by the ERG11 gene), also known as CYP51.[3][7] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, function, and integrity.

The mechanism proceeds as follows:

  • Inhibition of CYP51 : Triazoles bind to the heme iron atom in the active site of the CYP51 enzyme.[2] This competitive inhibition blocks the conversion of lanosterol to ergosterol.[3][8]

  • Depletion of Ergosterol : The inhibition of CYP51 leads to a significant reduction in the production of ergosterol.[7]

  • Accumulation of Toxic Precursors : The blockage causes the accumulation of 14α-methylated sterol precursors within the cell.[4][7]

  • Membrane Disruption : The combination of ergosterol depletion and the incorporation of these toxic precursors disrupts the tight packing of phospholipids, altering membrane fluidity and the function of membrane-bound enzymes. This ultimately compromises the cell's ability to grow and replicate.[6][8]

The following diagram illustrates this critical pathway and the inhibitory action of triazole agents.

Triazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated Intermediates Lanosterol->Intermediates CYP51 (14α-demethylase) ToxicSterols Accumulation of 14α-methylated sterols Lanosterol->ToxicSterols Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Incorporation Triazoles Novel Triazoles Triazoles->Lanosterol Inhibition Disruption Membrane Stress & Disruption ToxicSterols->Disruption Incorporation Disruption->Membrane Compromises

Caption: Mechanism of action of triazole antifungals targeting CYP51.

Experimental Protocol: Broth Microdilution Susceptibility Testing

To ensure reproducible and comparable results, antifungal susceptibility testing must be performed according to standardized guidelines. The Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38-A2 (for molds) documents provide the reference methodologies for broth microdilution testing.[9][10][11] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides alternative, widely accepted standards.[12][13]

The objective of this assay is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology

1. Preparation of Antifungal Stock Solutions & Dilution Plates:

  • Causality: High-concentration stock solutions are prepared in a suitable solvent (typically dimethyl sulfoxide - DMSO) to ensure the drug's solubility. Subsequent dilutions are made in the test medium (RPMI 1640) to achieve the final concentrations while minimizing the solvent concentration, as high levels of DMSO can be toxic to fungi.

  • Protocol:

    • Weigh and dissolve the novel triazoles and control drugs (e.g., Fluconazole, Voriconazole) in 100% DMSO to create stock solutions of 1600 µg/mL.

    • Prepare a 96-well "mother plate" by performing serial 2-fold dilutions of the stock solutions in RPMI 1640 medium. This plate will contain concentrations 100 times the final desired test concentrations.

    • Prepare the final "daughter" or test plates by transferring 2 µL from each well of the mother plate into the corresponding wells of a new 96-well flat-bottom microtiter plate. Each well should already contain 198 µL of inoculated RPMI 1640 medium (see step 2), resulting in a final drug concentration range typically from 0.0313 to 16 µg/mL.

2. Preparation of Fungal Inoculum:

  • Causality: The density of the starting fungal inoculum is a critical variable that must be precisely controlled. An inoculum that is too dense can overwhelm the drug, leading to falsely high MIC values, while an overly sparse inoculum can lead to falsely low MICs.[14] Spectrophotometric standardization ensures a consistent starting number of fungal cells.

  • Protocol:

    • Subculture fungi from frozen stocks onto appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours (Candida spp.) or 5-7 days (Aspergillus spp.) to ensure viability and purity.

    • For Yeasts (Candida, Cryptococcus):

      • Harvest several colonies and suspend them in sterile saline.

      • Adjust the suspension's turbidity with a spectrophotometer to match a 0.5 McFarland standard (OD at 530 nm), which corresponds to approximately 1-5 x 10⁶ CFU/mL.

      • Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

    • For Molds (Aspergillus):

      • Harvest conidia by flooding the agar plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

      • Count the conidia using a hemocytometer and adjust the concentration to 0.5-5 x 10⁶ conidia/mL.

      • Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

3. Incubation and Reading of MICs:

  • Causality: Standardized incubation conditions (temperature and duration) are essential for consistent fungal growth and reliable MIC determination. The endpoint for azoles is typically a significant reduction in growth rather than complete inhibition, as they are often fungistatic.

  • Protocol:

    • Dispense 100 µL of the standardized fungal inoculum into the wells of the prepared microdilution plates.

    • Include a growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum) on each plate.

    • Seal the plates and incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.[15]

    • Read the MICs visually or with a microplate reader. The MIC is defined as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control.

The entire workflow is visualized in the diagram below.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_standard Standardization Phase cluster_readout Incubation & Readout A1 Prepare Drug Stocks (in DMSO) B1 Serial Dilution of Drugs in RPMI 1640 A1->B1 A2 Prepare Fungal Culture (on Agar) B2 Prepare & Standardize Fungal Inoculum (0.5 McFarland) A2->B2 C1 Dispense Drugs into 96-Well Plate B1->C1 C2 Dispense Standardized Inoculum into Plate B2->C2 D1 Incubate at 35°C (24-72h) C2->D1 C3 Include Growth & Sterility Controls D2 Read MIC (≥50% Growth Inhibition) D1->D2

Caption: Standardized broth microdilution workflow for MIC determination.

Comparative In Vitro Activity of Novel Triazoles

The following table summarizes representative MIC data for two hypothetical novel triazoles, Compound A and Compound B , compared against established clinical agents. The data is compiled based on typical performance characteristics reported for new triazole derivatives in recent literature.[1][10][16][17]

PathogenCompound A Compound B FluconazoleVoriconazoleItraconazole
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Candida albicans (SC5314)0.125≤0.06 0.50.030.06
Candida albicans (FLC-R¹)20.5 >640.51
Candida glabrata (ATCC 90030)42 1610.5
Cryptococcus neoformans (H99)0.250.125 40.1250.25
Aspergillus fumigatus (ATCC 204305)10.5 >640.50.25
¹ FLC-R: Fluconazole-Resistant Strain. Data is representative and synthesized for illustrative purposes.
Analysis of Comparative Data

From the data presented, several key insights emerge:

  • Potency and Broad Spectrum: Both novel compounds demonstrate significant antifungal activity. Compound B exhibits exceptional potency, with MIC values often lower than or comparable to voriconazole and itraconazole, the current gold-standard treatments for many of these infections.[1][17] Its activity against Aspergillus fumigatus is particularly noteworthy.

  • Activity Against Resistant Strains: A critical advantage of novel agents is their potential to overcome existing resistance mechanisms. Compound B shows potent activity against the fluconazole-resistant C. albicans strain (MIC of 0.5 µg/mL), suggesting it may be effective where first-generation triazoles fail.[1][5] This indicates that its molecular structure may allow it to bind more effectively to mutated CYP51 enzymes or bypass efflux pump-mediated resistance.

  • Performance Against Challenging Pathogens: Candida glabrata is known for its intrinsic or rapidly acquired resistance to azoles.[10][18] While Compound A shows moderate activity, Compound B demonstrates improved potency compared to fluconazole, though it does not surpass the activity of voriconazole or itraconazole in this representative example.

Discussion and Future Directions

The in vitro data strongly suggests that next-generation triazoles, represented here by Compound B , hold significant promise for enriching the clinical antifungal arsenal. The superior potency and, crucially, the activity against resistant isolates underscore the value of continued medicinal chemistry efforts to modify the triazole scaffold.[5][19] Structural modifications on the side chains of the triazole core can enhance binding to the target CYP51 enzyme, increasing potency and potentially overcoming mutations that confer resistance to older drugs.[2][5]

While these in vitro results are a vital and encouraging first step, they are not solely predictive of clinical success. The journey from a promising compound to an approved therapeutic requires a multi-faceted evaluation. Future research must rigorously assess:

  • Selectivity and Toxicity: The compound must selectively target fungal CYP51 over human cytochrome P450 enzymes to minimize drug-drug interactions and off-target toxicity, a known issue with some azoles.[4][6]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Favorable absorption, distribution, metabolism, and excretion (ADME) properties are essential for achieving therapeutic concentrations at the site of infection.[17]

  • In Vivo Efficacy: The antifungal activity must be validated in relevant animal models of invasive fungal disease to demonstrate that the in vitro potency translates to a therapeutic effect in a complex biological system.[1]

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

  • In vitro activity of a new triazole BAL4815, the active component of BAL8557 (the water-soluble prodrug), against Aspergillus spp. PubMed. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • In Vitro Susceptibilities of Candida Bloodstream Isolates to the New Triazole Antifungal Agents BMS-207147, Sch 56592, and Voriconazole. PMC - NIH. [Link]

  • In Vitro Activity of the New Triazole BMS-207147 against Aspergillus Species in Comparison with Itraconazole and Amphotericin B. PMC - NIH. [Link]

  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH. [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. [Link]

  • Triazole antifungals. EBSCO. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. [Link]

  • In vitro susceptibilities of Candida bloodstream isolates to the new triazole antifungal agents BMS-207147, Sch 56592, and voriconazole. PubMed. [Link]

  • In Vitro Susceptibilities of CandidaBloodstream Isolates to the New Triazole Antifungal Agents BMS-207147, Sch 56592, and Voriconazole. ASM Journals. [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Taylor & Francis Online. [Link]

  • In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. NIH. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • In vitro susceptibilities of yeasts to a new antifungal triazole, SCH 39304: effects of test conditions and relation to in vivo efficacy. PMC - NIH. [Link]

  • In Vitro Activity of Novel Lipopeptides against Triazole-Resistant Aspergillus fumigatus. NIH. [Link]

  • M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Fungi (AFST). EUCAST. [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Oxford Academic. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Antifungal Susceptibility Testing for C. auris. CDC. [Link]

  • EUCAST breakpoints for antifungals. PubMed. [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]

  • EUCAST breakpoints for antifungals. EUCAST. [Link]

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers. [Link]

  • New Antifungal Agents with Azole Moieties. MDPI. [Link]

  • New triazole broad-spectrum antifungal agents targeting CYP51. BioWorld. [Link]

  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. PubMed. [Link]

  • (PDF) EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. ACS Publications. [Link]

  • Comparison of in Vitro Antifungal Activity of Novel Triazoles With Available Antifungal Agents Against Dermatophyte Species Caused Tinea Pedis. PubMed. [Link]

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]

Sources

"benchmarking the activity of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL against known antifungals"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Mycology and Drug Development

The persistent challenge of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous search for novel therapeutic agents. The triazole class of antifungals has been a cornerstone in the management of these infections for decades, primarily by targeting the fungal ergosterol biosynthesis pathway.[1][2][3] This guide presents a comparative benchmarking study of a novel triazole compound, 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL, against established antifungal agents: fluconazole, and voriconazole. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of its potential antifungal activity, supported by detailed experimental protocols and comparative data.

Introduction to the Triazole Landscape and the Candidate Compound

Triazole antifungals exert their effect by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5][6][7][8] This disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.[6][7] Fluconazole, a first-generation triazole, has been widely used but faces limitations due to the emergence of resistant strains.[2] Voriconazole, a second-generation triazole, offers a broader spectrum of activity, including against some fluconazole-resistant isolates and filamentous fungi like Aspergillus species.[9][10][11]

The candidate compound, this compound, is a novel synthetic triazole derivative.[12][13] The rationale for investigating this specific molecule lies in the established antifungal potential of the 1,2,4-triazole nucleus and the ongoing exploration of structural modifications to enhance efficacy and overcome existing resistance mechanisms.[14][15][16][17] This guide outlines a rigorous in vitro evaluation to determine its antifungal potency relative to current standards of care.

Experimental Design and Rationale

The cornerstone of this comparative analysis is the determination of the Minimum Inhibitory Concentration (MIC) for each compound against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is a standard benchmark for assessing the in vitro activity of an antifungal agent.

The experimental design is grounded in the standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of the results.[18][19][20][21][22] The choice of fungal strains, comparator drugs, and the specific testing protocol are all informed by the need for a scientifically robust and clinically relevant assessment.

Selection of Fungal Strains

To provide a comprehensive assessment of the antifungal spectrum, a panel of representative fungal pathogens will be utilized. This panel includes:

  • Candida albicans : The most common cause of candidiasis.

  • Candida glabrata : A species known for its intrinsic and acquired resistance to azoles.

  • Candida krusei : A species intrinsically resistant to fluconazole.

  • Cryptococcus neoformans : A major cause of fungal meningitis, particularly in immunocompromised individuals.

  • Aspergillus fumigatus : The leading cause of invasive aspergillosis.

Comparator Antifungal Agents

The selection of fluconazole and voriconazole as comparators is based on their established clinical use and their representation of first and second-generation triazoles, respectively.[23][24] This allows for a direct comparison of the novel compound's activity against both a narrow-spectrum and a broad-spectrum triazole.

In Vitro Antifungal Susceptibility Testing: A Step-by-Step Protocol

The following protocol details the broth microdilution method for determining the MIC of this compound and the comparator antifungals, adhering to CLSI guidelines.[18][25][26]

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve each antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solutions to create a range of working concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.

    • For yeasts, suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • For molds, harvest conidia and adjust the concentration using a hemocytometer.

    • Further dilute the standardized inoculum to the final required concentration for the assay.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add a standardized volume of RPMI-1640 medium to each well.

    • Add the serially diluted antifungal agents to the appropriate wells.

    • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[18]

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of each antifungal agent that results in a significant inhibition of fungal growth compared to the growth control. For azoles against yeasts, the endpoint is typically a 50% reduction in growth.[18]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Antifungal Stock Solutions C 96-Well Plate Preparation A->C B Fungal Inoculum Preparation D Inoculation B->D C->D E Incubation (24-48h at 35°C) D->E F MIC Determination (Visual/Spectrophotometric) E->F

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Comparative Antifungal Activity: Hypothetical Data

The following table summarizes the hypothetical MIC values (in µg/mL) of this compound and the comparator drugs against the selected fungal pathogens.

Fungal SpeciesThis compound (MIC in µg/mL)Fluconazole (MIC in µg/mL)Voriconazole (MIC in µg/mL)
Candida albicans0.250.50.06
Candida glabrata2160.5
Candida krusei1640.25
Cryptococcus neoformans0.540.125
Aspergillus fumigatus4>641

Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

As a triazole derivative, this compound is presumed to act by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[27][28][29][30][31] The diagram below illustrates the key steps in this pathway and the point of inhibition by triazole antifungals.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51A1 14α-demethylase (CYP51A1) Triazoles Triazole Antifungals Triazoles->CYP51A1 Inhibits

Caption: Simplified Ergosterol Biosynthesis Pathway and the site of action for triazole antifungals.

Interpretation of Results and Future Directions

Based on the hypothetical data, this compound demonstrates promising in vitro antifungal activity. Its potency against Candida albicans and Cryptococcus neoformans appears to be superior to fluconazole, although not as potent as voriconazole. Notably, its activity against the fluconazole-resistant species C. glabrata and C. krusei suggests it may have a broader spectrum of activity than first-generation triazoles. The moderate activity against Aspergillus fumigatus indicates a potential for use against mold infections, warranting further investigation.

These preliminary in vitro findings provide a strong rationale for advancing this compound into further preclinical development. Subsequent studies should focus on:

  • Expanding the panel of fungal isolates: Including a wider range of clinical isolates with known resistance profiles.

  • Time-kill studies: To determine if the compound is fungistatic or fungicidal.

  • In vivo efficacy studies: Using animal models of fungal infections to assess its therapeutic potential.

  • Toxicity and pharmacokinetic profiling: To evaluate its safety and metabolic properties.

The development of novel triazoles like this compound is a critical endeavor in the fight against invasive fungal diseases.[1][32][33][34] The systematic and standardized approach to benchmarking its activity, as outlined in this guide, provides a solid foundation for its continued evaluation and potential translation into a clinically useful antifungal agent.

References

  • Fluconazole. (2024, February 28). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. Drugs, 50(4), 658–690. Retrieved from [Link]

  • Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). YouTube. Retrieved from [Link]

  • What is the mechanism of action of fluconazole (Diflucan®)?. Atlas. Retrieved from [Link]

  • Kumar, R., & Dwivedi, A. R. (2012). Advances in synthetic approach to and antifungal activity of triazoles. Mini reviews in medicinal chemistry, 12(14), 1470–1488. Retrieved from [Link]

  • Triazole antifungals. EBSCO Research Starters. Retrieved from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017). Symbiosis Online Publishing. Retrieved from [Link]

  • Zhang, J., Liu, W., & Li, R. (2022). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 8(11), 1146. Retrieved from [Link]

  • Ghannoum, M. A., & Perfect, J. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Retrieved from [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)?. (2025, May 8). Dr.Oracle. Retrieved from [Link]

  • Sabo, J. A., & Abdel-Rahman, S. M. (2006). Voriconazole: a broad spectrum triazole for the treatment of serious and invasive fungal infections. Future microbiology, 1(4), 365–385. Retrieved from [Link]

  • Wang, S., Zhang, Y., & Liu, Y. (2013). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European journal of medicinal chemistry, 64, 134–142. Retrieved from [Link]

  • Rex, J. H., Pfaller, M. A., & Walsh, T. J. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(2), 398–439. Retrieved from [Link]

  • Johnson, L. B., & Kauffman, C. A. (2003). Voriconazole: the newest triazole antifungal agent. The Annals of pharmacotherapy, 37(5), 672–680. Retrieved from [Link]

  • Kumar, D., Kumar, N., & Singh, R. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of advanced pharmaceutical technology & research, 6(2), 62–67. Retrieved from [Link]

  • Kodedová, M., & Sychrová, H. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 8(7), 715. Retrieved from [Link]

  • Alcazar-Fuoli, L., Mellado, E., Garcia-Effron, G., Lopez, J. F., Grimalt, J. O., Cuenca-Estrella, J. M., & Rodriguez-Tudela, J. L. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(4), 339–347. Retrieved from [Link]

  • Ergosterol biosynthesis pathway in filamentous fungi. Ergosterol is... ResearchGate. Retrieved from [Link]

  • Triazole. Wikipedia. Retrieved from [Link]

  • Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in microbiology, 3, 439. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open forum infectious diseases, 4(3), ofx159. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. Retrieved from [Link]

  • Purkins, L., Wood, N., & Ghahramani, P. (2002). Voriconazole, a novel wide-spectrum triazole: oral pharmacokinetics and safety. British journal of clinical pharmacology, 54(3), 264–271. Retrieved from [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Retrieved from [Link]

  • Graybill, J. R. (1998). Voriconazole, a new wide-spectrum antifungal triazole: Activity in vitro and in vivo. International Journal of Antimicrobial Agents, 10(1), 1–10. Retrieved from [Link]

  • Voriconazole. DermNet. Retrieved from [Link]

  • Li, Y., Zhang, Y., & Liu, H. (2022). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC medicinal chemistry, 13(9), 1133–1140. Retrieved from [Link]

  • Emerging Applications of Triazole Antifungal Drugs. (2024). MDPI. Retrieved from [Link]

  • Kumar, R., & Dwivedi, A. R. (2011). Synthesis and antifungal activity of novel triazole derivatives. Archives of pharmacal research, 34(10), 1649–1656. Retrieved from [Link]

  • Allen, D., Wilson, D., & Drew, R. (2015). Triazole antifungals: a review. Drugs of today (Barcelona, Spain : 1998), 51(9), 523–542. Retrieved from [Link]

  • Kumar, R., & Dwivedi, A. R. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Journal of chemistry, 2014, 827487. Retrieved from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. Retrieved from [Link]

  • Fungi (AFST). EUCAST. Retrieved from [Link]

  • Rodriguez-Tudela, J. L., Arendrup, M. C., & Cuenca-Estrella, M. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical mycology, 46(7), 655–660. Retrieved from [Link]

  • Sun, L., Sun, S., & Li, Y. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in pharmacology, 13, 1056589. Retrieved from [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022, August 3). CLSI. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • Triazole class of antifungal drugs: Fluconazole; Itraconazole; Voriconazole; Ravuconazole; and Posaconazole. ResearchGate. Retrieved from [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024, April 23). CDC. Retrieved from [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current opinion in infectious diseases, 23(6), 573–579. Retrieved from [Link]

  • Susceptibility. Doctor Fungus. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. Retrieved from [Link]

  • EUCAST breakpoints for antifungals. EUCAST. Retrieved from [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. ResearchGate. Retrieved from [Link]

  • Antifungal susceptibility testing methods. National Genomics Data Center. Retrieved from [Link]

  • 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol. PubChem. Retrieved from [Link]

Sources

Comparative Cross-Reactivity Analysis of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL: A Guide to Off-Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel therapeutic candidate is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL, a representative compound from the widely significant triazole class. Triazole-based molecules are cornerstones in antifungal therapy, primarily through their inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] However, this mechanism inherently carries the risk of cross-reactivity with human cytochrome P450 (CYP) enzymes and other critical off-targets, leading to potential drug-drug interactions and adverse effects.[4][5][6]

This document moves beyond a simple listing of data to explain the causality behind experimental choices, offering a framework for a self-validating investigation into the selectivity of novel triazole compounds. We will compare the inhibitory activity of this compound against its intended target class (fungal CYP51) versus two critical human off-targets: the major drug-metabolizing enzyme CYP3A4 and the hERG potassium channel, which is implicated in cardiac safety.[7][8][9]

The Imperative of Selectivity: Fungal CYP51 vs. Human Off-Targets

The therapeutic efficacy of triazole antifungals hinges on their selective inhibition of fungal CYP51 over human orthologs and other host proteins. A lack of selectivity can precipitate significant clinical challenges:

  • CYP450 Inhibition: The azole ring, fundamental to the compound's structure, can coordinate with the heme iron in human CYP enzymes, particularly CYP3A4, which is responsible for the metabolism of a vast array of common medications.[1][6][10] Inhibition of CYP3A4 can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity.[6][11]

  • Cardiotoxicity (hERG Inhibition): Numerous drugs have been withdrawn from the market due to off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][9] Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[8][12] Early assessment of hERG liability is a critical step in drug safety evaluation.[8][13]

This guide will therefore focus on assays designed to quantify the inhibitory potential of this compound against these three key proteins: a representative fungal CYP51, human CYP3A4, and the hERG channel.

Comparative Inhibitory Profile: A Data-Driven Overview

To contextualize the performance of our topic compound, we present its inhibitory activity (IC₅₀) alongside two well-characterized molecules: Fluconazole, a widely used triazole antifungal, and Ketoconazole, an older imidazole antifungal known for its significant off-target CYP inhibition.

Table 1: Comparative IC₅₀ Values for Target and Off-Target Inhibition

CompoundFungal CYP51 (IC₅₀, µM)Human CYP3A4 (IC₅₀, µM)hERG Channel (IC₅₀, µM)CYP3A4/CYP51 Selectivity IndexhERG/CYP51 Selectivity Index
This compound (Hypothetical Data) 0.85 45.2 > 100 53.2 > 117.6
Fluconazole (Reference)1.275.0> 10062.5> 83.3
Ketoconazole (Reference)0.050.155.53.0110.0

Note: Data for Fluconazole and Ketoconazole are representative values from literature. Data for the topic compound is hypothetical for illustrative purposes. The Selectivity Index is calculated as (IC₅₀ Off-Target / IC₅₀ Target).

Interpretation of Results: The hypothetical data suggest that this compound possesses potent activity against the fungal target, comparable to Fluconazole. Critically, it demonstrates a favorable selectivity profile. Its high IC₅₀ value against CYP3A4 results in a selectivity index of 53.2, suggesting a significantly lower propensity for CYP-mediated drug-drug interactions compared to Ketoconazole. Furthermore, with an IC₅₀ value greater than 100 µM against the hERG channel, the compound shows a low risk for cardiac toxicity at therapeutically relevant concentrations.

Experimental Frameworks for Cross-Reactivity Assessment

A robust evaluation of cross-reactivity requires validated, reproducible assays. Below are the detailed methodologies for the key experiments that would generate the data presented above.

Workflow for Comparative Selectivity Profiling

The logical flow of experiments is crucial for an efficient and informative cross-reactivity assessment. The process begins with determining the on-target potency, followed by profiling against high-priority off-targets.

G cluster_0 Phase 1: On-Target Potency cluster_1 Phase 2: Off-Target Profiling cluster_2 Phase 3: Data Analysis A Purified Fungal CYP51 Enzyme C CYP51 Inhibition Assay (e.g., P450-Glo™) A->C B Test Compound: This compound B->C G CYP3A4 Inhibition Assay B->G H Automated Patch-Clamp (hERG Assay) B->H D Determine Fungal CYP51 IC₅₀ C->D K Calculate Selectivity Indices (CYP3A4/CYP51 & hERG/CYP51) D->K E Human Liver Microsomes or Recombinant CYP3A4 E->G F hERG-expressing Cell Line (e.g., HEK293) F->H I Determine Human CYP3A4 IC₅₀ G->I J Determine hERG Channel IC₅₀ H->J I->K J->K L Risk Assessment & Candidate Prioritization K->L

Caption: Workflow for assessing the cross-reactivity of a novel triazole compound.

Protocol 1: Human Cytochrome P450 (CYP3A4) Inhibition Assay

This protocol describes a luminescent assay to determine the IC₅₀ of a test compound against human CYP3A4, a key enzyme in drug metabolism.[14]

Principle: This assay quantifies the inhibition of CYP3A4 activity by measuring the decrease in a luminogenic substrate's conversion to a luciferin product. The amount of light produced by the subsequent luciferase reaction is proportional to the CYP3A4 activity.

Materials:

  • Recombinant Human CYP3A4 + Reductase membranes (e.g., from Corning or Promega)

  • P450-Glo™ CYP3A4 Assay Kit (Promega) or equivalent, containing:

    • Luciferin-IPA substrate

    • NADPH Regeneration System

    • Luciferin Detection Reagent

    • Potassium Phosphate Buffer

  • Test Compound: this compound, serially diluted

  • Positive Control: Ketoconazole, serially diluted

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This includes reconstituting the NADPH regeneration system and preparing the CYP3A4/substrate master mix.

  • Compound Plating: Add 1 µL of each concentration of the test compound, positive control, or vehicle (DMSO) to the appropriate wells of the 96-well plate.

  • Initiation of Reaction: Add 24 µL of the CYP3A4/substrate master mix to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at 37°C for 30 minutes. This allows the enzymatic reaction to proceed.

  • Luciferin Detection: Add 25 µL of Luciferin Detection Reagent to each well. This reagent stops the CYP3A4 reaction and initiates the light-producing luciferase reaction.

  • Second Incubation: Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the highest concentration of the positive control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: hERG Safety Assay using Automated Patch Clamp

This protocol outlines a method for assessing the inhibitory effect of a test compound on the hERG potassium channel using a high-throughput automated electrophysiology system.[9]

Principle: The whole-cell patch-clamp technique directly measures the ion current flowing through the hERG channels in cells stably expressing the channel.[12] An automated system allows for higher throughput compared to the manual gold standard.[8][9] Inhibition of the current by the test compound is quantified.

Materials:

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

  • HEK293 cells stably expressing the hERG channel

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4)

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 ATP; pH 7.2)

  • Test Compound: this compound, at multiple concentrations

  • Positive Control: E-4031 or Cisapride

  • Vehicle Control (e.g., 0.1% DMSO in extracellular solution)

Procedure:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp system.

  • System Priming: Prime the system's microfluidic chips with intracellular and extracellular solutions.

  • Cell Sealing: The system automatically positions cells onto the patch apertures and forms giga-ohm seals.

  • Whole-Cell Configuration: A whole-cell configuration is established, allowing electrical access to the cell's interior.

  • Baseline Recording: Record the baseline hERG tail current using a specific voltage-clamp protocol designed to elicit and isolate the hERG current. This typically involves a depolarization step followed by a repolarization step to measure the tail current.

  • Compound Application: Perfuse the cells with the vehicle control for a stable baseline, followed by sequential application of increasing concentrations of the test compound. Each concentration is applied for a sufficient duration (e.g., 3-5 minutes) to reach steady-state block.

  • Positive Control Application: Apply a known hERG blocker (positive control) at the end of the experiment to confirm channel sensitivity.

  • Data Analysis:

    • Measure the peak tail current amplitude at the end of each compound application period.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline vehicle control.

    • Plot the percent inhibition against the compound concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

G cluster_0 Cell Preparation & Sealing cluster_1 Electrophysiology Protocol cluster_2 Data Analysis A Harvest hERG-HEK293 Cell Suspension B Load Cells into Automated System A->B C Achieve Giga-Seal & Whole-Cell Access B->C D Apply Voltage-Clamp Protocol C->D E Record Baseline Tail Current D->E H Record Inhibited Tail Current D->H G Apply Test Compound (Cumulative Concentrations) E->G F Apply Vehicle Control F->E G->H I Measure Peak Tail Current H->I J Calculate % Inhibition vs. Concentration I->J K Fit to Hill Equation J->K L Determine hERG IC₅₀ K->L

Caption: Experimental workflow for the automated patch-clamp hERG assay.

Conclusion and Future Directions

The comprehensive, comparative approach detailed in this guide is essential for de-risking novel chemical entities like this compound. The hypothetical data presented position this compound as a promising candidate with a potentially wide therapeutic window, marked by strong on-target activity and low liability for CYP-mediated drug interactions and cardiotoxicity.

This framework is not merely a set of protocols but a strategic philosophy for drug development. By integrating these cross-reactivity studies early in the discovery pipeline, researchers can make informed decisions, prioritize candidates with the highest probability of success, and ultimately develop safer, more effective medicines. The logical progression from on-target potency to off-target liability provides a self-validating system that ensures scientific rigor and trustworthiness in preclinical safety assessment.

References

  • The Rockefeller University. A cell-free, high-throughput hERG safety assay. [Link]

  • Creative Bioarray. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. [Link]

  • Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. [Link]

  • Hancox, J. C., McPate, G., El Harchi, A., & Zhang, Y. H. (2008). Role of hERG potassium channel assays in drug development. Drug Discovery Today, 13(3-4), 115–122. [Link]

  • Cyprotex. hERG Safety. [Link]

  • Zhang, H., Wang, G., & Li, J. (2016). Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. Chemosphere, 165, 325–331. [Link]

  • Jakl, M., Zeljkovic, S. C., Kovac, I., Bělonožníková, K., & Jaklová Dytrtová, J. (2021). Side effects of triazoles on treated crops. Chemosphere, 277, 130242. [Link]

  • Snelders, E., Camps, S. M. T., Karawajczyk, A., Schaftenaar, G., Kema, G. H. J., & Melchers, W. J. G. (2012). Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus. PLoS One, 7(3), e31801. [Link]

  • Jenks, J. D., & Hoenigl, M. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. International Journal of Antimicrobial Agents, 59(6), 106587. [Link]

  • Jenks, J. D., & Hoenigl, M. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. ResearchGate. [Link]

  • Walsky, R. L., & Obach, R. S. (2013). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition, 41(5), 957–963. [Link]

  • Romano, A., & Caubet, J. C. (2009). Cross-reactivity among drugs: Clinical problems. ResearchGate. [Link]

  • Gubbins, P. O. (2011). Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1411–1429. [Link]

  • Jakl, M., Zeljkovic, S. C., Kovac, I., Bělonožníková, K., & Jaklová Dytrtová, J. (2021). Side effects of triazoles on treated crops. ResearchGate. [Link]

  • Lv, K., Wang, H., Li, S., Sun, J., & Zhang, Y. (2010). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). Bioorganic & Medicinal Chemistry Letters, 20(11), 3290–3293. [Link]

  • Perșuri, E., & Oros, G. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Molecules, 26(18), 5623. [Link]

  • Gubbins, P. O. (2011). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1411–1429. [Link]

  • PubChem. This compound. [Link]

  • Trubiano, J. A., Gordon, C. L., Castellucci, C., & Phillips, E. J. (2017). Testing for Drug Hypersensitivity Syndromes. Journal of Allergy and Clinical Immunology: In Practice, 5(5), 1223–1236. [Link]

  • Li, D., Wang, Y., & Chen, Y. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. Frontiers in Pharmacology, 13, 1047683. [Link]

  • Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 37(1), 8–11. [Link]

  • Gherasim, C., & Gherasim, A. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4945. [Link]

  • Worm, M., Aberer, W., & Bircher, A. (2016). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. Allergo Journal International, 25(8), 260–269. [Link]

  • Kumar, R., & Singh, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 898495. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255–262. [Link]

  • Nielsen, L. S., & Jensen, M. D. (1987). Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. Acta Pathologica, Microbiologica et Immunologica Scandinavica. Section C, Immunology, 95(3), 113–117. [Link]

  • Khan, D. A., & Banerji, A. (2020). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. The Journal of Allergy and Clinical Immunology: In Practice, 8(9S), S1–S34. [Link]

  • Dzantiev, B. B., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(11), 5207. [Link]

  • Denning, D. W., & Hope, W. W. (2010). Triazole antifungal drug interactions—practical considerations for excellent prescribing. Journal of Antimicrobial Chemotherapy, 65 Suppl 1, i1–i14. [Link]

  • Zhang, D. Z., Zhou, T. S., Wu, Y. J., Liu, C. M., Ma, M. C., & Feng, X. T. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943–949. [Link]

  • Chen, X., Chen, Y., & Wang, Y. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1047683. [Link]

  • Richardson, K., & Cooper, K. (1994). Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.
  • Singh, P., & Kumar, R. (2016). Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

Sources

A Comparative Guide to the Structural Confirmation of Synthesized 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the key analytical techniques used to confirm the structure of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL, a chiral triazole alcohol with potential applications in medicinal chemistry. We will delve into the expected experimental data, compare it with plausible alternatives, and provide detailed, field-proven protocols to ensure trustworthy and reproducible results.

The Importance of Rigorous Structural Elucidation

This compound is a member of the triazole family, a class of heterocyclic compounds renowned for their diverse biological activities, including antifungal and anticancer properties.[1][2] The specific arrangement of the triazole ring, the propanol backbone, and the chiral center at the second carbon atom dictates its chemical properties and biological interactions. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative to unequivocally confirm the identity and purity of the synthesized compound.

Core Analytical Techniques for Structural Confirmation

A combination of spectroscopic methods is essential for a comprehensive structural analysis. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation patterns of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

Furthermore, given the chiral nature of this compound, techniques to determine enantiomeric purity are crucial. We will explore:

  • Chiral High-Performance Liquid Chromatography (HPLC): Separates and quantifies the enantiomers.

  • Mosher's Acid Analysis (via NMR): A chemical derivatization method to determine the absolute configuration of the chiral center.[3][4]

Expected Spectroscopic Data for this compound

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 & H-5 (Triazole)~8.20 & ~7.85s, s-2H
OH~5.50br s-1H
CH (on chiral center)~4.75m1H
CH₂ (methylene)~4.35m2H
CH₃ (methyl)~1.40d~6.83H
  • Causality behind the choices: The chemical shifts of the triazole protons are expected to be in the downfield region due to the deshielding effect of the aromatic, electron-deficient ring system.[6] The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The methine proton on the chiral carbon will be a multiplet due to coupling with the adjacent methylene and methyl protons. The diastereotopic methylene protons adjacent to the chiral center may exhibit complex splitting. The methyl group will appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-3 & C-5 (Triazole)~150.9 & ~145.3
C (chiral center)~72.9
CH₂ (methylene)~60.1
CH₃ (methyl)~27.6
  • Causality behind the choices: The triazole carbons are significantly deshielded and appear at the lower end of the spectrum. The carbon bearing the hydroxyl group is also deshielded. The chemical shifts are estimated based on the data from the aforementioned analogue.[5]

Mass Spectrometry (Electrospray Ionization - ESI)

Mass spectrometry will confirm the molecular weight of the compound.

Ion Expected m/z
[M+H]⁺128.0822
[M+Na]⁺150.0641
  • Fragmentation Analysis: The fragmentation pattern of 1,2,4-triazole derivatives under ESI-MS can be complex.[7] A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of N₂ or HCN.[7] For N-alkylated triazoles, cleavage of the substituent from the ring is also a common fragmentation pathway.

FTIR Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (alcohol)3400-3300Strong, Broad
C-H (aliphatic)2980-2850Medium-Strong
C=N (triazole ring)1650-1500Medium
C-N (triazole ring)1300-1200Medium
C-O (alcohol)1150-1075Strong
  • Causality behind the choices: The broad O-H stretch is a hallmark of hydrogen-bonded alcohols.[8][9] The C-O stretch for a secondary alcohol is typically found in the 1150-1075 cm⁻¹ region.[8] The triazole ring will exhibit characteristic C=N and C-N stretching vibrations.

Comparison with Alternative Structures

To ensure the synthesized product is indeed this compound, it is crucial to compare its spectroscopic data with that of potential isomers or side products. A common isomer is 1-(1H-1,2,4-Triazol-1-YL)propan-2-ol.

Spectroscopic Feature This compound (Target) 1-(1H-1,2,4-Triazol-1-YL)propan-2-ol (Isomer)
¹H NMR: CH₃ signal DoubletSinglet
¹H NMR: CH₂ signal Multiplet (diastereotopic)Multiplet
¹H NMR: CH signal MultipletMultiplet
¹³C NMR: C-O signal ~60.1 ppm (primary alcohol)~72.9 ppm (secondary alcohol)
FTIR: C-O stretch ~1050 cm⁻¹ (primary alcohol)~1100 cm⁻¹ (secondary alcohol)

The distinct differences in the NMR and FTIR spectra, particularly the multiplicity of the methyl signal in ¹H NMR and the chemical shift of the carbon-bearing oxygen in ¹³C NMR, allow for unambiguous differentiation between these two isomers.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex the sample until the solid is completely dissolved. Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer. Subsequently, acquire the ¹³C NMR spectrum. For complex spectra, 2D NMR experiments like COSY and HSQC can be beneficial for structural elucidation.

  • Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra and compare the chemical shifts, multiplicities, and coupling constants with the expected values.

Protocol 2: Mass Spectrometric Analysis

Caption: Workflow for Mass Spectrometric Analysis.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer, such as a time-of-flight (TOF) or quadrupole time-of-flight (QTOF) instrument, via direct infusion or liquid chromatography-mass spectrometry (LC-MS). Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

  • Data Analysis: Identify the molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺. Utilize the accurate mass measurement to determine the elemental composition. Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure.

Protocol 3: FTIR Spectroscopic Analysis

Caption: Workflow for FTIR Spectroscopic Analysis.

  • Sample Preparation: For a solid sample, a small amount can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin pellet. For a liquid sample, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the observed frequencies with the expected values for an alcohol and a 1,2,4-triazole ring.[10]

Confirming Stereochemistry: A Critical Step

Since this compound is a chiral molecule, confirming its enantiomeric purity and, if necessary, its absolute configuration is paramount, especially in a drug development context.

Chiral HPLC

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[11][12][13]

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak®).

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a polar organic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane), that provides good separation of the enantiomers.

  • Analysis: Inject the synthesized sample and monitor the elution of the enantiomers using a UV detector. The ratio of the peak areas of the two enantiomers provides the enantiomeric excess (ee).

Mosher's Acid Analysis

Mosher's acid analysis is a classic NMR-based method for determining the absolute configuration of chiral alcohols.[3][4][14] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

Protocol:

  • Esterification: React the synthesized alcohol separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine) to form the corresponding diastereomeric Mosher's esters.

  • ¹H NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric esters.

  • Data Comparison: Compare the chemical shifts of the protons on either side of the newly formed ester linkage. The difference in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration of the chiral center based on the established Mosher's model.[14]

Conclusion

The structural confirmation of a synthesized compound like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By combining the detailed structural insights from NMR spectroscopy, the molecular weight confirmation from mass spectrometry, and the functional group identification from FTIR spectroscopy, a high degree of confidence in the compound's identity can be achieved. Furthermore, for chiral molecules, the application of techniques like chiral HPLC and Mosher's acid analysis is indispensable for a complete structural characterization. This guide provides the foundational knowledge and practical protocols for researchers to confidently and accurately confirm the structure of this and other novel chemical entities.

References

  • Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chrom
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Chiral Separation of some Antifungals By HPLC.
  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...
  • Step-by-step Analysis of FTIR - 2023. UniTechLink.
  • Alcohols—The Rest of the Story. Spectroscopy Online.
  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
  • Infrared spectra of alcohols and phenols. Chemistry LibreTexts.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • IR: alcohols. University of Calgary.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange.
  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign.
  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. International Journal of Research in Pharmacy and Science.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH.
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transform
  • Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography.
  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI.
  • Design and Synthesis of new fluconazole analogues.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing.

Sources

A Comparative Guide to the Reproducibility of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the common synthetic protocols for 2-(1H-1,2,4-triazol-1-yl)propan-1-ol, a key building block in the development of various pharmaceutical agents. Recognizing the critical importance of reproducible and scalable synthetic routes in drug discovery and development, this document moves beyond a simple recitation of procedural steps. Instead, it offers a critical analysis of the underlying chemical principles, potential challenges to reproducibility, and data-driven insights to guide the selection of the most robust and efficient method for your research needs.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a cornerstone of many successful pharmaceuticals, renowned for its diverse biological activities.[1] this compound serves as a crucial intermediate in the synthesis of numerous antifungal agents, most notably fluconazole and its analogues.[2] The reliable and consistent production of this intermediate is therefore a paramount concern for medicinal chemists and process development scientists. This guide will dissect the two primary synthetic pathways to this compound, evaluating them on the metrics of yield, purity, scalability, and, most critically, reproducibility.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound is predominantly achieved through two distinct, yet related, nucleophilic reactions involving the 1,2,4-triazole anion. The choice between these methods often hinges on the availability of starting materials, desired regioselectivity, and the scale of the reaction.

Protocol 1: The Epoxide Ring-Opening Route

This approach leverages the reaction of 1,2,4-triazole with propylene oxide, an electrophilic epoxide. The reaction is typically base-catalyzed, generating the triazolate anion in situ, which then acts as the nucleophile to open the strained epoxide ring.

Protocol 2: The Halohydrin Substitution Route

The alternative strategy employs a halohydrin, such as 1-chloro-2-propanol, as the electrophile. Here, the triazolate anion displaces the halide in a classic nucleophilic substitution reaction.

Below, we delve into the mechanistic underpinnings and practical considerations of each protocol.

Mechanistic Insights and Causality of Experimental Choices

A thorough understanding of the reaction mechanisms is fundamental to troubleshooting and ensuring the reproducibility of any synthetic protocol.

The Epoxide Route: A Base-Catalyzed Cascade

The reaction of 1,2,4-triazole with propylene oxide proceeds via a base-catalyzed nucleophilic ring-opening mechanism. The choice of base is critical as it dictates the concentration of the reactive triazolate anion.

Caption: Epoxide Ring-Opening Pathway

A critical aspect of this reaction is regioselectivity . The nucleophilic attack of the triazolate anion can occur at either the less sterically hindered carbon (C1) or the more sterically hindered carbon (C2) of the propylene oxide ring. In a base-catalyzed reaction, the attack predominantly occurs at the less substituted carbon (C1), leading to the desired this compound. However, the choice of solvent and counter-ion can influence this selectivity.

Furthermore, 1,2,4-triazole itself possesses two nucleophilic nitrogen atoms (N1 and N4). Alkylation can therefore lead to a mixture of N1 and N4 substituted isomers.[3] While the N1 isomer is generally the major product in the alkylation of 1,2,4-triazole, the reaction conditions must be carefully controlled to minimize the formation of the undesired N4 isomer.[4]

The Halohydrin Route: A Classic SN2 Displacement

The reaction of 1,2,4-triazole with a halohydrin like 1-chloro-2-propanol is a straightforward bimolecular nucleophilic substitution (SN2) reaction.

Caption: Halohydrin Substitution Pathway

This protocol often involves the pre-formation of the sodium salt of 1,2,4-triazole to enhance its nucleophilicity. The choice of solvent is crucial for an SN2 reaction; polar aprotic solvents such as DMF or DMSO are generally preferred to solvate the cation and leave the nucleophile relatively free to attack the electrophilic carbon. The issue of N1 versus N4 alkylation also pertains to this route, and the reaction conditions must be optimized to favor the formation of the desired N1-substituted product.

Experimental Protocols and Data Comparison

The following sections provide detailed, step-by-step methodologies for the two primary synthetic routes. These protocols are presented as self-validating systems, with an emphasis on the critical parameters that ensure reproducibility.

Protocol 1: Base-Catalyzed Reaction of 1,2,4-Triazole with Propylene Oxide

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2,4-triazole (1.0 eq) and a suitable solvent (e.g., anhydrous N,N-dimethylformamide - DMF).

  • Addition of Base: Add a catalytic amount of a strong base (e.g., sodium hydroxide, 0.1 eq) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazolate anion.

  • Addition of Propylene Oxide: Slowly add propylene oxide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution of 1-Chloro-2-propanol with Sodium 1,2,4-Triazolate

Step-by-Step Methodology:

  • Preparation of Sodium 1,2,4-Triazolate: In a flame-dried round-bottom flask, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF. Slowly add a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Addition of Halohydrin: Cool the resulting solution of sodium 1,2,4-triazolate to 0 °C and add 1-chloro-2-propanol (1.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C). Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or distillation.

Comparative Data Summary
ParameterProtocol 1 (Epoxide Route)Protocol 2 (Halohydrin Route)References
Typical Yield Moderate to GoodModerate to Good[5]
Reaction Temperature Higher (80-100 °C)Moderate (60-80 °C)
Key Reagents Propylene Oxide, Catalytic Base1-Chloro-2-propanol, Stoichiometric Base (e.g., NaH)[5]
Solvent Polar Aprotic (e.g., DMF)Polar Aprotic (e.g., DMF, DMSO)[5]
Key Challenges Regioselectivity (C1 vs. C2 attack), N1 vs. N4 IsomerismHandling of Sodium Hydride, N1 vs. N4 Isomerism[3]
Reproducibility Can be sensitive to base concentration and temperatureGenerally reproducible with careful control of stoichiometry and moisture

Trustworthiness and Reproducibility: A Deeper Dive

The reproducibility of these protocols is contingent on several critical factors that must be meticulously controlled.

Protocol 1: The Epoxide Route - Critical Parameters
  • Purity of Reagents: The presence of water can consume the base and hinder the formation of the triazolate anion, leading to lower yields. Anhydrous conditions are recommended.

  • Choice and Amount of Base: The concentration of the base directly influences the reaction rate. A catalytic amount is typically sufficient, as an excess can lead to side reactions, such as the polymerization of propylene oxide.

  • Temperature Control: Exothermic reactions can occur upon the addition of propylene oxide. Maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing the formation of byproducts.

  • Regioselectivity: As previously mentioned, while the reaction generally favors attack at the less hindered carbon, deviations can occur. Careful analysis of the product mixture by techniques such as NMR is essential to confirm the desired regiochemistry.

Protocol 2: The Halohydrin Route - Critical Parameters
  • Handling of Sodium Hydride: Sodium hydride is a highly reactive and flammable reagent that requires careful handling under an inert atmosphere.

  • Stoichiometry: Precise stoichiometry of the triazole and the base is essential to ensure complete formation of the triazolate anion without having excess reactive base in the mixture.

  • Moisture Exclusion: Any moisture will react with sodium hydride, reducing its effectiveness and potentially creating a safety hazard.

  • Isomer Separation: The potential for the formation of the N4-substituted isomer necessitates a robust purification method, such as column chromatography, to isolate the desired N1-isomer.

Conclusion and Recommendations

Both the epoxide ring-opening and the halohydrin substitution routes offer viable pathways for the synthesis of this compound.

  • The Epoxide Route is often favored for its atom economy and the use of a catalytic amount of base. However, careful control over reaction conditions is paramount to ensure high regioselectivity and minimize side reactions.

  • The Halohydrin Route , while requiring the use of a stoichiometric amount of a strong base like sodium hydride, can offer more predictable outcomes in terms of regioselectivity if the starting halohydrin is pure.

For exploratory and small-scale synthesis , the halohydrin route may provide a more straightforward approach, provided the necessary precautions for handling sodium hydride are taken. For larger-scale production , the epoxide route may be more cost-effective, but would require more extensive process optimization to ensure consistent and reproducible results.

Ultimately, the choice of protocol will depend on the specific requirements of the research, including the scale of the synthesis, the available equipment, and the desired purity of the final product. It is strongly recommended that any chosen protocol be initially performed on a small scale to identify and address any potential reproducibility issues.

References

  • Chen, Z., Li, H., Dong, W., Miao, M., & Ren, H. (2016). I2-Catalyzed Oxidative Coupling Reactions of Hydrazones and Amines and the Application in the Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles. Organic Letters, 18(6), 1334–1337.
  • Guo, T., et al. (2021). An oxidant- and metal-free three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines to synthesize structurally different completely substituted 1H-1,2,4-triazol-3-amines. Green Chemistry, 23(15), 5486-5492.
  • PrepChem. (n.d.). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 26(03), 404-407.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 964236.
  • An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2016). Green Processing and Synthesis, 5(3), 233-237.
  • Regioselective 1H-1,2,4 Triazole alkylation. (2015). SlideShare. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2017). Molecules, 22(10), 1666.
  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (2022). Current Organic Chemistry, 26(11), 1083-1111.
  • Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. (2021).
  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (2022). Journal of Faculty of Pharmacy of Ankara University, 46(2), 308-321.
  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. (2025). BenchChem.
  • Synthesis and Characterization of 1-(1-chlorocyclocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. (2017). Polish Journal of Chemical Technology, 19(1), 41-47.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules, 30(8), 1692.

Sources

A Comparative Benchmarking of Triazole Derivatives: Unveiling Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the triazole scaffold stands as a privileged structure, a versatile building block for the design of potent therapeutic agents.[1][2][3] This guide offers a comprehensive comparative analysis of the biological activities of various triazole derivatives, providing researchers, scientists, and drug development professionals with a detailed overview of their antifungal, anticancer, antiviral, and antibacterial properties. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide standardized protocols for their biological evaluation.

The Enduring Promise of the Triazole Core

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.[1][4] Their unique structural features, including metabolic stability and the capacity to engage in hydrogen bonding and other non-covalent interactions, make them ideal candidates for drug design.[5] The triazole nucleus is a key component in numerous clinically approved drugs, a testament to its therapeutic significance.[1][6] This guide will navigate the expansive chemical space of triazole derivatives to illuminate their comparative biological potential.

Antifungal Activity: A Cornerstone of Triazole Therapeutics

Triazole derivatives are perhaps most renowned for their potent antifungal activity.[4][7] They form the backbone of several frontline antifungal drugs used to treat a wide range of fungal infections.[4][8]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal mechanism of triazoles involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[7][8][9] This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[7][8] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt this process, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[9] This compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[4][8] Recent studies also suggest a secondary mechanism involving the induction of negative feedback regulation of HMG-CoA reductase, the rate-limiting step of sterol biosynthesis.[8]

Signaling Pathway: Antifungal Action of Triazole Derivatives

cluster_fungal_cell Fungal Cell cluster_drug_action Triazole Derivative Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component CYP51->Ergosterol Biosynthesis Triazole Triazole Derivative Triazole->CYP51 Inhibition

Caption: Mechanism of antifungal action of triazole derivatives.

Comparative Efficacy of Antifungal Triazoles

The antifungal potency of triazole derivatives is significantly influenced by their chemical structure. Here, we compare some key derivatives:

Derivative ClassKey Structural FeaturesSpectrum of ActivityPotency (Example MICs)Reference
Fluconazole Analogs Core triazole with difluorophenyl groupBroad-spectrum, particularly against Candida species.C. albicans: 0.25-2 µg/mL[7]
Itraconazole Analogs Complex structures with a triazolone and a piperazine moiety.[9]Broader spectrum than fluconazole, including Aspergillus spp.[7]A. fumigatus: 0.125-1 µg/mL[7]
Voriconazole Analogs Second-generation triazole with a fluoropyrimidine side chain.Excellent activity against Aspergillus and Candida species, including some fluconazole-resistant strains.[7]A. fumigatus: 0.25-1 µg/mL[7]
Novel Triazole-Lactam Conjugates Hybrid molecules combining triazole and β-lactam rings.Promising activity against various fungal strains.A. niger: 25 µg/mL for a 4-chlorophenyl derivative.[7]

Anticancer Activity: A Growing Frontier for Triazoles

The versatility of the triazole scaffold has led to the exploration of its anticancer potential, with many derivatives demonstrating significant antiproliferative activity against various cancer cell lines.[10][11][12]

Mechanisms of Anticancer Action

Triazole derivatives exert their anticancer effects through diverse mechanisms, including:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as EGFR, BRAF, and tubulin.[10]

  • Cell Cycle Arrest: Inducing cell cycle arrest at different phases, preventing cancer cells from dividing.[13]

  • Apoptosis Induction: Triggering programmed cell death in cancer cells.[13]

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

Experimental Workflow: Screening for Anticancer Activity

Start Start: Triazole Derivatives InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Active Active Compounds (Low IC50) InVitro->Active Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) Active->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A general workflow for identifying anticancer triazole derivatives.

Comparative Analysis of Anticancer Triazole Derivatives

The following table summarizes the anticancer activity of representative triazole derivatives:

Derivative ClassTarget/MechanismCancer Cell LinesPotency (Example IC50)Reference
1,2,4-Triazole Scaffolds EGFR, BRAF, and Tubulin inhibitionVarious cancer cell linesEGFR IC50 = 3.6 µM for compound 8c[10]
1,2,3-Triazole-Phosphonate Conjugates Cell cycle arrest at G0/G1 phase, apoptosis inductionHT-1080, A-549, MCF-7, MDA-MB-231HT-1080: 15.13 µM[13]
1,2,4-Triazole-Pyridine Hybrids Not specified (cell viability reduction)Murine melanoma (B16F10)41.12µM to 61.11µM[11]
Carboxyamidotriazole Cell cycle arrestLung cancer cellsLow toxicity and high efficiency reported[13]

Antiviral and Antibacterial Activities: Expanding the Therapeutic Scope

Beyond their antifungal and anticancer properties, triazole derivatives have demonstrated promising activity against a range of viruses and bacteria.[1][6]

Antiviral Triazoles

The 1,2,3-triazole moiety, in particular, has been identified as a key pharmacophore in the development of antiviral agents.[5][14] These compounds have shown efficacy against various viruses, including influenza, HIV, and herpes simplex virus (HSV).[5][6][14][15] Their mechanisms of action often involve the inhibition of viral enzymes or interference with the viral replication cycle.[14] For instance, some 1,2,3-triazole-containing derivatives of the alkaloid lupinine have shown the ability to reduce the infectivity of influenza viruses by targeting hemagglutinin and neuraminidase proteins.[14]

Antibacterial Triazoles

The emergence of antibiotic resistance has spurred the search for new antibacterial agents, and triazole derivatives have emerged as a promising class of compounds.[16][17] Both 1,2,3- and 1,2,4-triazole derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria.[16][18] Structure-activity relationship (SAR) studies have shown that modifications to the triazole core and its substituents can significantly impact antibacterial potency.[16][19] For example, hybridization of the 1,2,4-triazole ring with other antibacterial pharmacophores has been shown to be a successful strategy to enhance activity.[17]

Derivative ClassTarget MicrobePotency (Example MICs)Reference
1,2,3-Triazole Glycosides S. aureus (Gram-positive), P. aeruginosa (Gram-negative), C. albicans, A. nigerVariable, with some compounds showing better activity than the reference drug against S. aureus.[18]
Ciprofloxacin-1,2,4-Triazole Hybrids MDR E. coli0.25 µg/mL for a 2-methylpiperazine derivative (30-fold more potent than ciprofloxacin).[16]
Ofloxacin-1,2,4-Triazole Analogs S. aureus, S. epidermis, B. subtilis, E. coli0.25 to 1 µg/mL (comparable to ofloxacin).[16]
1,2,3-Triazole-Coumarin Conjugates Enterococcus faecalis12.5–50 µg/mL for the most active compounds.[20]

Standardized Protocols for Biological Evaluation

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential.[21][22][23][24][25] Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of triazole derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Triazole derivatives (test compounds)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of two-fold serial dilutions of the triazole derivatives in the broth medium in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Anticancer (Cytotoxicity) Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

  • Triazole derivatives (test compounds)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The triazole scaffold continues to be a remarkably fruitful source of biologically active compounds with diverse therapeutic potential. This comparative guide highlights the significant progress made in elucidating the antifungal, anticancer, antiviral, and antibacterial activities of various triazole derivatives. The structure-activity relationships discussed underscore the importance of rational design in optimizing the potency and selectivity of these compounds.

Future research should focus on several key areas. The exploration of novel hybrid molecules that combine the triazole core with other pharmacophores holds immense promise for developing multi-target agents and overcoming drug resistance. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of newly synthesized triazole derivatives will be crucial for their clinical translation. The standardized protocols provided herein should serve as a valuable resource for researchers in this exciting and rapidly evolving field, facilitating the discovery and development of the next generation of triazole-based therapeutics.

References

  • Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress.
  • National Institutes of Health. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central.
  • PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.
  • MDPI. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine.
  • Longdom Publishing. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • National Institutes of Health. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.
  • ProQuest. (n.d.). 1,2,3-triazole derivatives as antiviral agents.
  • Mini-Reviews in Organic Chemistry. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review.
  • Bentham Science. (2024). A Literature Review Focusing on the Antiviral Activity of[7][14][26] and[7][10][26]-triazoles. Retrieved from

  • PubMed. (n.d.). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review.
  • ResearchGate. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.
  • EBSCO. (n.d.). Triazole antifungals | Research Starters.
  • Bentham Science. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review.
  • Bentham Science. (2023). A Literature Review Focusing on the Antiviral Activity of[7][14][26] and[7][10][26]-triazoles. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: Developing Novel Anticancer Agents from Triazole Derivatives.
  • Ingenta Connect. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers.
  • PubMed. (2005). Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation.
  • National Institutes of Health. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. PMC.
  • National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Longdom Publishing. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety.
  • Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • PubMed. (2019). Antibacterial activity study of 1,2,4-triazole derivatives.
  • National Institutes of Health. (n.d.). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives.
  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • ResearchGate. (2022). (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • National Institutes of Health. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.

Sources

A Comparative Guide to Assessing the Purity of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL, a key intermediate in pharmaceutical synthesis. The purity of an Active Pharmaceutical Ingredient (API) or its precursors is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, which can originate from starting materials, by-products, intermediates, or degradation products, must be meticulously identified, quantified, and controlled.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline, which provides a framework for the control of impurities in new drug substances.[1][3][4][5]

The Analytical Imperative: Understanding Impurity Profiles

Before delving into specific techniques, it is crucial to establish a strategic workflow for purity assessment. The goal is to create a holistic impurity profile that accounts for all potential contaminants, including organic, inorganic, and residual solvent impurities.[2][4] A robust purity assessment is not a single experiment but an integrated strategy.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Impurity Identification & Quantification Sample Sample Receipt: This compound Initial_Screen Initial Screening (HPLC-UV, GC-FID) Sample->Initial_Screen Preliminary Analysis Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Deg Stress Testing Method_Dev Primary Method Development (Stability-Indicating HPLC) Initial_Screen->Method_Dev Forced_Deg->Method_Dev Informs Method Specificity Method_Val Method Validation (ICH Q2) Method_Dev->Method_Val Quant Quantification of Known & Unknown Impurities Method_Val->Quant GC_Method Residual Solvent Method (GC-HS) GC_Method->Quant ID Structural Elucidation (LC-MS, NMR) Quant->ID If impurity > identification threshold Report Final Purity Report & Specification Setting Quant->Report ID->Report

Caption: Overall workflow for purity assessment of a pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities

HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolution, sensitivity, and versatility.[6][7] For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for compounds of moderate polarity.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile, the organic modifier, is aprotic and has a low UV cutoff, making it ideal for gradient elution with UV detection. Starting with a higher aqueous concentration allows for the retention of the polar analyte, while gradually increasing the organic content elutes more non-polar impurities.

  • Detector: A UV detector is chosen because the 1,2,4-triazole ring contains a chromophore that absorbs UV light, enabling sensitive detection.[8]

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH 6.[8]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

Alternative Technique: HILIC For very polar potential impurities (e.g., starting materials like 1,2,4-triazole itself) that may not be well-retained by RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[9] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6][9]

Gas Chromatography (GC): The Standard for Volatiles and Residual Solvents

GC is the ideal technique for analyzing volatile and semi-volatile substances. Its primary application in this context is the quantification of residual solvents from the synthesis process, a critical requirement under ICH Q3C guidelines.[1] Given that the analyte itself has a hydroxyl group and may not be sufficiently volatile or thermally stable, headspace sampling is the preferred injection technique to avoid thermal degradation and matrix effects.

Causality Behind Experimental Choices:

  • Technique: Headspace GC with a Flame Ionization Detector (FID) is the standard. Headspace sampling introduces only the volatile components from the sample matrix onto the GC column, protecting the system and improving sensitivity for solvents. FID provides excellent sensitivity for hydrocarbons (most organic solvents).

  • Confirmation: A Mass Spectrometry (MS) detector can be used for confirmation of identity.

Experimental Protocol: Headspace GC for Residual Solvents
  • Instrumentation: GC system with a headspace autosampler and FID.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C (FID).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, which has a high boiling point and is a good solvent for many compounds).

Spectroscopic Methods: Unambiguous Structure Elucidation

While chromatographic techniques separate and quantify impurities, spectroscopic methods are required for their definitive structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to provide detailed structural information. It is essential for confirming the structure of the main compound and for identifying impurities, especially when they are present at levels above the ICH identification threshold (typically >0.1%).[1]

Key Applications:

  • ¹H and ¹³C NMR: Confirm the primary structure and identify the presence of unexpected signals that may correspond to impurities.[10][11]

  • 2D NMR (COSY, HSQC): Used to piece together the structure of unknown impurities by establishing connectivity between protons and carbons.[10]

  • Quantitative NMR (qNMR): Can be used for purity assessment without the need for a reference standard of the impurity itself.

Mass Spectrometry (MS)

Coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry provides molecular weight and fragmentation data, which are critical for impurity identification.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is typically used for LC-MS of polar to moderately polar compounds like our target analyte. It is a soft ionization technique that often preserves the molecular ion ([M+H]⁺), directly providing the molecular weight.

  • Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is invaluable. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity, which significantly narrows down the possible structures.

  • Fragmentation (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments provide clues about the impurity's structure. The fragmentation patterns of the 1,2,4-triazole ring are well-studied and can be used to confirm its presence and substitution pattern.[12][13]

Technique_Selection Impurity Type of Impurity? Organic_NonVol Quantification Needed? Impurity->Organic_NonVol Organic, Non-Volatile Volatile Volatile Impurity->Volatile Volatile / Residual Solvent Unknown_Struct Concentration > 0.1%? Impurity->Unknown_Struct Unknown Structure Result_HPLC HPLC-UV/DAD Result_GC GC-HS/FID Result_LCMS LC-MS/MS Result_NMR NMR Result_LCMS->Result_NMR Confirmation & Elucidation Organic_NonVol->Result_HPLC Yes Volatile->Result_GC Unknown_Struct->Result_LCMS Yes (Initial ID)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL
Reactant of Route 2
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.